Silmitasertib

Catalog No.
S524611
CAS No.
1009820-21-6
M.F
C19H12ClN3O2
M. Wt
349.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silmitasertib

CAS Number

1009820-21-6

Product Name

Silmitasertib

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

solubility

Soluble in DMSO, not in water

Synonyms

5-(3-chlorophenylamino)benzo(c)(2,6)naphthyridine-8-carboxylic acid, CX 4945, CX-4945, CX4945

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

The exact mass of the compound Silmitasertib is 349.0618 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oncogenic Signaling Pathways Regulated by CK2

Author: Smolecule Technical Support Team. Date: February 2026

CK2 exerts its pro-tumorigenic effects by phosphorylating hundreds of substrates, functioning as a central node that amplifies several key oncogenic signaling cascades [1] [2] [3].

f CK2 Regulation of Oncogenic Pathways cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway cluster_jak JAK/STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_pdl1 PD-L1/EGFR Axis CK2 CK2 AKT AKT CK2->AKT pS129 (Activates) PTEN PTEN CK2->PTEN Phosphorylates (Inhibits) IKK IKK CK2->IKK Phosphorylates (Activates) NF_κB NF_κB CK2->NF_κB pS529 (Activates) JAK JAK CK2->JAK Phosphorylates (Activates) STAT3 STAT3 CK2->STAT3 Phosphorylates (Activates) Dvl Dvl CK2->Dvl Phosphorylates (Stabilizes β-catenin) PD-L1 pT285 PD-L1 pT285 CK2->PD-L1 pT285 Phosphorylates (Stabilizes) PI3K PI3K PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation PTEN->PI3K IκB Degradation IκB Degradation IKK->IκB Degradation IκB Degradation->NF_κB Inflammation & Cell Survival Inflammation & Cell Survival NF_κB->Inflammation & Cell Survival JAK->STAT3 Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Wnt Signal Wnt Signal Wnt Signal->Dvl β-catenin Stabilization β-catenin Stabilization Dvl->β-catenin Stabilization Nuclear Translocation & Transcription Nuclear Translocation & Transcription β-catenin Stabilization->Nuclear Translocation & Transcription PD-L1 Stabilization PD-L1 Stabilization PD-L1 pT285->PD-L1 Stabilization EGFR binding EGFR binding PD-L1 Stabilization->EGFR binding Tumor Progression Tumor Progression EGFR binding->Tumor Progression

CK2 modulates key cancer-related pathways through phosphorylation, leading to their activation (→) or inhibition (┤) [1] [4] [2].

CK2 as a Therapeutic Target in Cancer

The critical role of CK2 in cancer has spurred the development of targeted inhibitors. Two main classes are ATP-competitive inhibitors and substrate-directed inhibitors [1]. Several specific inhibitors have been characterized in preclinical and clinical studies, summarized in the table below.

Inhibitor Mechanism of Action Key Findings & Experimental Context
CX-4945 (Silmitasertib) ATP-competitive [1] In clinical trials (orphan drug designation for cholangiocarcinoma); induces methuosis [1].
CIGB-300 Substrate-directed; binds CK2 phosphoacceptor site [1] In clinical trials for cervical cancer [1].
TBB ATP-competitive [4] [5] Inhibits CK2-mediated PD-L1 phosphorylation at Thr285, suppressing PD-L1/EGFR signaling and tumor progression in NSCLC models [4] [5].
IOR-160 Dual CK2/HDAC inhibitor [6] Reduces tumor growth in triple-negative breast cancer (MDA-MB-231) xenograft models; inhibits AKT phosphorylation and increases acetylated α-tubulin [6].

Experimental Workflow for Studying CK2

Research into CK2 function and inhibition involves a combination of molecular, cellular, and in vivo techniques. The following diagram and table outline a generalized experimental workflow.

f General CK2 Experimental Workflow Start 1. Target Validation A In Vitro Models (Cell Lines) Start->A B Genetic Manipulation (CRISPR, siRNA) A->B C Pharmacologic Inhibition (CK2 inhibitors) A->C D Functional Assays (Proliferation, Apoptosis, Migration, Colony Formation) B->D C->D E Mechanistic Studies (IP, WB, Phospho-Proteomics) D->E F In Vivo Validation (Xenograft Models) E->F G Clinical Correlation (IHC, Patient Data) F->G End Data Integration & Conclusion G->End

A generalized workflow for investigating CK2's role in cancer, from in vitro validation to clinical correlation.

Experimental Stage Common Methodologies Specific Examples from Literature
Target Validation & Expression Immunohistochemistry (IHC), Western Blot (WB), qPCR [7] [8] [9] IHC on patient CRC and lung adenocarcinoma tissues shows CK2α overexpression correlates with worse prognosis [7] [9].
Genetic & Pharmacologic Manipulation siRNA/shRNA, CRISPR/Cas9, Small-molecule inhibitors [4] [5] [3] CK2 depletion or TBB inhibitor treatment reversed PD-L1/EGFR-driven NSCLC progression [4] [5].
Functional Assays Cell proliferation (MTT/CCK-8), Apoptosis (Annexin V), Migration/Invasion (Transwell), Colony formation [4] [5] [3] IOR-160 reduced tumor growth and modulated signaling pathways in a TNBC xenograft model [6].
Mechanistic Studies Immunoprecipitation (IP), Kinase assays, Phospho-specific antibodies, Confocal microscopy [4] [5] IP and in vitro binding assays confirmed CK2 binds and phosphorylates PD-L1 at Thr285 [5]. Confocal microscopy showed CK2/PD-L1 colocalization [5].
In Vivo Validation Xenograft models, Metastasis models [6] [4] IOR-160 significantly reduced tumor growth in a MDA-MB-231 xenograft model without detectable toxicity [6].

Future Directions in CK2 Research

Emerging research highlights several promising and complex areas for future investigation:

  • Sex-Specific Differences: CK2α is overexpressed in tumors of female colorectal cancer patients and correlates positively with age, suggesting a hormone-influenced regulatory mechanism that could impact biomarker development and therapy [7] [8].
  • Subcellular Localization: Nucleolar localization of CK2α has been identified as a novel, independent poor prognostic factor in early-stage lung adenocarcinoma, pointing to a potentially critical role in ribosome biogenesis or other nucleolar functions [9].
  • Tumor Immune Microenvironment: CK2 regulates the activity of diverse immune cells and controls PD-L1 stability. Combining CK2 inhibitors with immune checkpoint blockade could be a promising strategy to overcome immunotherapy resistance [4] [2] [5].

References

CK2 Overexpression in Tumors: Molecular Mechanisms, Prognostic Impact, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Kinase CK2 and Its Oncogenic Role

Protein kinase CK2 (casein kinase 2) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays a fundamental role in cellular homeostasis and has emerged as a significant driver in oncogenesis. This highly conserved kinase exists primarily as a heterotetrameric complex composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β), though the catalytic subunits can also function as monomers [1] [2]. CK2 catalyzes the phosphorylation of hundreds of substrates, positioning it as a major contributor to the human phosphoproteome and a critical regulator of numerous signaling pathways [2] [3].

The oncogenic potential of CK2 stems from its ability to regulate essential cellular processes frequently dysregulated in cancer, including cell proliferation, apoptosis inhibition, cellular transformation, and angiogenesis [1]. Strong evidence demonstrates that CK2 functions as a bona fide oncogene when overexpressed in transgenic mouse models, where site-specific expression leads to cancer development in tissues including mammary glands and lymphoid systems [1]. CK2 operates as a "lateral player" in signal transduction, being constitutively active and ready to potentiate various signaling pathways rather than responding to vertical external stimuli [2] [3]. This unique positioning allows CK2 to exert multifaceted control over oncogenic processes, making it an attractive therapeutic target in oncology.

CK2 Expression Patterns and Prognostic Significance Across Cancers

Numerous clinical studies have established that CK2 subunits are frequently overexpressed across diverse human malignancies, with this overexpression often correlating with aggressive disease features and poor clinical outcomes. The prognostic significance and clinical associations of CK2 overexpression vary somewhat across cancer types, as detailed below.

Prognostic Significance of CK2 in Solid Tumors

Table 1: CK2 Overexpression and Prognostic Significance in Solid Tumors

Cancer Type Overexpressed Subunit(s) Prognostic Significance Clinicopathological Correlations
Colorectal Cancer Nuclear CK2α Independent poor prognostic marker [4] Depth of invasion, nodal status, AJCC staging, differentiation, perineural invasion [4]
Breast Cancer CK2α Shorter relapse-free survival in ERα(+) patients [5] Higher risk in grade 1-2 tumors; association with estrogen-independent proliferation [5]
Gastric Carcinoma Nuclear CK2β Independent poor prognostic marker [6] Depth of invasion; correlated with worse overall survival [6]
Lung Cancer CK2α, CK2α', CK2β, CK2αP Unfavorable prognosis in squamous cell carcinoma [1] Proposed as prognostic marker; associated with metastasis [1]
Head and Neck Cancer CK2 Associated with adverse prognosis [1] Linked to carcinogen exposure [1]
Glioblastoma CK2 Linked to poor prognosis [1] Contributes to treatment resistance [1]

The prognostic impact of CK2 in breast cancer demonstrates interesting heterogeneity based on molecular subtypes. CK2α overexpression shows a particularly strong association with decreased relapse-free survival in ERα-positive patients with low-to-intermediate grade (grade 1-2) tumors, suggesting it plays a significant role in early disease progression [5]. This pattern suggests that CK2 may contribute to the transition to estrogen-independent proliferation, a key mechanism in endocrine resistance.

CK2 Expression in Hematological Malignancies

While the search results provided limited specific data on hematological malignancies, previous studies referenced indicate that CK2 overexpression occurs in leukemias and lymphomas [1] [3]. The foundational observation linking CK2 to hematological cancers dates to 1995, when Seldin and Leder discovered that co-expression of CK2 and c-Myc could transform lymphocytes, establishing the initial connection between CK2 and hematopoietic transformation [3].

Molecular Mechanisms of CK2 in Oncogenesis

CK2 promotes tumorigenesis through multifaceted mechanisms that impact critical cellular processes and signaling pathways. The diagram below illustrates the key signaling pathways regulated by CK2 in cancer cells:

G cluster_pathways CK2 Regulation of Key Signaling Pathways in Cancer cluster_group1 CK2 Regulation of Key Signaling Pathways in Cancer CK2 CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates DNA_Repair DNA Repair Pathways CK2->DNA_Repair Enhances AR_Signaling Androgen Receptor Signaling CK2->AR_Signaling Stabilizes AR EMT EMT Process CK2->EMT Promotes Notch Notch Signaling CK2->Notch Regulates CellSurvival Enhanced Cell Survival PI3K_Akt->CellSurvival Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Proliferation Increased Cell Proliferation Wnt->Proliferation JAK_STAT->Proliferation DrugResistance Drug Resistance DNA_Repair->DrugResistance AR_Signaling->Proliferation Metastasis Migration & Invasion Stemness Cancer Stem Cell Maintenance EMT->Metastasis Notch->Stemness

CK2 regulation of oncogenic signaling pathways and cellular processes

Key Mechanisms of CK2 in Cancer Progression
  • Antiapoptotic Activity: CK2 exerts robust antiapoptotic effects through multiple mechanisms, including phosphorylation of caspase substrates near cleavage sites to prevent generation of proapoptotic fragments. One well-characterized example is BID, which when phosphorylated by CK2 cannot be cleaved to tBID and thus cannot trigger mitochondrial release of apoptotic factors [3]. CK2 also directly modulates caspases (e.g., caspase-3) and promotes the action of caspase inhibitors such as ARC (apoptosis repressor with caspase recruitment domain) [3].

  • Enhanced Cell Survival and Proliferation: CK2 potentiates several key proliferative and survival signaling pathways. In the PI3K/Akt pathway, CK2 phosphorylates both Akt1 (enhancing its activity) and PTEN (inhibiting this tumor suppressor's phosphatase activity), thereby promoting PI3K-dependent signaling [2] [3]. CK2 also activates Wnt/β-catenin signaling by phosphorylating multiple pathway components including dishevelled (Dvl), β-catenin itself, and TCF/LEF transcription factors [1] [2].

  • Promotion of Metastatic Potential: CK2 enhances cancer cell migration and invasion through regulation of epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling. In lung adenocarcinoma models, CK2 activity is necessary for TGFβ-1-induced invasion, correlating with changes in EMT markers (E-cadherin, N-cadherin, vimentin) and matrix metalloproteinases (MMP-2, MMP-9) [1]. CK2 inhibition disrupts these processes and reduces metastatic potential.

  • DNA Repair and Drug Resistance: CK2 enhances DNA repair capacity through phosphorylation of repair proteins such as XRCC4 (involved in non-homologous end joining) and XRCC1 (promoting single-strand break repair) [2] [3]. This activity contributes to resistance against DNA-damaging chemotherapeutic agents. Additionally, CK2 potentiates multidrug resistance by enhancing the expression and activity of efflux pumps including P-glycoprotein, MRP1, and BCRP [3].

  • Cancer Stem Cell Maintenance: Emerging evidence indicates CK2 regulates cancer stemness, potentially through modulation of Notch signaling [1] [3]. In lung cancer models, CK2 activity is necessary for Notch reporter and gene target transactivation, influencing Notch1 protein levels [1]. Cancer stem cells contribute to therapy resistance and tumor recurrence, making this CK2 function particularly relevant for therapeutic targeting.

Experimental Approaches for Studying CK2 in Cancer

Methods for Assessing CK2 Expression and Activity

Table 2: Experimental Methods for CK2 Analysis in Cancer Models

Method Application Key Considerations References
Immunohistochemistry Protein expression in tissue specimens; subcellular localization Nuclear CK2 particularly informative; correlation with clinicopathological parameters [4] [6]
Quantitative Real-Time PCR mRNA expression levels Validation of microarray data; batch effect removal critical in multi-study analyses [4] [7]
Western Blot Protein expression and phosphorylation Enables assessment of specific subunits; useful for mechanism studies [4]
Microarray Analysis Transcriptome-wide expression profiling Requires validation by qPCR; quality filtering essential (fold-change, p-value) [5] [7]
Flow Cytometry Protein quantification in cell populations Used for ERα detection after CK2 inhibition; enables single-cell analysis [5]
Luciferase Reporter Assays Pathway activity measurement (e.g., ERE-mediated transcription) Assess functional consequences of CK2 inhibition on specific pathways [5]
CRISPR Screens Identification of novel regulators Engineered CTCF-cohesin contact reporters identify chromatin regulators [8]
CK2 Inhibition Methodologies in Preclinical Models

Several approaches have been developed to inhibit CK2 function in experimental systems, each with distinct advantages and limitations:

  • Small Molecule Inhibitors: Multiple specific CK2 inhibitors have been developed and characterized in preclinical models. These include CX-4945 (silmitasertib) and CIGB-300, both of which have advanced to clinical trials, as well as research compounds such as TBB, TBCA, quinalizarin, hematein, and DMAT [1] [2]. These compounds predominantly function as ATP-competitive inhibitors, with some (e.g., CIGB-300) employing alternative mechanisms such as preventing CK2-dependent phosphorylation of specific substrates [2].

  • Genetic Knockdown Approaches: RNA interference (siRNA, shRNA) targeting specific CK2 subunits (CK2α, CK2α', or CK2β) effectively reduces CK2 expression and demonstrates functional consequences in cancer models [4]. CK2 subunits regulate each other's levels, as knockdown of one subunit often decreases expression of others [1].

  • In Vivo Cancer Models: Transgenic mouse models with tissue-specific CK2 overexpression demonstrate the oncogenic potential of CK2, with development of cancers in mammary glands, lymphoid tissues, and other sites [1]. Xenograft models using human cancer cell lines treated with CK2 inhibitors demonstrate reduced tumor growth and metastasis, providing preclinical validation for therapeutic targeting [1].

The experimental workflow below outlines a comprehensive approach to studying CK2 function in cancer models:

G cluster_experimental Experimental Workflow for CK2 Functional Analysis cluster_assessment Experimental Workflow for CK2 Functional Analysis cluster_methods Experimental Workflow for CK2 Functional Analysis Start Cancer Model Selection A1 CK2 Expression Analysis Start->A1 A2 Functional Characterization A1->A2 M1 IHC/Western/qPCR (Protein/mRNA) A1->M1 M5 Patient Survival Analysis A1->M5 A3 Therapeutic Testing A2->A3 M2 Proliferation/Apoptosis Assays A2->M2 M6 Migration/Invasion Assays A2->M6 A4 Mechanistic Studies A3->A4 M3 CK2 Inhibitors siRNA A3->M3 M7 In Vivo Tumor Models A3->M7 M4 Pathway Analysis Signaling Cascades A4->M4 M8 Chromatin Studies A4->M8

Comprehensive workflow for studying CK2 in cancer models

CK2-Targeted Therapeutic Strategies

The development of CK2-targeted therapies has advanced significantly, with multiple inhibitors progressing through preclinical and clinical evaluation. The table below summarizes the most prominent CK2 inhibitors and their status:

Table 3: CK2 Inhibitors in Development and Clinical Trials

Inhibitor Mechanism of Action Development Stage Key Applications
CX-4945 (this compound) ATP-competitive inhibitor (Ki = 0.17 nM) [2] Phase I/II clinical trials Cholangiocarcinoma (FDA orphan drug), breast cancer, multiple myeloma [1] [2]
CIGB-300 Peptide-competitive inhibitor; blocks CK2 substrate phosphorylation [2] Clinical trials Cervical cancers; antiproliferative and pro-apoptotic effects [1] [2]
TBB ATP-competitive inhibitor Preclinical research Broad anticancer activity in cell line models [1]
Quinalizarin Anthraquinone inhibitor Preclinical research Variable effects in lung cancer subtypes; affects proliferation/apoptosis [1]
Hematein CK2 inhibitor Preclinical research Apoptosis induction in lung adenocarcinoma; in vivo efficacy [1]
DMAT ATP-competitive inhibitor Preclinical research Apoptosis induction in tamoxifen-resistant breast cancer cells [5]
TBCA Carboxylic acid derivative Preclinical research Used in mechanistic studies; combination with fulvestrant [5]
Combination Therapies with CK2 Inhibitors

Emerging evidence suggests that CK2 inhibitors may synergize with established cancer therapies:

  • Chemotherapy Combinations: CK2 inhibition can sensitize cancer cells to DNA-damaging agents by compromising DNA repair mechanisms [1] [3]. This provides a rationale for combining CK2 inhibitors with chemotherapy in clinical settings.

  • Targeted Therapy Synergy: CK2 inhibitors show promise in combination with hormone therapies, such as fulvestrant in breast cancer models [5]. Additionally, CK2 inhibition may overcome resistance to targeted agents by affecting parallel survival pathways.

  • Radiation Therapy: CK2 inhibitors have demonstrated radiosensitizing effects in preclinical models, including lung cancer cell lines, suggesting potential for combination with radiotherapy [1].

Conclusion and Future Perspectives

CK2 has firmly established itself as a significant player in oncogenesis, with extensive evidence demonstrating its overexpression across diverse malignancies, association with aggressive disease features, and functional contribution to multiple hallmarks of cancer. The consistent pattern of CK2 overexpression correlating with poor clinical outcomes underscores its potential utility as both a prognostic biomarker and therapeutic target.

Future research directions should focus on several key areas: First, refining patient selection criteria for CK2-targeted therapies by identifying predictive biomarkers of response. Second, elucidating mechanisms of potential resistance to CK2 inhibitors to inform rational combination strategies. Third, exploring the role of CK2 in the tumor microenvironment and its influence on antitumor immunity. Finally, advancing the development of next-generation CK2 inhibitors with improved pharmacological properties and selectivity profiles.

The ongoing clinical evaluation of CK2 inhibitors, particularly CX-4945 and CIGB-300, represents a promising frontier in targeted cancer therapy. As our understanding of CK2 biology continues to evolve, so too will opportunities to leverage this multifunctional kinase for improved cancer diagnosis, prognosis, and treatment.


References

Comprehensive Technical Guide: Orphan Drug Development for Cholangiocarcinoma and Medulloblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Orphan Drug Designation and Significance

The FDA's Orphan Drug Designation program provides development incentives for drugs targeting conditions affecting fewer than 200,000 people in the United States. This designation is particularly crucial for rare cancers like cholangiocarcinoma and medulloblastoma, where therapeutic advancements have been limited by small patient populations and disease heterogeneity. For developers, orphan status translates to tax credits for clinical testing, waived FDA fees, and most importantly, seven-year market exclusivity upon approval. The growing understanding of molecular drivers in both cancers has enabled more targeted therapeutic approaches, making orphan drug development increasingly viable despite the challenges of rare diseases.

Cholangiocarcinoma: Molecular Characterization & Therapeutic Landscape

Cholangiocarcinoma (CCA) is a rare but aggressive biliary tract malignancy with increasing incidence and dismal prognosis, boasting a five-year survival rate of less than 10% for advanced disease. Its anatomical and molecular heterogeneity presents significant therapeutic challenges, with current standard-of-care offering only modest survival benefits. The desmoplastic tumor microenvironment, characterized by extensive cancer-associated fibroblasts and hypovascular stroma, creates physical and biological barriers to effective treatment by impeding drug delivery and promoting survival signals.

Key Genetic Alterations and Signaling Pathways in CCA

Inflammation-mediated carcinogenesis represents a fundamental pathway in CCA development, with primary sclerosing cholangitis (PSC) and hepatobiliary fluke infections establishing a chronic inflammatory milieu that promotes genetic aberrations. Through oxidative stress mechanisms involving iNOS activation and oxysterol generation, inflammatory cells create DNA damage while simultaneously inhibiting repair mechanisms. The subsequent activation of developmental pathways like Hedgehog signaling and overexpression of cyclooxygenase-2 further drives tumor proliferation and invasion.

Recent genomic analyses have identified several recurrent mutations in CCA, with distribution patterns often correlating with etiology. The table below summarizes key molecular alterations and their frequencies:

Table: Key Molecular Alterations in Cholangiocarcinoma

Genetic Alteration Frequency Therapeutic Implications
KRAS mutations 16.7-22% Associated with poor survival; potential for MEK inhibition
TP53 mutations 21-44.4% Varies by etiology (higher in liver-fluke related CCAs)
IDH1/2 mutations 10-25% More frequent in non-liver-fluke CCAs; IDH inhibitors in development
FGFR2 fusions 10-15% Targetable with selective FGFR inhibitors
BAP1 mutations 10-25% More common in non-liver-fluke CCAs; epigenetic targeting
ARID1A mutations 10-15% Chromatin remodeling pathway; potential PARP inhibitor sensitivity
SMAD4 mutations 16.7% TGF-β pathway disruption; potential biomarker for resistance
PBRM1 mutations 10-15% SWI/SNF complex alteration; epigenetic targeting

Molecular profiling has revealed two distinct biological classes of intrahepatic CCA: the inflammation class (38% of cases) characterized by STAT3 activation and cytokine overexpression, and the proliferation class (62% of cases) marked by oncogenic signaling pathway activation (RAS/MAPK, MET) and specific genetic alterations including KRAS mutations and DNA amplifications at 11q13.2.

Orphan Drug Designations and Emerging Therapeutics in CCA

The investigational agent opaganib (ABC294640), a selective SPHK2 inhibitor, recently received FDA orphan drug designation for neuroblastoma and previously for cholangiocarcinoma, highlighting its potential across rare cancers [1]. Its novel host-directed mechanism simultaneously targets multiple pathways by inhibiting sphingolipid-metabolizing enzymes SPHK2, DES1, and GCS, inducing autophagy and apoptosis while disrupting viral replication. This multi-targeted approach positions opaganib as a promising candidate for CCA's heterogeneous landscape.

Clinical evaluation of opaganib in CCA includes a Phase 2a trial (NCT03377179) investigating monotherapy (500mg twice daily) and combination with hydroxychloroquine in patients with advanced disease after ≤2 prior therapies [1]. Primary endpoints assess objective response and durable disease control, with secondary measures including overall survival, progression-free survival, and safety profile. The trial population includes adults with histologically confirmed intrahepatic, perihilar, or extra-hepatic cholangiocarcinoma with measurable disease per RECIST v1.1, ECOG 0-1, and life expectancy ≥3 months.

Table: Selected Clinical Trials of Targeted Therapies in Cholangiocarcinoma

Therapeutic Agent Target/Mechanism Trial Phase Patient Population Primary Endpoints
Opaganib SPHK2 inhibitor Phase 2a (NCT03377179) Advanced CCA, ≤2 prior lines ORR, durable DCR
FGFR inhibitors FGFR2 fusions Phase 2/3 (various) iCCA with FGFR2 fusions ORR, PFS
IDH inhibitors IDH1/2 mutations Phase 3 (various) iCCA with IDH1 mutations PFS, OS
Ivosidenib IDH1 mutation Approved Relapsed/refractory iCCA ORR, PFS

Beyond opaganib, several targeted approaches have emerged for molecularly-defined CCA subsets. FGFR inhibitors demonstrate notable activity in patients with FGFR2 fusions, while IDH inhibitors like ivosidenib target the neomorphic activity of mutant IDH1, altering the epigenetic state and differentiation capacity of tumor cells. Additionally, therapies targeting the PI3K-AKT-mTOR pathway and chromatin remodeling networks represent promising avenues under investigation.

Medulloblastoma: Molecular Subgroups & Targeted Approaches

Medulloblastoma (MB) is the most common malignant pediatric brain tumor, representing nearly 20% of all pediatric CNS neoplasms and approximately 40% of posterior fossa tumors [2]. Its incidence peaks between ages 3-6 years, with a slight male predominance (1.5:1 male-to-female ratio). Historically treated as a single entity, MB is now recognized as a collection of molecularly distinct diseases with varying driver mutations, cellular origins, clinical behaviors, and therapeutic responses.

Molecular Classification and Risk Stratification

The 2021 WHO CNS5 classification recognizes four principal molecular subgroups of medulloblastoma with distinct clinical and pathological features:

Table: Molecular Subgroups of Medulloblastoma (WHO CNS5 Classification)

Molecular Subgroup Frequency Key Genetic Alterations Metastatic Rate 5-Year Survival
WNT-activated ~10% CTNNB1 mutations, APC germline, monosomy 6 ~10% ~95-100%
SHH-activated ~25% PTCH1, SUFU, TP53, MYCN, GLI2 Variable by subtype ~40-80% (by TP53)
Group 3 ~25% MYC amplification, GFI1/GFI1B activation ~50% ~50%
Group 4 ~40% CDK6 amplification, SNCAIP duplication ~30-35% ~75-85%

The WNT subgroup demonstrates the most favorable prognosis, with survival approaching 100% in contemporary trials [3]. This exceptional outcome has prompted efforts to de-escalate therapy for these patients to reduce long-term sequelae. WNT MBs typically arise from the dorsal brainstem and show characteristic nuclear β-catenin accumulation and monosomy 6. Their unique leaky vasculature that disrupts the blood-brain barrier may enhance chemotherapeutic delivery, partially explaining their superior outcomes [2].

The SHH subgroup displays remarkable heterogeneity across age groups, with different driver mutations predominating in infants (PTCH1, SUFU), children (TP53, PTCH1 with MYCN/GLI2 amplification), and adults (PTCH1, SMO). The TP53 status critically impacts prognosis, with TP53-mutant cases showing 40% 5-year survival versus 80% for TP53 wildtype [2]. SHH MBs are also associated with cancer predisposition syndromes including Gorlin syndrome (PTCH1 mutations) and Li-Fraumeni syndrome (TP53 germline mutations), which carry significant implications for treatment selection, particularly regarding radiation avoidance.

Group 3 tumors represent the most aggressive subgroup, characterized by frequent MYC amplification and high rates of metastatic dissemination at diagnosis (~50%). These tumors primarily affect young children and infants, with a 2:1 male predominance. In contrast, Group 4 tumors, the most common subgroup, demonstrate intermediate prognosis with metastatic rates of 30-35%. Their molecular drivers remain less defined, though CDK6 amplifications and KDM6A mutations are recurrent findings.

Orphan Drug Development and Emerging Therapeutics in MB

Recent advances in MB treatment include the development of CT-179, a brain-penetrant OLIG2 inhibitor that has received IND approval for Phase 1 trials in pediatric patients with recurrent medulloblastoma [4]. OLIG2 represents a promising therapeutic target as it is expressed in multiple MB subgroups and regulates tumor-propagating cell maintenance. The pharmacophore-guided design of CT-179 exemplifies structure-based drug discovery approaches for CNS malignancies.

Significant progress has also been made in risk-adapted therapy, with St. Jude researchers demonstrating that 40% of MB patients can receive reduced craniospinal radiation doses while maintaining excellent survival [5]. Their data-driven approach, incorporating molecular features (methylation subgroup, specific chromosomal gains/losses, MYC status) with clinical variables, enables stratification into four treatment intensity groups. This refined classification prevents both overtreatment and undertreatment by matching therapy intensity to tumor biology.

The MB-meta Portal (Medulloblastoma Meta-Analysis Portal) provides an interactive platform for researchers and clinicians to explore survival predictions based on specific molecular and clinical features [5]. This tool facilitates data-driven treatment decisions and clinical trial design by enabling real-time outcome visualization for patient subgroups defined by multiple characteristics.

Experimental Protocols & Methodologies

Preclinical Drug Evaluation in Cholangiocarcinoma

CRISPR/Cas9 Screening in Mouse Models: The identification of novel therapeutic targets in CCA has been accelerated through genome-wide CRISPR/Cas9 screening in liver-specific Smad4/Pten knockout mice (SPC model) [6]. This methodology involves:

  • Library Construction: Using the mouse genome-scale CRISPR knockout library (GeCKO) containing ~20,611 sgRNAs
  • Viral Production: Packing lentiviral particles in HEK293FT cells via co-transfection of lentiCRISPR v2 vector with packaging plasmids (delta 8.2 and pMD2.G) using polyethylenimine (PEI)
  • In Vivo Delivery: Hydrodynamic injection of pX330 vectors (30μg) containing specific sgRNAs into mouse tail veins
  • Tumor Monitoring: Tracking ICC formation acceleration compared to control SPC mice
  • Validation: Establishing mutant organoids for high-throughput drug screening

Organoid-Based Drug Screening: Patient-derived organoids have emerged as valuable tools for therapeutic validation in CCA:

  • Organoid Establishment: Isolate and culture tumor cells from SPC mice in complete F-medium
  • Drug Testing: Plate organoids in 96-well plates and treat with FDA-approved oncology drugs
  • Viability Assessment: Incubate with 10% v/v Alamar Blue at 37°C for 2 hours, measure fluorescence at 590nm (excitation 530-560nm)
  • Response Analysis: Compare dose-response curves across different genetic backgrounds
Molecular Profiling in Medulloblastoma

DNA Methylation Profiling: Molecular classification of MB relies heavily on genome-wide methylation analysis:

  • DNA Extraction: Isolate high-quality DNA from fresh-frozen or FFPE tumor tissue
  • Bisulfite Conversion: Treat DNA with bisulfite to convert unmethylated cytosines to uracils
  • Array Hybridization: Process samples on Illumina Infinium MethylationEPIC BeadChips
  • Bioinformatic Analysis: Compare tumor methylation profiles to reference datasets using supervised clustering algorithms
  • Subgroup Assignment: Classify tumors as WNT, SHH, Group 3, or Group 4 based on methylation signatures

Risk Stratification Algorithm: The St. Jude approach integrates multiple data types for treatment assignment [5]:

  • Clinical Assessment: Evaluate metastatic status (M0 vs M1-4), residual disease (<1.5cm² vs >1.5cm²), and age
  • Molecular Subgrouping: Determine WNT, SHH, Group 3, or Group 4 status via methylation profiling
  • Cytogenetic Analysis: Identify specific chromosomal gains/losses (e.g., monosomy 6, 17p loss, MYC/MYCN amplification)
  • Integrative Classification: Combine features to assign one of four risk categories (low, standard, high, very high)
  • Therapy Assignment: Match treatment intensity to risk category with corresponding radiation doses and chemotherapy regimens

Signaling Pathways and Visual Representations

Key Signaling Pathways in Cholangiocarcinoma

The molecular pathogenesis of CCA involves multiple dysregulated signaling pathways that represent potential therapeutic targets. The diagram below illustrates the core pathways and their interactions:

ccg_pathways cluster_inflammation Inflammation & Oxidative Stress cluster_rtk Receptor Tyrosine Kinase Pathways cluster_genetic Key Genetic Alterations PSC Primary Sclerosing Cholangitis (PSC) Inflammation Chronic Inflammation PSC->Inflammation Flukes Hepatobiliary Fluke Infections Flukes->Inflammation iNOS iNOS Activation Inflammation->iNOS Oxysterols Oxysterol Production Inflammation->Oxysterols DNA_damage DNA Damage & Impaired Repair iNOS->DNA_damage Hedgehog Hedgehog Pathway Activation Oxysterols->Hedgehog TP53 TP53 Mutations DNA_damage->TP53 EGFR EGFR Pathway PI3K_AKT PI3K/AKT/mTOR Activation EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Activation EGFR->RAS_MAPK FGFR FGFR Pathway FGFR->PI3K_AKT FGFR->RAS_MAPK Tumor Proliferation\n& Survival Tumor Proliferation & Survival PI3K_AKT->Tumor Proliferation\n& Survival RAS_MAPK->Tumor Proliferation\n& Survival IDH IDH1/2 Mutations Epigenetic_changes Epigenetic Alterations IDH->Epigenetic_changes Chromatin Chromatin Remodeling Mutations (BAP1, ARID1A) Chromatin->Epigenetic_changes KRAS KRAS Mutations KRAS->RAS_MAPK Epigenetic_changes->Tumor Proliferation\n& Survival Hedgehog->PI3K_AKT Outcome CCA Development & Progression Tumor Proliferation\n& Survival->Outcome

Cholangiocarcinoma signaling pathways display complex interactions between inflammatory processes, genetic alterations, and developmental pathways that collectively drive tumor development and progression.

Molecular Subgroups and Therapeutic Targets in Medulloblastoma

The four core molecular subgroups of medulloblastoma demonstrate distinct signaling pathway alterations with corresponding therapeutic implications:

mb_subgroups cluster_wnt WNT Subgroup (10%) cluster_shh SHH Subgroup (25%) cluster_g3 Group 3 (25%) cluster_g4 Group 4 (40%) WNT_alterations CTNNB1 mutations APC germline mutations WNT_signaling WNT Pathway Activation WNT_alterations->WNT_signaling WNT_outcome Excellent Prognosis ~95-100% Survival WNT_signaling->WNT_outcome SHH_alterations PTCH1/SUFU mutations TP53 mutations, MYCN amp SHH_signaling SHH Pathway Activation SHH_alterations->SHH_signaling SHH_therapeutics SMO Inhibitors TP53-dependent response SHH_signaling->SHH_therapeutics SHH_outcome Variable Outcome 40-80% Survival SHH_therapeutics->SHH_outcome G3_alterations MYC amplification GFI1/GFI1B activation G3_signaling Metastatic Tendency High Risk G3_alterations->G3_signaling G3_therapeutics MYC-targeting approaches OLIG2 inhibitors (CT-179) G3_signaling->G3_therapeutics G3_outcome Poor Prognosis ~50% Survival G3_therapeutics->G3_outcome G4_alterations CDK6 amplification KDM6A mutations G4_signaling Unknown Primary Driver G4_alterations->G4_signaling G4_therapeutics CDK4/6 inhibitors Experimental approaches G4_signaling->G4_therapeutics G4_outcome Intermediate Prognosis 75-85% Survival G4_therapeutics->G4_outcome

The four molecular subgroups of medulloblastoma demonstrate distinct genetic alterations, activated pathways, and therapeutic opportunities that correlate with clinical outcomes.

Conclusion and Future Directions

The orphan drug development landscape for cholangiocarcinoma and medulloblastoma is rapidly evolving from histology-based to molecularly-driven approaches. For CCA, the expanding repertoire of targetable alterations (FGFR2, IDH1, NTRK, BRAF) enables personalized therapy selection, while investigational agents like opaganib offer novel multi-pathway targeting strategies. In MB, molecular classification has enabled risk-adapted therapy with reduced treatment intensity for favorable subgroups while identifying high-risk patients who may benefit from intensified approaches.

References

Protein Kinase CK2 in PI3K/AKT and Hedgehog Signaling Pathways: Mechanisms and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly known as Casein Kinase II) is a constitutively active, ubiquitously expressed serine/threonine kinase that plays fundamental roles in cellular proliferation, survival, and differentiation. CK2 exists primarily as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory subunits (β), forming the configurations α₂β₂, αα'β₂, or α'₂β₂. The regulatory β subunits influence substrate specificity and stabilize the holoenzyme, while the catalytic subunits perform the phosphotransferase reaction. Unlike many kinases whose activity is tightly regulated by second messengers, CK2 is constitutively active and considered a "lateral player" in signal transduction, meaning it modulates various signaling pathways rather than initiating them [1].

CK2 phosphorylates hundreds of substrates and is a major contributor to the human phosphoproteome. Its significance extends to numerous pathological conditions, particularly cancer, where it is frequently overexpressed and associated with poor prognosis. CK2 exhibits anti-apoptotic, pro-migratory, and pro-proliferative functions, making it an attractive therapeutic target. This whitepaper provides a comprehensive technical analysis of CK2's multifaceted roles in two critical signaling pathways—PI3K/AKT and Hedgehog—with detailed experimental methodologies and therapeutic implications for researchers and drug development professionals [1].

CK2 in the PI3K/AKT Signaling Pathway

Molecular Mechanisms of Regulation

The PI3K/AKT pathway is a crucial regulator of cell survival, growth, metabolism, and proliferation. CK2 modulates this pathway at multiple nodal points, creating a robust signaling network that promotes oncogenesis and therapeutic resistance. The primary mechanisms include:

  • Direct AKT Phosphorylation: CK2 phosphorylates AKT1 at serine 129 (S129), which promotes AKT activation by stabilizing the phosphorylation of threonine 308 (T308), a residue targeted by phosphoinositide-dependent kinase 1 (PDK1). This phosphorylation enhances AKT kinase activity and facilitates the phosphorylation of downstream substrates. Notably, this regulation is specific to AKT1, as AKT2 lacks a comparable S129 site [2] [1].

  • PTEN Regulation: CK2 phosphorylates the tumor suppressor PTEN at multiple serine residues, particularly in its C-terminal tail. This phosphorylation has dual consequences: it increases PTEN protein stability but paradoxically inhibits its lipid phosphatase activity. The net effect is reduced conversion of PIP₃ to PIP₂, thereby sustaining PI3K signaling and AKT activation [1].

  • mTOR Complex Modulation: CK2 phosphorylates components of both mTORC1 and mTORC2 complexes. mTORC2 is responsible for phosphorylating AKT at serine 473 (S473), which is required for full AKT activation. CK2-mediated enhancement of mTORC2 activity thus further potentiates AKT signaling [2].

The following diagram illustrates the multifaceted intervention of CK2 within the PI3K/AKT pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP₂ PI3K->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT p-T308 TSC TSC1/TSC2 AKT->TSC Inhibits GSK3b GSK3β AKT->GSK3b p-S9 Inactivates FoxO FoxO AKT->FoxO Inactivates mTORC2 mTORC2 mTORC2->AKT p-S473 mTORC1 mTORC1 TSC->mTORC1 Releases inhibition S6K S6K mTORC1->S6K Activates rpS6 rpS6 S6K->rpS6 Phosphorylates PTEN PTEN CK2 CK2 CK2->AKT p-S129 Stabilizes p-T308 CK2->PTEN Phosphorylates Inhibits activity

CK2 enhances PI3K/AKT signaling via AKT S129 phosphorylation and PTEN inhibition.

Quantitative Data on CK2 Modulation of PI3K/AKT Components

Table 1: Quantitative Effects of CK2 on PI3K/AKT Pathway Components

Pathway Component CK2 Phosphorylation Site Functional Consequence Experimental Evidence
AKT1 Ser129 Promotes T308 phosphorylation; enhances kinase activity 40-60% reduction in p-T308 with CK2β knockdown [2]
PTEN Multiple C-terminal sites (S370, S380, etc.) Increases protein stability but inhibits phosphatase activity 2-3 fold increase in PIP3 levels with CK2 overexpression [1]
mTORC2 Components Not fully characterized Enhances mTORC2 activity and AKT S473 phosphorylation Correlation with increased p-S473 levels in cancer cells [2]
GSK3β Indirect via AKT Increases inhibitory phosphorylation at S9 Conflicting reports: both increase and decrease observed depending on cellular context [2]
Functional Consequences in Oncogenesis

The multimodal regulation of the PI3K/AKT pathway by CK2 has profound implications for cancer biology and therapeutic resistance. Through its actions on AKT, PTEN, and mTOR complexes, CK2 enhances cell survival by inhibiting apoptosis through multiple mechanisms including phosphorylation and inhibition of pro-apoptotic proteins like BAD and FoxO transcription factors. Additionally, CK2-mediated AKT activation promotes protein synthesis and cell growth through the mTORC1/S6K/rpS6 axis. The pathway also contributes to therapeutic resistance across various cancer types, with CK2 inhibition shown to sensitize resistant cells to conventional chemotherapy [3] [1] [4].

CK2's role in the PI3K/AKT pathway extends to metastasis and epithelial-mesenchymal transition (EMT). Through regulation of GSK3β and Snail1 stability, CK2 influences key transitions that promote cancer invasiveness. In triple-negative breast cancer (TNBC), where the PI3K/AKT pathway is frequently hyperactivated (in nearly 60% of cases), CK2 represents a particularly attractive therapeutic target to counter both tumor growth and metastatic potential [3] [2].

CK2 in the Hedgehog Signaling Pathway

Molecular Mechanisms of Regulation

The Hedgehog (Hh) signaling pathway is a critical developmental pathway that regulates cell differentiation, tissue patterning, and stem cell maintenance. Aberrant activation of Hh signaling contributes to various cancers, including basal cell carcinoma, medulloblastoma, and several solid tumors. CK2 emerges as a positive regulator of Hh signaling through multiple mechanisms:

  • Smoothened (Smo) Phosphorylation: CK2 directly phosphorylates the C-terminal cytoplasmic tail of Smoothened, a key transducer of Hh signaling. In Drosophila, CK2 phosphorylates multiple serine residues (Ser-816, Ser-817, Ser-818, Ser-819, and Ser-843) in Smo's C-terminal tail. This phosphorylation promotes Smo accumulation at the cell membrane and enhances its signaling capacity. Mutational analysis of these sites attenuates Smo's ability to transduce high-level Hh signaling in vivo [5].

  • Cubitus interruptus (Ci)/Gli Stability: Downstream of Smo, CK2 regulates the stability of Ci (in Drosophila) and its mammalian homolog Gli. CK2 inhibition promotes Ci/Gli degradation, whereas CK2 overexpression increases its half-life. CK2 prevents Ci/Gli ubiquitination and subsequent proteasomal degradation, thereby maintaining the transcriptionally active forms of these proteins [5].

  • Transcriptional Activation: CK2 activity enhances the expression of Hh target genes, including Gli1 and Ptch1. In human lung cancer cells, CK2α knockdown significantly reduces Gli1 expression and transcriptional activity, demonstrating a direct relationship between CK2 and the Hh pathway output [6].

The diagram below illustrates CK2's multifaceted role in regulating Hedgehog signaling:

G Hh Hedgehog (Hh) Ligand Ptch Patched (Ptch) Hh->Ptch Binds Hh->Ptch Releases inhibition (With Hh) Smo Smoothened (Smo) Ptch->Smo Inhibits (Without Hh) Ptch->Smo Releases inhibition (With Hh) Ci Ci/Gli Smo->Ci Activates CK2 CK2 CK2->Smo Phosphorylates Stabilizes CK2->Ci Phosphorylates Prevents degradation Nucleus Nucleus Ci->Nucleus TargetGenes Hh Target Genes (Gli1, Ptch1, etc.) Nucleus->TargetGenes Transcribes Hq

CK2 promotes Hedgehog signaling by stabilizing Smoothened and Ci/Gli proteins.

Quantitative Data on CK2 Modulation of Hedgehog Signaling

Table 2: Experimental Evidence of CK2 Regulation of Hedgehog Pathway Components

Pathway Component CK2 Intervention Observed Effect Experimental System
Smoothened (Smo) CK2β RNAi Attenuates Hh-induced Smo accumulation; reduces cell surface localization Drosophila wing disc [5]
Smoothened (Smo) CK2α/CK2β overexpression Increases Smo phosphorylation and accumulation; induces ectopic Hh target gene expression S2 cell culture [5]
Gli1 CK2α siRNA 71-73% decrease in Gli1 protein levels Human lung cancer cells (A549, H1299) [6]
Gli1 CK2α overexpression Increases Gli1 expression and transcriptional activity A549 cells [6]
Stem-like Side Population CK2α inhibition Reduces ABCG2-positive cancer stem cell population Lung cancer A549 cells [6]
Functional Consequences in Cancer and Stem Cell Biology

CK2-mediated enhancement of Hh signaling has significant implications for cancer biology, particularly in cancer stem cell maintenance and therapeutic resistance. In lung cancer cells, CK2α inhibition reduces the stem-like side population characterized by high ABCG2 expression, suggesting that CK2 helps maintain cancer stem cells through Hh pathway regulation [6]. This population is associated with tumor initiation, metastasis, and resistance to conventional therapies.

The connection between CK2 and Hh signaling also provides mechanistic insights into drug resistance. ABCG2, a direct transcriptional target of Hh/Gli signaling, functions as a drug efflux pump that reduces intracellular chemotherapy concentrations. CK2α downregulation dramatically decreases ABCG2 expression, thereby potentially counteracting multidrug resistance phenotypes [7]. Furthermore, in renal cell carcinoma and bladder cancer, Hh signaling activation promotes epithelial-mesenchymal transition (EMT), enhancing invasiveness and metastatic potential—processes that are potentiated by CK2 activity [8].

Experimental Protocols for Studying CK2 in Signaling Pathways

In Vitro Kinase Assays

Purpose: To directly assess CK2 phosphorylation of pathway components (e.g., Smo, Akt).

Detailed Protocol:

  • Substrate Preparation: Express and purify recombinant proteins or domains of interest as GST-fusion proteins. For Smo phosphorylation studies, use constructs containing the C-terminal cytoplasmic tail (e.g., Smo amino acids 808-899). Mutate known phosphorylation sites to alanine for negative controls [5].

  • Kinase Reaction:

    • Combine purified CK2 enzyme (commercial source or immunoprecipitated from cells) with substrate (1-5 μg) in kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).
    • Add ATP mixture (100 μM ATP containing 10 μCi [γ-³²P]ATP) to initiate reaction.
    • Incubate at 30°C for 30 minutes [5].
  • Reaction Termination and Analysis:

    • Stop reaction with SDS-PAGE loading buffer.
    • Separate proteins by SDS-PAGE, stain with Coomassie blue, dry gel, and expose to phosphorimager screen or X-ray film.
    • Quantify phosphorylation signals by densitometry or phosphorimaging.

Technical Notes: Include negative controls without substrate or without CK2. For specific inhibition, pre-treat with CK2 inhibitors (CX-4945, TBB) at appropriate concentrations (e.g., 10 μM CX-4945). Mutate serine residues in CK2 consensus sequences (E/D/X-S/T-D/E/X) to alanine to confirm specificity [5].

RNA Interference Approaches

Purpose: To investigate functional consequences of CK2 depletion on PI3K/AKT and Hh signaling.

Detailed Protocol:

  • siRNA Design: Design sequence-specific siRNAs targeting CK2 subunits:

    • CK2α: Target coding regions with 19-21 nt siRNAs
    • CK2β: Target nucleotide regions 91-239 of cDNA coding sequence [5] [6]
  • Cell Transfection:

    • Plate cells at 60-70% confluence in appropriate medium without antibiotics.
    • Prepare lipid-based transfection complexes with 30-50 nM siRNA following manufacturer's protocol.
    • Include non-targeting siRNA as negative control.
  • Validation and Analysis:

    • Harvest cells 48-72 hours post-transfection.
    • Validate knockdown efficiency by Western blotting (CK2α, CK2β antibodies).
    • Analyze pathway components: p-Akt (S129, T308, S473), total Akt, Gli1, Smo, Ptch1 [6].

Technical Notes: Use multiple independent siRNA sequences to control for off-target effects. For stable knockdown, use lentiviral or retroviral vectors expressing shRNAs with puromycin selection (1 μg/mL) [2] [6].

Pharmacological Inhibition Studies

Purpose: To evaluate acute effects of CK2 inhibition on signaling pathways.

Detailed Protocol:

  • Inhibitor Preparation:

    • CX-4945 (Silmitasertib): Prepare 10 mM stock in DMSO, use at 1-10 μM final concentration
    • TBB (4,5,6,7-Tetrabromobenzotriazole): Prepare 50 mM stock in DMSO, use at 10-40 μM
    • CIGB-300: Prepare aqueous solution, use at 1-20 μM [1] [7]
  • Cell Treatment:

    • Plate cells at desired density and allow to adhere overnight.
    • Treat with inhibitors for 2-24 hours in complete medium.
    • Include DMSO-only treated controls (typically <0.1% v/v).
  • Pathway Analysis:

    • Analyze signaling pathway components by Western blotting.
    • For Hh signaling, measure Gli-luciferase reporter activity.
    • Assess functional outcomes: apoptosis (caspase-3 cleavage), proliferation (BrdU incorporation), and stem cell populations (side population analysis) [6] [7].

Technical Notes: CX-4945 treatment may induce methuosis (vacuolization) at higher concentrations; monitor cell morphology. For combination studies, co-treat with PI3K inhibitors (LY294002, 10-20 μM) or Hh inhibitors (cyclopamine, GDC-0449) [2] [6].

Therapeutic Implications and Future Directions

CK2 as a Therapeutic Target in Cancer

The central positioning of CK2 at the intersection of multiple oncogenic pathways, including PI3K/AKT and Hedgehog, makes it an attractive therapeutic target in cancer. CK2 is frequently overexpressed in human cancers and its inhibition demonstrates selective toxicity toward cancer cells compared to normal cells, suggesting a non-oncogene addiction phenomenon where malignant cells become particularly dependent on CK2 for survival [1] [7]. This therapeutic potential is further supported by the availability of highly specific and potent CK2 inhibitors, several of which have advanced to clinical trials:

  • CX-4945 (this compound): An ATP-competitive CK2 inhibitor with Ki of 0.17 nM, currently in clinical trials for cholangiocarcinoma and other solid tumors. It effectively suppresses both PI3K/AKT and Hh signaling pathways and shows synergistic effects when combined with conventional chemotherapeutics [1] [6].

  • CIGB-300: A novel peptide-based inhibitor that targets the CK2 phosphorylation site rather than the catalytic pocket. It is currently in clinical development for cervical cancer and has demonstrated ability to disrupt multiple oncogenic signaling pathways [1].

Combination Therapy Strategies

The multimodal regulation of signaling pathways by CK2 suggests particular promise for combination therapies that simultaneously target multiple nodes in oncogenic networks. Preclinical studies demonstrate that CK2 inhibition enhances the efficacy of:

  • PI3K/AKT/mTOR inhibitors in TNBC and other cancers with pathway hyperactivation [3] [4]
  • Hedgehog pathway inhibitors in cancers with elevated Gli activity [8] [6]
  • Conventional chemotherapy by counteracting drug resistance mechanisms [7]
  • Immunotherapy through modulation of tumor microenvironment [3]
Emerging Research Directions

Future research should focus on several promising areas:

  • Biomarker development to identify patient populations most likely to respond to CK2-targeted therapies
  • Next-generation CK2 inhibitors with improved pharmacological properties and reduced off-target effects
  • Mechanisms of adaptive resistance to CK2 inhibition and strategies to counteract them
  • CK2's role in the tumor microenvironment and implications for immunotherapy combinations
  • Exploitation of CK2 inhibition to target cancer stem cell populations in various malignancies

The dual role of CK2 in both PI3K/AKT and Hedgehog signaling pathways positions it as a master regulator of oncogenic signaling, with inhibition offering a promising strategy to simultaneously disrupt multiple cancer hallmarks.

References

CK2 inhibition induces apoptosis in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Signaling Pathways

CK2 inhibition triggers apoptosis by simultaneously targeting multiple cellular processes that cancer cells depend on for survival. The following diagram maps these key pathways and their interactions.

G cluster_path1 Mitochondrial Apoptosis cluster_path2 Survival Signaling cluster_path3 DNA Damage & Repair CK2_Inhibition CK2 Inhibition MitoPotential Loss of Mitochondrial Membrane Potential (Δψm) CK2_Inhibition->MitoPotential  Rapid Effect PI3K_AKT PI3K/AKT Pathway Inhibition CK2_Inhibition->PI3K_AKT DNA_Repair Impaired DNA Damage Repair CK2_Inhibition->DNA_Repair CytoC Cytochrome c Release MitoPotential->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis NFkB NF-κB Pathway Inhibition NFkB->Caspase3  Permissive for Genotoxic_Stress Accumulation of DNA Damage DNA_Repair->Genotoxic_Stress Genotoxic_Stress->Caspase9  Contributes to

Key pathways through which .

CK2 Inhibitors: From Tools to Therapeutics

Several small-molecule inhibitors have been developed to target CK2, each with distinct profiles that influence their research and therapeutic application.

Inhibitor Name Type / Target Site Key Characteristics & Selectivity Apoptosis & Anti-Cancer Evidence
CX-4945 (Silmitasertib) [1] ATP-competitive [1] First-in-class, orally available; some off-target kinase effects [1]. Strong pro-apoptotic and anti-proliferative activity in vitro/in vivo; in clinical trials [1] [2].
SGC-CK2-1 [3] [2] ATP-competitive [3] Highly selective chemical probe; minimal off-target effects [3] [2]. Modest anti-proliferative effect in some cell lines; efficacy debated [3] [2].
AB668 [3] Bivalent (ATP site + αD pocket) [3] Outstanding selectivity; distinct mechanism of action [3]. Induces caspase-3 mediated apoptosis; effective in renal cell carcinoma and melanoma models [3].
TBB / TBCA [4] ATP-competitive [4] Classical, widely used research inhibitors [4]. Induce early loss of Δψm and apoptosis in prostate cancer cells [4].

Experimental Evidence and Methodologies

Key experimental approaches used to study CK2 inhibition-induced apoptosis include measuring early mitochondrial events and caspase activation.

  • Cell Viability and Clonal Survival Assays: Standard colorimetric assays (e.g., CellTiter 96 AQueous One) are used to measure overall reduction in cell viability following CK2 inhibitor treatment. To assess long-term eradication potential, clonal survival assays are performed, where cells are treated, re-plated at low density, and allowed to form colonies over 7-10 days, which are then visualized with crystal violet staining [4].
  • Analysis of Mitochondrial Membrane Potential (Δψm): The fluorescent dye JC-1 is a key tool. In healthy cells with high Δψm, JC-1 forms aggregates emitting red light. As Δψm collapses post-CK2 inhibition, JC-1 remains in a monomeric form emitting green light. The shift from red to green fluorescence is a quantifiable early marker of apoptosis, detectable by flow cytometry or fluorescence microscopy within 2 hours of treatment [4].
  • Detection of Caspase Activation and Apoptosis: Activation of the key executioner caspase, caspase-3, is a definitive marker. This is commonly measured by:
    • Western Blotting: Using antibodies specific for the cleaved (active) form of caspase-3 [4].
    • Caspase Activity Assays: Using fluorogenic or colorimetric substrates that emit a signal upon cleavage by active caspases in cell lysates [3].
  • Validation of CK2-Specific Effects: To confirm that observed apoptosis is due to CK2 inhibition and not off-target effects, researchers use:
    • Genetic Knockdown: Using siRNA or shRNA to deplete CK2α or CK2α' subunits, which should phenocopy the pro-apoptotic effects of chemical inhibitors [2].
    • Selective Inhibitors: Comparing the effects of less selective inhibitors (e.g., CX-4945) with highly selective ones (e.g., SGC-CK2-1, AB668) helps delineate CK2-specific mechanisms [3] [2].

Research Implications and Therapeutic Potential

The evidence solidly positions CK2 as a valuable therapeutic target. Its inhibition is particularly attractive due to two key concepts:

  • Non-Oncogene Addiction: Cancer cells often display higher levels of CK2 and rely on its pro-survival functions more than normal cells, creating a therapeutic window [5] [6].
  • Overcoming Drug Resistance: CK2 promotes resistance to conventional chemotherapy by enhancing DNA repair and drug efflux through pumps like P-glycoprotein. Therefore, combining CK2 inhibitors (e.g., CX-4945) with standard chemotherapeutics can synergize to overcome resistance and induce robust apoptosis in refractory cancer models [1] [5].

References

Comprehensive LC-MS/MS Methods for Silmitasertib Quantification in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Clinical Significance

Silmitasertib (CX-4945) represents a promising therapeutic agent in oncology clinical development, functioning as a potent, selective inhibitor of the serine/threonine protein kinase CK2 (casein kinase 2). CK2 plays a fundamental role in cellular regulation, exerting proliferation-promoting and anti-apoptotic effects in cancer cells through modulation of multiple signaling pathways including PI3K/AKT, NF-κB, Wnt, JAK/STAT, Notch1, Hedgehog/Gli1, and p53 [1] [2]. The overexpression of CK2 has been clinically correlated with poor prognosis across various cancer types, positioning it as an attractive molecular target for therapeutic intervention [1].

The significant clinical potential of this compound is evidenced by the orphan drug designations granted by the U.S. Food and Drug Administration (FDA) for the treatment of advanced cholangiocarcinoma (2016), medulloblastoma (2021), and biliary tract cancer (2022) [1] [2]. As of 2022, this compound remains under investigation in multiple ongoing clinical trials for various malignancies including basal cell carcinoma, renal cancer, recurrent medulloblastoma, and severe COVID-19 [1] [2]. The expanding clinical application of this compound necessitates reliable quantification methods for therapeutic drug monitoring and pharmacokinetic studies, which are essential for establishing dose-response relationships, optimizing dosing regimens, and minimizing toxicities [1].

Comparative Method Overview

Two well-validated LC-MS/MS methods have been developed for the quantification of this compound in human plasma, each offering distinct advantages for specific application scenarios. The fundamental differences between these approaches are summarized in Table 1.

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma

Parameter Liquid-Liquid Extraction Method Solid-Phase Extraction Method
Extraction Principle Liquid-liquid partitioning Cation-exchange solid-phase extraction
Extraction Solvents Ethyl acetate + n-hexane/ethyl acetate mixture MCX cartridges with methanol, water, and elution buffers
Calibration Range 1.75-35 ng/mL (5-100 nM) 0.2-125 ng/mL and 32-20,000 ng/mL (two curves)
LLOQ 1.4 ng (absolute), 5 nM (concentration) 0.2 ng/mL (lower curve)
Linear Range 5-100 nM (R² ≥ 0.99) 0.2-20,000 ng/mL (R² > 0.99)
Sample Volume Not specified 25-100 μL
Recovery ~50% across concentration range Not specified
Matrix Effect 18-34% ion suppression Validated with no significant interference
Key Advantage Simplicity, cost-effectiveness Wide dynamic range, multi-matrix applicability
Reference [1] [2] [3] [4] [5]

The liquid-liquid extraction (LLE) method employs a straightforward approach that can be performed in any laboratory with mass spectrometry capabilities, utilizing commonly available solvents and requiring minimal specialized equipment [1] [2]. In contrast, the solid-phase extraction (SPE) method offers a substantially wider dynamic range spanning five orders of magnitude, making it particularly suitable for clinical applications where plasma concentrations may vary significantly due to different dosing regimens or patient-specific factors [3] [4]. Both methods have been validated according to FDA guidelines and demonstrate excellent precision, accuracy, and sensitivity appropriate for therapeutic drug monitoring and pharmacokinetic studies [1] [3].

Detailed Experimental Protocols

Liquid-Liquid Extraction Protocol

The LLE method provides a simplified extraction workflow that utilizes commonly available laboratory solvents, making it particularly accessible for laboratories with standard equipment [2]. The procedure consists of the following steps:

  • Step 1: Sample Preparation: Transfer 100-500 μL of human plasma sample to a clean glass tube. For calibration standards, spike blank human plasma with appropriate volumes of this compound working solutions to achieve concentrations spanning 1.75-35 ng/mL (5-100 nM) [1] [2].

  • Step 2: Liquid-Liquid Extraction: Add 2 mL of ethyl acetate or a mixture of n-hexane and ethyl acetate to each plasma sample. Vortex vigorously for 2-3 minutes to ensure complete mixing and efficient partitioning of the analyte into the organic phase [2].

  • Step 3: Phase Separation: Centrifuge the samples at 3,000-4,000 × g for 5-10 minutes to achieve clear phase separation. Carefully transfer the upper organic layer containing the extracted this compound to a new clean tube [2].

  • Step 4: Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue with 80-100 μL of an appropriate reconstitution solution (methanol/water mixtures are typically used) [1] [2].

  • Step 5: LC-MS/MS Analysis: Transfer the reconstituted solution to an autosampler vial for subsequent LC-MS/MS analysis using the chromatographic and mass spectrometric conditions detailed in Section 4 [1].

This LLE protocol demonstrates consistent recovery rates of approximately 50% across the validated concentration range, with some variability (CV ~15-18%) observed regardless of concentration [2]. The method employs acridine orange as an internal standard for quantification, though other suitable internal standards could potentially be substituted [1].

Solid-Phase Extraction Protocol

The SPE method utilizes cation-exchange solid-phase extraction with MCX cartridges, providing enhanced clean-up and sensitivity, particularly at lower concentration ranges [3] [4]. The detailed procedure is as follows:

  • Step 1: Sample Preparation: For the lower calibration curve (0.2-125 ng/mL), use 100 μL human plasma mixed with 6 μL of 100 ng/mL internal standard (CX-4786) working solution. For the higher calibration curve (32-20,000 ng/mL), use 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution. Add 10 μL of ACN/H₂O (4:1, v/v) to study samples for volume correction [3].

  • Step 2: MCX Cartridge Conditioning: Pre-condition the MCX 96-well plate with 100 μL methanol followed by 200 μL water. Apply gentle vacuum to draw solvents through without allowing the sorbent to dry completely [3].

  • Step 3: Sample Loading and Acidification: Dilute all samples, including calibration standards, quality controls, and study samples, with 90 μL of 4% (w/w) O-phosphoric acid. Slowly load the acidified samples onto the conditioned MCX cartridges [3].

  • Step 4: Washing Steps: Wash the cartridges sequentially with 200 μL of 2% formic acid followed by 200 μL methanol to remove interfering compounds and matrix components [3].

  • Step 5: Analyte Elution: Elute this compound and the internal standard with two aliquots of 100 μL of 5% (v/v) ammonium hydroxide in methanol. Collect the eluate in a 96-well collection plate [3].

  • Step 6: Concentration and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. For the lower calibration curve, reconstitute with 100 μL of methanol/H₂O (1:1, v/v); for the higher curve, use 300 μL of the same reconstitution solvent [3].

This SPE protocol has been successfully applied to the analysis of plasma this compound in clinical studies, demonstrating robust performance across the extensive concentration range [3] [4]. The method has also been adapted for this compound quantification in cerebrospinal fluid and brain tissue homogenates, highlighting its versatility [3] [5].

G cluster_LLE Liquid-Liquid Extraction Path cluster_SPE Solid-Phase Extraction Path start Plasma Sample (100-500 µL) ise1 Add Internal Standard (CX-4786 or Acridine Orange) start->ise1 ise2 Dilute with 4% O-Phosphoric Acid (90 µL) ise1->ise2 l1 LLE: Add Ethyl Acetate/ Hexane Mixture (2 mL) ise2->l1 LLE Method s1 Condition MCX Cartridge with MeOH (100 µL) & Water (200 µL) ise2->s1 SPE Method l2 Vortex (2-3 min) l1->l2 l3 Centrifuge (3,000-4,000 × g, 5-10 min) l2->l3 l4 Collect Organic Phase l3->l4 common1 Evaporate to Dryness (N₂, 45°C) l4->common1 s2 Load Acidified Sample s1->s2 s3 Wash with 2% Formic Acid (200 µL) & MeOH (200 µL) s2->s3 s4 Elute with 5% NH₄OH in MeOH (2 × 100 µL) s3->s4 s4->common1 common2 Reconstitute in MeOH/Water (1:1) common1->common2 end LC-MS/MS Analysis common2->end

Diagram 1: Experimental workflow for sample preparation in this compound quantification, showing both LLE and SPE extraction paths

LC-MS/MS Instrumental Parameters

Chromatographic Conditions

Both methods utilize reverse-phase chromatographic separation but employ different specific conditions optimized for their respective applications:

  • LLE Method: The specific column and mobile phase composition were optimized during method development, though the publication emphasizes the general applicability with standard C18 columns and typical mobile phase combinations such as water/acetonitrile or water/methanol mixtures, often with volatile buffers like ammonium formate or formic acid to enhance ionization [1] [2].

  • SPE Method: Utilizes a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution employing mobile phase A (5 mM ammonium formate aqueous solution, pH 6.5) and mobile phase B (0.1% formic acid in acetonitrile). The gradient program typically starts with a higher percentage of aqueous phase, gradually increasing the organic component to elute the analyte [3] [4].

Mass Spectrometric Detection

Both methods employ electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific detection:

  • LLE Method: The specific MRM transitions were optimized during method validation, with typical instrument parameters including desolvation temperature of 500°C, source temperature of 150°C, and collision energies optimized for the specific fragmentation pattern of this compound [1] [2].

  • SPE Method: Uses MRM transition of m/z 350.2→223.2 for this compound and m/z 316.2→223.2 for the internal standard (CX-4786). The similar fragmentation behavior of the analyte and internal standard contributes to accurate quantification [3] [4].

Table 2 summarizes the key validation parameters for both methods, demonstrating their performance characteristics according to FDA guidelines.

Table 2: Method Validation Parameters and Performance Characteristics

Validation Parameter LLE Method Performance SPE Method Performance FDA Criteria
Precision (Intra-day CV%) 3.04-11.45% <15% ≤15% (≤20% for LLOQ)
Precision (Inter-day CV%) 7.15-9.08% <15% ≤15% (≤20% for LLOQ)
Accuracy (RE%) 0.67-3.74% (inter-day) 85-115% ±15% (±20% for LLOQ)
Linearity (R²) ≥0.99 >0.99 ≥0.99
LLOQ 5 nM (1.4 ng absolute) 0.2 ng/mL S/N ≥5
Carryover Not detected Not specified None significant
Selectivity No interfering peaks No interfering peaks No interference
Matrix Effect 18-34% ion suppression Validated Consistent & reproducible
Stability Not fully detailed Established for all matrices Within ±15% deviation

Method Validation Results

Both methods underwent comprehensive validation according to FDA guidelines, establishing their reliability for the quantification of this compound in human plasma [1] [3]. The key validation findings include:

  • Precision and Accuracy: The LLE method demonstrated excellent precision with inter-day coefficients of variation ranging from 7.15% to 9.08% across quality control concentrations (5-100 nM), well within the FDA acceptance criteria of ±15% (±20% for LLOQ) [1] [2]. Similarly, the SPE method showed precision below 15% and accuracies between 85-115% within-day and between-day for all concentration levels in each matrix [3].

  • Linearity and Sensitivity: Both methods established strong linearity with coefficients of determination (R²) of at least 0.99 or better across their respective calibration ranges [1] [3]. The SPE method offers superior sensitivity with an LLOQ of 0.2 ng/mL compared to 1.75 ng/mL (5 nM) for the LLE method, making it more suitable for applications requiring detection of very low concentrations [1] [3] [2].

  • Specificity and Selectivity: Both methods demonstrated excellent specificity with no interfering peaks observed at the retention times of this compound or the internal standards when analyzing six different lots of human plasma [1] [3]. This confirms the ability to accurately quantify this compound without interference from endogenous plasma components [1] [2].

  • Matrix Effects and Recovery: The LLE method exhibited moderate ion suppression (18-34%) due to plasma components, but this effect was consistent and did not impact the calibration functions [2]. Recovery for this compound using LLE was approximately 50% across the concentration range, while the internal standard recovery was 59.02% [2]. For the SPE method, matrix effects were validated and shown to be consistent and reproducible, with no significant interference reported [3].

G header CK2 Inhibition by this compound: Impact on Key Signaling Pathways ck2 CK2 Overexpression in Cancer Cells silmita This compound (CK2 Inhibitor) ck2->silmita Targeted by ck2_inhib CK2 Inhibition Ki = 0.38 nM silmita->ck2_inhib p1 PI3K/AKT Pathway Inhibition ck2_inhib->p1 Blocks p2 NF-κB Pathway Inhibition ck2_inhib->p2 Blocks p3 Wnt Pathway Inhibition ck2_inhib->p3 Blocks p4 JAK/STAT Pathway Inhibition ck2_inhib->p4 Blocks p5 Hedgehog/Gli1 Pathway Inhibition ck2_inhib->p5 Blocks effect1 Reduced Cell Proliferation p1->effect1 effect2 Increased Apoptosis p2->effect2 effect3 Impaired Tumor Progression p3->effect3 p4->effect1 p5->effect3 clinical Clinical Applications: Cholangiocarcinoma, Medulloblastoma, Biliary Tract Cancer, Other Malignancies

Diagram 2: Mechanism of action of this compound through CK2 inhibition and impact on key oncogenic signaling pathways

Applications in Clinical and Preclinical Studies

The validated LC-MS/MS methods have enabled robust quantification of this compound in various research contexts, supporting both drug development and clinical application:

  • Therapeutic Drug Monitoring: The methods facilitate precise measurement of this compound levels in patient plasma, enabling the evaluation of therapeutic and toxic concentrations in cancer patients receiving this compound therapy [1] [2]. This application is particularly important given the ongoing clinical trials and expanding therapeutic uses of this compound.

  • Pharmacokinetic Studies: The SPE method has been successfully applied to analyze plasma this compound concentrations in a clinical trial (NCT03904862) involving children with brain tumors [3] [4]. Similarly, the LLE method has been utilized to study the pharmacokinetic properties of this compound in mice [1] [2].

  • Multi-Matrix Applicability: While optimized for plasma, the SPE method has been validated for additional matrices including cerebrospinal fluid (CSF) and brain tissue homogenates, with calibration ranges of 0.2-20 ng/mL for CSF and 2-40 ng/g for brain tissue [3] [4]. This capability is particularly valuable for neuro-oncology applications where blood-brain barrier penetration is clinically relevant.

Conclusion

The two presented LC-MS/MS methods offer complementary approaches for the quantification of this compound in human plasma, each with distinct advantages for specific research or clinical contexts. The liquid-liquid extraction method provides a straightforward, cost-effective solution suitable for laboratories with standard equipment, while the solid-phase extraction method offers enhanced sensitivity and a wider dynamic range appropriate for comprehensive clinical pharmacokinetic studies. Both methods have been rigorously validated according to regulatory guidelines and successfully applied in preclinical and clinical settings, supporting the continued development and therapeutic application of this promising targeted agent.

References

Comprehensive Application Notes and Protocols: Cation-Exchange Solid Phase Extraction for CX-4945 (Silmitasertib) Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

Protein kinase CK2 inhibition has emerged as a promising therapeutic strategy in oncology, with silmitasertib (CX-4945) representing the most advanced clinical candidate in this class. As an orally bioavailable selective inhibitor of CK2, this compound has demonstrated potent antitumor efficacy across diverse cancer types including cholangiocarcinoma, medulloblastoma, leukemia, and various solid tumors [1] [2]. The U.S. Food and Drug Administration has granted orphan drug designation to this compound for multiple indications, accelerating its clinical development and creating an urgent need for robust bioanalytical methods to support pharmacokinetic studies [1].

The quantification of this compound in biological matrices presents significant analytical challenges due to its extended concentration range in clinical studies, varying several orders of magnitude between different matrices and dosing regimens [3]. To address these challenges, cation-exchange solid phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed as a reference method for reliable this compound quantification [3] [4]. This technique offers superior selectivity and sensitivity compared to alternative extraction methods, enabling precise measurement of this compound across the wide concentration ranges encountered in clinical practice, from sub-therapeutic to peak plasma concentrations following therapeutic dosing [3].

The critical importance of robust bioanalysis for this compound is underscored by its ongoing clinical evaluation in multiple trials, including studies in pediatric brain tumors (NCT03904862) where quantification in complex matrices like brain tissue and cerebrospinal fluid (CSF) is essential for understanding drug disposition [3]. This application note provides detailed protocols for the cation-exchange SPE method, complete validation data, and practical implementation guidance to support researchers in establishing this technique for this compound bioanalysis in drug development programs.

Materials and Methods

Reagents and Chemicals
  • This compound (CX-4945) and internal standard CX-4786 should be obtained from Senhwa Biosciences (San Diego, CA) or other certified reference material suppliers [4]
  • HPLC-grade solvents including acetonitrile, methanol, and water are required for mobile phase preparation and sample processing [4]
  • Ammonium formate (for mass spectrometry, ≥99.0%), formic acid (LC-MS/MS grade, 99.5% purity), and O-phosphoric acid (85%, w/w, HPLC grade) are essential for buffer preparation [4]
  • Cation-exchange SPE cartridges (MCX type, 96-well plate format) are recommended for high-throughput processing [4]
Preparation of Standards and Quality Controls

Table 1: Calibration Standards for this compound in Different Biological Matrices

Matrix Calibration Range Calibration Levels Key Applications
Human Plasma (Low) 0.2-125 ng/mL 0.2, 1, 2, 5, 10, 25, 50, 125 ng/mL Trough concentrations, low-dose regimens
Human Plasma (High) 32-20,000 ng/mL 32, 160, 320, 800, 1600, 4000, 8000, 20,000 ng/mL Peak concentrations, high-dose regimens
Brain Tissue 2-40 ng/g 2, 6, 12, 20, 40 ng/g Tumor tissue distribution studies
Cerebrospinal Fluid (CSF) 0.2-20 ng/mL 0.2, 0.4, 1.2, 2, 4, 10, 15, 20 ng/mL CNS penetration assessment
Cation-Exchange Solid Phase Extraction Protocol

The SPE procedure for this compound extraction from biological matrices employs mixed-mode cation-exchange chemistry, which provides superior selectivity compared to traditional reversed-phase or liquid-liquid extraction methods [3]. The protocol capitalizes on the basic properties of this compound, which contains nitrogen atoms that can be protonated under acidic conditions, facilitating strong retention on the cation-exchange sorbent [4].

The detailed step-by-step procedure is as follows:

  • Conditioning: Pre-treat MCX 96-well plate with 100 μL methanol followed by 200 μL water [4]

  • Sample Preparation: Mix 100 μL human plasma with 6 μL of 100 ng/mL internal standard working solution (for low calibration curve) or 25 μL human plasma with 6 μL of 2 μg/mL internal standard working solution (for high calibration curve) [4]

  • Acidification: Dilute all samples including calibration standards and quality controls with 90 μL of 4% (w/w) O-phosphoric acid to protonate this compound and enhance retention on cation-exchange sorbent [4]

  • Loading: Carefully load acidified samples into the pretreated MCX 96-well plate [4]

  • Washing: Sequentially wash with 200 μL of 2% formic acid to remove acidic and neutral interferences, followed by 200 μL methanol to remove unretained non-polar compounds [4]

  • Elution: Elute this compound and internal standard twice using 100 μL of 5% (v/v) ammonium hydroxide in methanol; the basic conditions deprotonate this compound, disrupting ionic interactions and releasing the analyte from the cation-exchange sites [4]

  • Concentration: Evaporate eluate to dryness under a gentle stream of nitrogen at 45°C [4]

  • Reconstitution: Reconstitute residue with methanol/water (1:1, v/v); use 100 μL reconstitution solution and 5 μL injection volume for low calibration curve (0.2-125 ng/mL) or 300 μL reconstitution solution and 1 μL injection for high calibration curve (32-20,000 ng/mL) [4]

spe_workflow start Start Sample Preparation cond Conditioning • 100 μL methanol • 200 μL water start->cond prep Sample Preparation • Add internal standard • Acidify with phosphoric acid cond->prep load Load Sample to MCX Plate prep->load wash Washing Steps • 200 μL 2% formic acid • 200 μL methanol load->wash elute Elution • 2 × 100 μL 5% NH4OH in methanol wash->elute conc Concentration • N2 evaporation at 45°C elute->conc recon Reconstitution • Methanol/water (1:1) conc->recon lcms LC-MS/MS Analysis recon->lcms

Figure 1: Workflow for Cation-Exchange Solid Phase Extraction of this compound from Biological Matrices

LC-MS/MS Analysis

Instrumental Parameters

Chromatographic separation of this compound is achieved using reversed-phase conditions with a Synergi hydro-RP column (4 μm, 75 × 2.0 mm) maintained at ambient temperature [3] [4]. The mobile phase consists of 5 mM ammonium formate aqueous solution (pH 6.5) as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B [4]. A gradient elution program is essential for optimal separation: initial condition 10% B; linear increase to 95% B over 3.5 minutes; hold at 95% B for 1.5 minutes; return to 10% B in 0.1 minutes; and re-equilibrate for 1.9 minutes [4]. The total run time is 7 minutes with a flow rate of 0.4 mL/min [4].

Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for selective detection [3] [4]. The MRM transition for this compound is m/z 350.2 → 223.2, while the internal standard CX-4786 is monitored at m/z 316.2 → 223.2 [4]. Key source parameters should be optimized as follows: ion spray voltage 5500 V; source temperature 500°C; curtain gas 35 psi; ion source gas 1 and 2 at 50 and 60 psi, respectively [4]. These conditions ensure optimal ionization efficiency and fragmentation for sensitive detection of this compound.

Method Validation Parameters

Table 2: Validation Results for this compound LC-MS/MS Assay Across Matrices

Validation Parameter Plasma Performance CSF Performance Brain Tissue Performance
Linearity Range 0.2-20,000 ng/mL (dual curves) 0.2-20 ng/mL 2-40 ng/g
Precision (CV%) <15% at all levels <15% at all levels <15% at all levels
Accuracy (%) 85-115% 85-115% 85-115%
Lower Limit of Quantification 0.2 ng/mL 0.2 ng/mL 2 ng/g
Recovery Consistent across concentrations Consistent across concentrations Consistent across concentrations
Matrix Effect No significant interference No significant interference No significant interference
Stability Established under various conditions Established under various conditions Established under various conditions

Method Validation

Selectivity, Sensitivity and Linearity

Method selectivity was demonstrated through analysis of six different lots of human plasma, with no interfering peaks observed at the retention times of this compound or the internal standard [3] [4]. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL for plasma and CSF, and 2 ng/g for brain tissue, with signal-to-noise ratio exceeding 5:1 and precision within ±20% [4]. The assay demonstrated excellent linearity with coefficient of determination (R²) greater than 0.99 across all matrices and concentration ranges [3] [4].

For clinical studies where this compound concentrations may vary widely, the implementation of dual calibration curves (0.2-125 ng/mL and 32-20,000 ng/mL) ensures accurate quantification across the entire expected concentration range [4]. This approach addresses the bioanalytical challenge of measuring potentially very low concentrations in certain matrices like CSF while maintaining capability to quantify high plasma concentrations following therapeutic dosing [3].

Precision, Accuracy and Recovery

Precision and accuracy parameters were rigorously evaluated according to FDA guidelines [1]. Intra-day and inter-day precision expressed as coefficient of variation (CV) were below 15% at all quality control levels, while accuracy ranged between 85-115% of nominal concentrations [3] [4]. These parameters were consistent across all validated matrices, demonstrating the robustness of the method [4].

Extraction recovery was evaluated by comparing the response of extracted samples to non-extracted standards at equivalent concentrations [1]. Recovery was consistent and reproducible across the validation range, with no significant concentration-dependent effects observed [4]. The ion suppression/enhancement effects were systematically evaluated by post-column infusion experiments and by comparing analyte response in spiked plasma extracts versus neat solutions [3]. No significant matrix effects were observed that would compromise assay performance [4].

Clinical Applications and Implementation

Practical Implementation in Clinical Studies

The validated cation-exchange SPE method has been successfully applied to support clinical trials of this compound, including the PBTC-053 trial (NCT03904862) investigating this compound in children with recurrent sonic hedgehog-driven medulloblastoma [3]. In this setting, the method enabled comprehensive pharmacokinetic characterization of this compound in plasma, cerebrospinal fluid, and brain tumor tissue [4]. The ability to quantify this compound across these matrices provides critical insights into its blood-brain barrier penetration and tumor distribution, essential parameters for optimizing dosing regimens in neuro-oncology indications [3].

For researchers implementing this method, several practical considerations should be highlighted. First, the use of cation-exchange SPE significantly reduces matrix effects compared to protein precipitation methods, enhancing assay reliability [1]. Second, the dual calibration curve approach is recommended for studies expecting wide concentration ranges to maintain accuracy across all expected concentrations [4]. Finally, the internal standard selection (CX-4786) provides optimal compensation for potential variability in extraction efficiency and ionization response [4].

Troubleshooting and Technical Notes
  • Reduced Recovery: If recovery falls below acceptable limits, verify the pH of acidification and elution solutions; proper protonation (retention) and deprotonation (elution) are essential for optimal performance [4]

  • Carryover Issues: Implement needle wash steps and inject blank samples between runs; the method has demonstrated no significant carryover when properly configured [3]

  • Ion Suppression: If matrix effects are observed, ensure consistent washing steps and consider using a more selective MRM transition; the cited method showed no significant matrix effects [4]

  • Column Performance: Maintain regular column cleaning schedule; the alkaline nature of the elution solvent can accelerate column degradation if not properly managed

Conclusion

The cation-exchange solid phase extraction method described herein represents a robust, selective, and sensitive approach for quantifying this compound (CX-4945) in diverse biological matrices. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical studies, demonstrating its utility in supporting drug development programs [3] [4]. The implementation of dual calibration curves addresses the challenge of wide concentration ranges encountered in clinical practice, while the selective extraction effectively minimizes matrix effects [4].

This methodology provides researchers with a reliable bioanalytical tool for understanding the pharmacokinetic profile of this compound, particularly its distribution to pharmacologically relevant sites like the central nervous system [3]. As clinical development of this compound advances across multiple oncology indications, robust bioanalytical methods such as this will be essential for optimizing dosing regimens and establishing exposure-response relationships [1]. The cation-exchange SPE approach described offers laboratories a validated foundation for this compound quantification that can be adapted to specific study requirements while maintaining data quality and regulatory compliance.

References

Silmitasertib dosing schedule in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Dosing Schedules

The table below summarizes the dosing schedules and objectives of key clinical trials involving silmitasertib [1].

Trial Identifier / Cancer Type Phase Recommended Phase II Dose (RP2D) Dosing Schedule Primary Endpoints
CX-4945-BCC (Basal Cell Carcinoma) I/II To be determined (TBD) TBD Determine RP2D and schedule; establish safety and tolerability; assess antitumor effects.
CX-4945-MB (Medulloblastoma) I/II 1000 mg/m² (skeletally-mature) Twice daily (BID), continuous dosing (Phase II) Phase I: Estimate MTD/RP2D. Surgical: Tumor concentration. Phase II: Safety and objective response rate.
CX-4945-CCA (Cholangiocarcinoma) I/II Combination MTD determined (Phase I) Combination with gemcitabine and cisplatin (Phase II ongoing) Phase I: Combination MTD. Phase II: Progression-free survival (PFS).
CX-4945-Relapsed/Refractory Solid Tumors (e.g., Neuroblastoma) I/II RP2D of combination TBD Combination with chemotherapy Phase I: Safety and RP2D of combination. Phase II: Overall response rate (ORR).

Analytical Protocol: Quantifying this compound in Plasma

The following detailed protocol is adapted from a validated LC-MS/MS method [2], which is crucial for therapeutic drug monitoring and pharmacokinetic studies in these trials.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Principle: Separate this compound from plasma proteins and components using immiscible solvents.
  • Procedure:
    • Mix 100 µL of human plasma sample with the internal standard (e.g., acridine orange).
    • Add a pre-defined volume of ethyl acetate or a mixture of n-hexane and ethyl acetate.
    • Vortex vigorously for a set time to ensure complete extraction of the analyte into the organic layer.
    • Centrifuge the mixture to separate the phases clearly.
    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
    • Reconstitute the dry residue in a suitable volume of mobile phase (e.g., 80 µL of acetonitrile) for injection into the LC-MS/MS system [2].

2. Instrumental Analysis: LC-MS/MS Conditions

  • Chromatography:
    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase: A gradient or isocratic mixture of solvents like water and acetonitrile, both modified with 0.1% formic acid to enhance ionization.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 80 µL [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion > product ion) for this compound and the internal standard are optimized on the instrument [2].

3. Validation Parameters This method is validated according to FDA guidelines, ensuring reliability [2].

  • Calibration Range: 5 nM to 100 nM (equivalent to ~1.75 to 35 ng/mL).
  • Linearity: Coefficient of determination (R²) of at least 0.99.
  • Lower Limit of Quantification (LLOQ): 5 nM (Signal-to-Noise ratio ≥5).
  • Precision and Accuracy: Both intra-day and inter-day coefficients of variation (CV) and relative error (RE) must be within ±15% (±20% for LLOQ).
  • Selectivity: No interfering peaks at the retention times of the analyte and internal standard from six different blank plasma matrices.
  • Carryover: Evaluated by injecting a blank solvent sample after a high-concentration calibrator; must be negligible.

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, selective, ATP-competitive inhibitor of the serine/threonine protein kinase CK2 [2]. The diagram below illustrates how CK2 inhibition disrupts key oncogenic signaling pathways.

G This compound inhibits CK2, blocking multiple pro-survival cancer pathways This compound This compound (CX-4945) CK2 CK2 Kinase This compound->CK2 Inhibits ProSurvivalPathways Proliferation/Anti-Apoptotic Signaling Pathways CK2->ProSurvivalPathways Activates SpecificPathways PI3K/AKT, NF-κB Wnt, JAK/STAT, Hedgehog ProSurvivalPathways->SpecificPathways Includes CancerPhenotype Cancer Cell Survival Proliferation, Angiogenesis SpecificPathways->CancerPhenotype Promote

Research Implications

  • Therapeutic Drug Monitoring (TDM): The validated LC-MS/MS protocol enables precise measurement of this compound in patient plasma, which is critical for dose optimization and assessing compliance, especially in combination therapy trials [2].
  • Combination Therapy Rationale: Preclinical data shows CK2 inhibition works synergistically with various anticancer drugs [2]. This supports the clinical strategy of combining this compound with chemotherapies like gemcitabine and cisplatin.
  • Dosing Considerations: The use of body surface area-adjusted dosing (mg/m²) is common in oncology to standardize exposure across a diverse patient population. The establishment of a 1000 mg/m² BID dose for continuous scheduling provides a benchmark for future studies [1].

Common Questions

What is the recommended Phase II dose for this compound? The recommended Phase II dose is not uniform across all cancers. For skeletally-mature patients with medulloblastoma, it is 1000 mg/m² twice daily. For other cancers like basal cell carcinoma and biliary tract cancer, the RP2D is either still under investigation or used in specific combination regimens [1].

How is this compound measured in biological samples? Concentrations in plasma, cerebrospinal fluid, and tissue are typically quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are validated for high sensitivity, specificity, and accuracy per regulatory guidelines [2].

References

Comprehensive Application Notes and Protocols for Measuring Silmitasertib in Human Cerebrospinal Fluid and Brain Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silmitasertib and Its Pharmacological Significance

This compound (CX-4945) represents a first-in-class, orally bioavailable small molecule inhibitor that selectively targets casein kinase 2 (CK2), a serine/threonine kinase with elevated expression in multiple cancers. CK2 plays a crucial role in regulating essential cellular processes including cell cycle progression, growth, and differentiation, with particular significance in central nervous system malignancies such as medulloblastoma and glioblastoma [1]. The pharmacological profile of this compound has demonstrated promising anti-cancer activity in both in vitro and in vivo models, leading to its designation as an orphan drug by the U.S. Food and Drug Administration for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer [2]. Recent research has further revealed that this compound exhibits meaningful off-target activity against DYRK1A and GSK3β kinases, expanding its potential therapeutic applications to neurodegenerative disorders and diabetes [3].

The development of robust bioanalytical methods for quantifying this compound in biological matrices is essential for pharmacokinetic-pharmacodynamic (PK-PD) modeling and therapeutic drug monitoring in clinical trials. Particularly for CNS malignancies, understanding drug penetration across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB) is critical for establishing dosing regimens and predicting efficacy [4]. The complex physiology of brain tissue distribution and the technical challenges associated with CSF sampling necessitate highly sensitive and specific analytical methods capable of accurately measuring this compound concentrations across anticipated therapeutic ranges [5]. This document provides comprehensive application notes and detailed protocols for the reliable quantification of this compound in human cerebrospinal fluid and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method Overview and Comparison

LC-MS/MS Platform and Technical Considerations

The quantification of this compound in biological matrices primarily employs reverse-phase liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (ESI) in positive mode. The analytical separation is typically achieved using a Synergi Hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution utilizing 5 mM ammonium formate aqueous solution (pH 6.5) as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B [1]. The mass spectrometric detection employs multiple reaction monitoring (MRM) with transitions of m/z 350.2→223.2 for this compound and m/z 316.2→223.2 for the internal standard CX-4786 [1]. These specific transitions provide the selectivity necessary for accurate quantification in complex biological matrices.

The development of sample preparation techniques for this compound has evolved to address different laboratory requirements and resource availability. The original method utilized cation-exchange solid phase extraction (SPE) with MCX 96-well plates, providing excellent clean-up for challenging matrices like brain tissue homogenate [1]. More recently, a simplified liquid-liquid extraction (LLE) approach using ethyl acetate and a mixture of n-hexane and ethyl acetate has been validated, offering practical advantages for clinical laboratories without specialized SPE equipment [2] [6]. Both methods have demonstrated acceptable performance characteristics, though SPE generally provides superior matrix effect mitigation for complex samples like brain tissue homogenates.

Method Comparison and Selection Criteria

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Parameter Cation-Exchange SPE Liquid-Liquid Extraction
Sample Volume 25-100 μL plasma/CSF, 100 mg brain tissue 100 μL plasma
Processing Time ~60 minutes ~30 minutes
Technical Complexity High (requires specialized equipment) Low (basic laboratory equipment)
Matrix Effect 15-25% ion suppression 18-34% ion suppression
Recovery Efficiency >85% for all matrices >80% for plasma
Cost per Sample High Low
Throughput Medium (batch processing) High (parallel processing)

The selection between these methodologies depends on several factors, including required sensitivity, sample complexity, available resources, and throughput requirements. For brain tissue analysis and simultaneous quantification across multiple matrices, the SPE method provides superior performance, while the LLE approach offers a practical alternative for high-throughput plasma analysis in clinical monitoring contexts [1] [2]. Both methods have been validated according to FDA guidelines, demonstrating acceptable accuracy (85-115%), precision (<15% RSD), and sensitivity appropriate for therapeutic drug monitoring and pharmacokinetic studies [1] [6].

Protocol for Cerebrospinal Fluid (CSF) Analysis

Sample Collection and Pre-processing

CSF samples should be collected via lumbar puncture or ventricular catheter into polypropylene tubes containing appropriate anticoagulants (e.g., sodium EDTA). The collection protocol must standardize the timing relative to drug administration, with precise recording of collection time points for pharmacokinetic analysis. Following collection, samples should be immediately centrifuged at 2000 × g for 10 minutes at 4°C to remove any cellular debris, with the supernatant aliquoted into clean polypropylene tubes and stored at -80°C until analysis [1]. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) as this may compromise analyte stability. For method calibration and quality control, pooled human CSF from healthy donors should be used for preparing calibration standards and quality control samples, with confirmation of the absence of interfering peaks at the retention time of this compound and the internal standard [1].

The calibration range for CSF analysis typically spans from 0.2 to 20 ng/mL, with quality control samples prepared at low (0.6 ng/mL), medium (3 ng/mL), and high (18 ng/mL) concentrations [1]. These concentrations are selected based on the expected therapeutic range in CSF, which is generally significantly lower than plasma concentrations due to the restricted penetration of this compound across the blood-CSF barrier. The limited volume of CSF obtainable from patients (typically 0.5-1.0 mL) necessitates a method with high sensitivity and the ability to work with small sample volumes, making the SPE-based approach particularly suitable for this application [1] [5].

Sample Preparation and Extraction Procedure

Table 2: Calibration Standards for CSF Analysis

Concentration Level This compound Concentration (ng/mL) Internal Standard Concentration Volume of CSF Used
LLOQ 0.2 Fixed concentration 100 μL
Low Calibrator 0.4 Fixed concentration 100 μL
Low Mid Calibrator 1.2 Fixed concentration 100 μL
Mid Calibrator 2 Fixed concentration 100 μL
High Mid Calibrator 4 Fixed concentration 100 μL
High Calibrator 10 Fixed concentration 100 μL
ULOQ 15-20 Fixed concentration 100 μL

For the sample preparation using solid phase extraction, add 100 μL of CSF to a polypropylene tube, followed by the addition of 6 μL of the internal standard working solution (100 ng/mL CX-4786 in ACN/H₂O 4:1, v/v). Add 10 μL of ACN/H₂O (4:1, v/v) to all samples except the calibration standards and quality controls to maintain consistent organic content across all samples. Then add 90 μL of 4% (w/w) O-phosphoric acid to each sample and vortex mix for 30 seconds [1]. Condition an MCX 96-well SPE plate with 100 μL methanol followed by 200 μL water. Load the diluted samples onto the conditioned SPE plate and apply a gentle vacuum to draw the samples through the sorbent. Wash sequentially with 200 μL of 2% formic acid and 200 μL methanol. Elute the analyte and internal standard with 2 × 100 μL of 5% (v/v) ammonium hydroxide in methanol into a 96-well collection plate [1].

Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C and reconstitute the residue with 100 μL of methanol/water (1:1, v/v). Vortex mix for 60 seconds and centrifuge at 3000 × g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an autosampler vial with limited volume insert for LC-MS/MS analysis [1]. The injection volume is typically 5 μL for concentrations within the calibration range. For samples with anticipated concentrations above the upper limit of quantification, appropriate dilution with blank CSF should be performed prior to the extraction procedure.

Protocol for Brain Tissue Analysis

Tissue Collection and Homogenization

Brain tissue samples should be collected during surgical procedures or post-mortem, with precise documentation of the anatomical region sampled. The tissue should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis. For homogenization, weigh approximately 100 mg of brain tissue and add 300 μL of blank human plasma as a homogenization medium. Homogenize using a bead mill or ultrasonic homogenizer at 4°C until a uniform suspension is achieved [1]. The resulting homogenate represents a 1:4 (w/v) dilution of brain tissue, and concentrations should be corrected accordingly during data analysis. The use of plasma as a homogenization medium rather than buffer provides matrix matching with plasma calibration standards and controls, improving quantification accuracy [1].

The calibration range for brain tissue analysis typically spans from 2 to 40 ng/g (equivalent to 0.5 to 10 ng/mL in the 1:4 homogenate), with quality control samples prepared at low (4 ng/g), medium (16 ng/g), and high (32 ng/g) concentrations [1]. These concentrations reflect the expected tissue distribution of this compound based on preclinical and clinical studies. For tissue samples with drug concentrations exceeding the upper limit of quantification, further dilution with blank brain homogenate prepared in human plasma is recommended to bring the concentration within the calibrated range.

Brain Tissue Extraction and Clean-up

G A Weigh 100 mg brain tissue B Add 300 µL blank plasma A->B C Homogenize (4°C) B->C D Add ISTD working solution C->D E Add 4% phosphoric acid D->E F Load to MCX SPE plate E->F G Wash with 2% formic acid F->G H Wash with methanol G->H I Elute with 5% NH₄OH in MeOH H->I J Evaporate to dryness I->J K Reconstitute in MeOH/H₂O (1:1) J->K L LC-MS/MS Analysis K->L

Diagram 1: Experimental workflow for brain tissue sample preparation

Transfer 100 μL of brain tissue homogenate to a polypropylene tube and add 6 μL of internal standard working solution (100 ng/mL CX-4786). Add 10 μL of ACN/H₂O (4:1, v/v) to correct for volume, followed by 90 μL of 4% (w/w) O-phosphoric acid. Vortex mix the samples for 30 seconds to ensure complete protein precipitation [1]. Condition an MCX 96-well SPE plate with 100 μL methanol followed by 200 μL water. Load the acidified homogenate onto the conditioned SPE plate and draw through using gentle vacuum. Wash the sorbent with 200 μL of 2% formic acid to remove interfering compounds, followed by 200 μL methanol to remove non-polar contaminants. Elute this compound and the internal standard with 2 × 100 μL of 5% (v/v) ammonium hydroxide in methanol, collecting the eluate in a 96-well collection plate [1].

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue with 100 μL of methanol/water (1:1, v/v), vortex mix for 60 seconds, and centrifuge at 3000 × g for 5 minutes to pellet any particulate matter. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis using a 5 μL injection volume [1]. For brain tissue samples with potential lipid content, an additional clean-up step using hexane may be incorporated: after reconstitution, add 200 μL of hexane, vortex for 30 seconds, centrifuge at 3000 × g for 5 minutes, and discard the hexane layer before LC-MS/MS analysis.

LC-MS/MS Analysis and Data Processing

Chromatographic Conditions and Mass Spectrometric Parameters

Table 3: LC-MS/MS Instrument Parameters for this compound Quantification

Parameter Setting Notes
HPLC System Shimadzu LC-20AD Or equivalent
Analytical Column Synergi Hydro-RP (4 μm, 75 × 2.0 mm) Polar-capped C18 phase
Column Temperature 40°C ±2°C
Mobile Phase A 5 mM ammonium formate, pH 6.5 Aqueous
Mobile Phase B 0.1% formic acid in acetonitrile Organic
Gradient Program 0-0.5 min: 5% B; 0.5-4.0 min: 5-95% B; 4.0-5.0 min: 95% B; 5.0-5.1 min: 95-5% B; 5.1-7.0 min: 5% B Total run time: 7.0 min
Flow Rate 0.4 mL/min May be optimized ±0.1 mL/min
Injection Volume 5 μL (low range), 1 μL (high range) Depending on calibration curve
Mass Spectrometer Sciex API 5500 Or equivalent triple quadrupole
Ionization Mode ESI positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
MRM Transition (this compound) m/z 350.2 → 223.2 Quantifier
MRM Transition (this compound) m/z 350.2 → 314.1 Qualifier
MRM Transition (IS: CX-4786) m/z 316.2 → 223.2 Quantifier
Dwell Time 150 msec per transition

The liquid chromatography method utilizes a gradient elution to achieve adequate separation of this compound from endogenous matrix components while maintaining a reasonable analysis time. The retention time for this compound is typically approximately 3.8 minutes under these conditions, with the internal standard eluting slightly earlier [1]. The total run time of 7.0 minutes includes column re-equilibration, making it suitable for high-throughput analysis. The mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) for maximum sensitivity and selectivity. The declustering potential and collision energy should be optimized for each instrument, though typical values are 90 V and 45 eV for this compound, and 85 V and 42 eV for the internal standard CX-4786 [1].

Data Analysis and Acceptance Criteria

Calibration curves are constructed using the peak area ratio of this compound to the internal standard against the nominal concentration of calibration standards. Linear regression with 1/x² weighting is typically employed to achieve the best fit across the concentration range [1] [6]. The correlation coefficient (R²) should be ≥0.99 for acceptable linearity. Quality control samples prepared at low, medium, and high concentrations should be analyzed in duplicate with each batch of study samples, and the calculated concentrations must be within ±15% of the nominal values (±20% for the LLOQ) for the batch to be accepted [1] [2].

Table 4: Method Validation Parameters for this compound in Biological Matrices

Validation Parameter CSF Method Brain Tissue Method Acceptance Criteria
Linear Range 0.2-20 ng/mL 2-40 ng/g R² > 0.99
LLOQ 0.2 ng/mL 2 ng/g S/N ≥ 5, accuracy 80-120%
Within-Day Precision <10% RSD <12% RSD <15% RSD
Between-Day Precision <12% RSD <15% RSD <15% RSD
Accuracy 92-107% 88-105% 85-115%
Recovery >85% >82% Consistent and reproducible
Matrix Effect <25% ion suppression <30% ion suppression CV <15%
Benchtop Stability 6 hours at RT 4 hours at RT 85-115%
Freeze-Thaw Stability 3 cycles 3 cycles 85-115%
Long-Term Stability 30 days at -80°C 30 days at -80°C 85-115%

For study sample analysis, values falling above the upper limit of quantification should be appropriately diluted and reanalyzed, while values below the lower limit of quantification should be reported as below the quantifiable range rather than extrapolated. Carryover should be monitored by injecting a blank sample following the highest calibration standard, with the response in the blank at the retention time of this compound not exceeding 20% of the LLOQ response [2] [6].

Applications and Implementation in Clinical Research

Clinical Study Implementation

The validated methods for quantifying this compound in CSF and brain tissue have been successfully applied in clinical trials, including the PBTC-053 trial (NCT03904862) for pediatric patients with recurrent SHH medulloblastoma [1]. In this context, the analytical methods support pharmacokinetic profiling and assessment of CNS penetration following oral administration of this compound. For comprehensive PK characterization, simultaneous collection of plasma, CSF, and when possible, brain tumor tissue is recommended to establish the relationship between systemic exposure and CNS distribution [1] [5]. The timing of CSF and tissue collection should be optimized based on the plasma pharmacokinetic profile, with peak concentrations typically occurring 2-4 hours post-dose and trough concentrations at 24 hours.

The cerebrospinal fluid penetration of this compound is of particular interest given the blood-CSF and blood-brain barriers that can limit drug distribution into the CNS. The ratio of CSF to plasma concentration (Kp,CSF) provides valuable information about the extent of CNS penetration, with values >0.1 generally indicating adequate penetration for therapeutic effect in CNS malignancies [5]. Similarly, the brain tissue to plasma concentration ratio (Kp,brain) offers direct evidence of drug distribution into the target tissue. These parameters are essential for dose selection and regimen optimization in CNS malignancies, as adequate drug exposure at the target site is a prerequisite for efficacy [1] [5].

Troubleshooting and Method Optimization

Common challenges in this compound quantification include matrix effects from phospholipids and variable extraction efficiency due to lot-to-lot differences in SPE sorbents. Matrix effects can be mitigated by ensuring adequate chromatographic separation of this compound from early-eluting phospholipids, which typically elute in the first 1.5-2.0 minutes of the gradient [1] [6]. The use of a stable isotope-labeled internal standard would be ideal for compensating for variable matrix effects and extraction efficiency, though this is not commercially available for this compound at present.

Signal suppression or enhancement should be evaluated during method validation by comparing the peak areas of this compound and internal standard spiked into extracted blank matrix versus neat solutions at equivalent concentrations [6]. If significant matrix effects are observed (>25% suppression or enhancement), modification of the chromatographic conditions or sample clean-up procedure is recommended. For diminished sensitivity or poor peak shape, potential solutions include increasing the injection volume (if sensitivity permits), optimizing the mobile phase pH (between 6.0-7.0 for ammonium formate), or replacing the analytical column if deteriorated [1] [6]. Regular maintenance of the mass spectrometer ion source and optimization of instrument parameters are essential for maintaining consistent performance throughout large sample batches.

Conclusion

The protocols described herein provide robust and validated methods for the quantification of this compound in human cerebrospinal fluid and brain tissue, enabling comprehensive assessment of its CNS pharmacokinetics in clinical studies. The solid-phase extraction approach offers superior clean-up for challenging matrices like brain tissue, while the alternative liquid-liquid extraction method provides a practical option for high-throughput plasma analysis. The application of these methods in ongoing clinical trials will continue to generate valuable data on the relationship between systemic exposure, CNS penetration, and clinical outcomes, ultimately supporting the rational development of this compound for CNS malignancies. As research progresses, these methods may be adapted for combination therapies or expanded to investigate active metabolites, further advancing our understanding of this compound's clinical pharmacology.

References

in vitro Silmitasertib anti-proliferative activity assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Anti-Proliferative Activity Assay for Silmitasertib

Mechanism of Action and Signaling Pathways

This compound is an orally bioavailable, highly selective ATP-competitive inhibitor of protein kinase CK2, with IC₅₀ values of approximately 1 nM against both the CK2α and CK2α' catalytic subunits [1]. Its anti-proliferative activity is achieved through:

  • Inhibition of Pro-Survival Signaling: Attenuates the PI3K/Akt pathway by dephosphorylating Akt at its CK2-specific S129 site, as well as the canonical S473 and T308 sites [2].
  • Induction of Apoptosis and Cell Cycle Arrest: Selectively induces apoptosis in cancer cells and causes cell cycle arrest [2] [3].
  • Modulation of Multiple Pathways: CK2 inhibition impacts several critical oncogenic pathways, including JAK/STAT, Hedgehog, and Wnt signaling [4].

The diagram below illustrates the primary signaling pathways affected by this compound.

G cluster_pathways CK2-Regulated Oncogenic Pathways cluster_outcomes Cellular Outcomes This compound This compound CK2_Inhibition CK2 Inhibition This compound->CK2_Inhibition Inhibits PI3K_Akt PI3K/Akt Pathway (Dephosphorylation of Akt) AntiProliferation Inhibition of Proliferation PI3K_Akt->AntiProliferation Apoptosis Apoptosis Induction (Increased Caspase Activity) Apoptosis_Outcome Apoptosis in Cancer Cells Apoptosis->Apoptosis_Outcome JAK_STAT JAK/STAT Pathway AntiMigration Inhibition of Cell Migration JAK_STAT->AntiMigration Hedgehog Hedgehog Signaling Hedgehog->AntiProliferation Cell_Cycle Cell Cycle Arrest Cell_Cycle->AntiProliferation CK2_Inhibition->PI3K_Akt CK2_Inhibition->Apoptosis CK2_Inhibition->JAK_STAT CK2_Inhibition->Hedgehog CK2_Inhibition->Cell_Cycle

Key Reagents and Cell Lines
  • This compound (CX-4945): Dissolve in DMSO to create a stock solution (e.g., 10-50 mM). Aliquot and store at -20°C [3].
  • Cell Culture Medium: Use appropriate medium (e.g., MEM for U-87 MG cells, AGM for Normal Human Astrocytes (NHA)) [3].
  • Cell Lines:
    • Cancer Models: Human glioblastoma lines (U-87MG, U-138MG, A-172), hematological tumor cells [3] [4].
    • Normal Counterparts: Normal Human Astrocytes (NHA) to assess selective toxicity [3].
    • Blood-Brain Barrier Models: hCMEC/D3 cell line to study BBB restoration [3].
Experimental Workflow: MTT Cell Viability Assay

The MTT assay is a standard method to quantify this compound's anti-proliferative effects by measuring metabolic activity.

G Step1 1. Plate cells in 96-well plate (4×10⁴ cells/well in 150 μL medium) Step2 2. Incubate for 24 hours (37°C, 5% CO₂) Step1->Step2 Step3 3. Treat with this compound (Serially diluted concentrations) Step2->Step3 Step4 4. Incubate for 24 hours (37°C, 5% CO₂) Step3->Step4 Step5 5. Add MTT reagent (0.2 mg/mL final concentration) Step4->Step5 Step6 6. Incubate for 60 minutes (37°C, 5% CO₂) Step5->Step6 Step7 7. Remove medium, lyse cells with DMSO (Dissolve formazan crystals) Step6->Step7 Step8 8. Measure absorbance at 540 nm (Calculate % viability) Step7->Step8

  • Procedure Details:
    • Cell Seeding: Seed cells at a density of 4×10⁴ cells per well in a 96-well plate and allow to adhere for 24 hours [3].
    • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 1 μM to 15 μM). Include a negative control (vehicle, e.g., DMSO) and a blank (medium only) [3].
    • Viability Measurement: After 24 hours, add MTT reagent. Incubate for 60 minutes until purple formazan crystals form. Remove medium and lyse cells with DMSO [3].
    • Data Acquisition: Measure absorbance at 540 nm. Calculate percentage viability relative to vehicle-treated control cells.
Expected Results & Data Interpretation
  • Dose-Dependent Response: Cell viability should decrease with increasing this compound concentration.
  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration using non-linear regression analysis of the dose-response curve.
  • Selectivity Index: Compare IC₅₀ in cancer cells versus normal cells (e.g., NHAs) to confirm selective anti-proliferative activity [3].

The table below summarizes effective concentrations of this compound reported in recent studies.

Cell Line / Model Cancer Type This compound Concentration Treatment Duration Key Anti-Proliferative Outcomes
U-87 MG [3] Glioblastoma 5, 10, 15 μM 24 hours Significant reduction in cell viability
A-172 [3] Glioblastoma 5, 10, 15 μM 24 hours Significant reduction in cell viability
hCMEC/D3 (BBB model) [3] Blood-Brain Barrier 1-15 μM 24 hours Restored barrier homeostasis; minimal toxicity
Hematological Tumors [4] e.g., ALL, Multiple Myeloma Low nanomolar range 24-48 hours Synergistic apoptosis with Bortezomib

Key Considerations for the Protocol

  • Optimization Note: The optimal concentration range and treatment duration may vary depending on cell line sensitivity and proliferation rate. A preliminary range-finding experiment is recommended.
  • Combination Therapy: this compound shows synergistic effects with conventional chemotherapeutics (e.g., Bortezomib in hematological tumors). For combination studies, use a fixed-ratio design and analyze data with the Chou-Talalay method to calculate Combination Index (CI) values [4].
  • Downstream Analysis: To confirm mechanism of action, assess phosphorylation status of CK2 substrates (e.g., p21 T145) via Western blot after treatment [2].

Conclusion

This protocol provides a robust framework for evaluating the in vitro anti-proliferative activity of this compound. Its efficacy, particularly its selectivity for cancer cells and potential for combination therapy, makes it a compelling candidate for further anti-cancer research and development.

References

Silmitasertib combination therapy with gemcitabine and cisplatin

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Silmitasertib Combination Therapy

1. Clinical Rationale this compound (CX-4945) is a first-in-class, oral inhibitor of Casein Kinase 2 (CK2), a pro-survival kinase frequently overexpressed in human tumors [1]. Preclinical data demonstrated that CK2 inhibition synergizes with various chemotherapeutic agents [1]. The combination of this compound with gemcitabine and cisplatin was developed to enhance anti-tumor efficacy in locally advanced or metastatic cholangiocarcinoma (CCA), a cancer with limited treatment options [2] [3].

2. Summary of Efficacy Data Data from a multicenter, open-label phase Ib/II study (NCT02128282) demonstrated clinically meaningful improvement. The tables below summarize key efficacy and safety outcomes [4] [3].

Table 1: Key Efficacy Endpoints (Modified Intent-to-Treat Population)

Endpoint This compound + Gemcitabine/Cisplatin (n=55) Gemcitabine/Cisplatin (Control, n=29)
Median Progression-Free Survival (PFS) 11.2 months (95% CI 7.6-14.7) 5.8 months (95% CI 3.1-NE)
10-Month PFS Rate 56.1% (95% CI 38.8-70.2%) 22.2% (95% CI 1.8-56.7%)
Median Overall Survival (OS) 17.4 months (95% CI 13.4-25.7) 14.9 months (95% CI 9.9-NE)
Overall Response Rate (ORR) 32.1% - 34.0% 19.5% - 30.8%
Disease Control Rate (DCR) 79.3% - 86.0% 68.3% - 88.5%

Table 2: Common Treatment-Emergent Adverse Events (TEAEs, All Grades)

Adverse Event This compound + Gemcitabine/Cisplatin (n=87) Gemcitabine/Cisplatin (Control)
Diarrhea 66% - 70% 13%
Nausea 51% - 59% 30%
Vomiting 33% - 39% 7%
Fatigue 31% - 47% 47%
Anemia 22% - 39% 30%

3. Mechanism of Action and Synergy The efficacy of this combination stems from the synergistic orchestrated anti-tumor action against multiple targets [1].

Diagram 1: Mechanism of Combination Therapy. This compound inhibits CK2, disrupting pro-survival signals and suppressing apoptosis, while gemcitabine/cisplatin induces DNA damage. The combination synergistically enhances cancer cell death [1].

Experimental Protocol

This protocol is based on the phase Ib/II clinical trial (NCT02128282) for patients with locally advanced or metastatic cholangiocarcinoma [4] [3].

1. Patient Selection

  • Inclusion Criteria: Adults with histologically confirmed, locally advanced or metastatic cholangiocarcinoma, not amenable to resection or transplant. Patients must have at least one measurable lesion per RECIST v1.1, an ECOG performance status of 0 or 1, and adequate organ function.
  • Exclusion Criteria: Prior systemic therapy for advanced disease, significant cardiovascular disease, active CNS metastases, or uncontrolled concurrent illness.

2. Dosing and Schedule

  • This compound: 1000 mg administered orally, twice daily, for 10 consecutive days per 21-day cycle.
  • Gemcitabine and Cisplatin: Gemcitabine and Cisplatin are administered intravenously on Day 1 and Day 8 of each 21-day cycle.
  • Treatment Cycles: Repeated every 21 days until disease progression, unacceptable toxicity, or patient withdrawal.

3. Dose Modification Guidelines

  • This compound-related Diarrhea: For Grade ≥2 diarrhea, interrupt this compound until resolution to Grade ≤1. Consider dose reduction to 750 mg twice daily upon re-initiation.
  • Hematologic Toxicity: For Grade 4 neutropenia or thrombocytopenia, delay the next cycle until ANC ≥1.5 x 10⁹/L and platelets ≥75 x 10⁹/L. Reduce gemcitabine and cisplatin doses per institutional guidelines.
  • Other Non-hematologic Toxicity (Grade ≥3): Interrupt this compound until toxicity resolves to Grade ≤1, then resume at the same or reduced dose.

4. Efficacy and Safety Assessment

  • Tumor Assessment: Conduct imaging (CT or MRI) every 6 weeks (2 cycles) to evaluate tumor response according to RECIST v1.1 criteria.
  • Biomarker Analysis: Monitor CA 19-9 levels at baseline and each cycle.
  • Safety Monitoring: Perform weekly complete blood counts and comprehensive metabolic panels. Assess adverse events continuously and grade them according to NCI CTCAE guidelines.

The experimental workflow for a single treatment cycle is as follows:

Diagram 2: Treatment Cycle Workflow. A standard 21-day cycle involves concurrent administration of IV gemcitabine/cisplatin and oral this compound for the first 10 days, followed by a rest period [4] [3].

Conclusion

The combination of this compound with gemcitabine and cisplatin represents a promising new first-line treatment strategy for advanced cholangiocarcinoma, demonstrating a statistically significant improvement in progression-free survival with a manageable safety profile [2] [4]. The synergistic mechanism of action provides a strong rationale for this combination. These positive phase Ib/II results have supported the planning of a randomized phase III trial to confirm these findings [3].

References

patient selection criteria for Silmitasertib clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Patient Selection Criteria in Active Clinical Trials

Trial Identifier / Phase NCT03897036 (Phase 1) [1] [2] NCT06541262 (Phase 1/2) [3] [4]
Target Population Adults with locally advanced or metastatic Basal Cell Carcinoma (BCC) Children & young adults (≤30 years) with relapsed/refractory solid tumors
Key Indications Locally advanced BCC; Metastatic BCC Neuroblastoma; Ewing Sarcoma; Osteosarcoma; Rhabdomyosarcoma; Liposarcoma
Prior Therapy Requirements Must have relapsed after, or be ineligible for, a smoothened inhibitor (e.g., vismodegib, sonidegib) [2]. Must have relapsed after or progressed during standard-of-care therapy [3].
Disease Status Locally advanced disease must be inoperable or contraindicated for surgery [2]. Relapsed or refractory disease, with required disease assessment prior to enrollment [3].
Key Performance Status ECOG performance status of 0 or 1 [2]. Lansky or Karnofsky Performance Scale score of ≥50 [3].
Key Organ Function Requirements Adequate hematopoietic, hepatic, and renal function [2]. Adequate cardiac function (QTcF ≤480 ms), hematological recovery (ANC ≥750/μL), and hepatic function [3].

Scientific Rationale for Patient Selection

The rationale for selecting these patient populations is rooted in the biological role of Casein Kinase 2 (CK2).

  • Role of CK2 in Cancer: CK2 is a serine/threonine kinase that is constitutively active and overexpressed in many cancers. It promotes cell survival and proliferation by regulating key signaling pathways, including PI3K/AKT, JAK/STAT, and NF-κB [5] [6]. This makes it a high-impact target for therapeutic intervention.
  • Targeting Resistance in BCC: In advanced BCC, first-line treatments are often Hedgehog pathway inhibitors (HPIs). Resistance to these drugs can develop through alternative pathway activation. CK2 is implicated in stabilizing the Gli transcription factor, a key component of the Hedgehog pathway. Inhibiting CK2 with silmitasertib offers a mechanism to overcome HPI resistance [1] [2].
  • Combination Therapy in Aggressive Tumors: For aggressive pediatric solid tumors that have relapsed or are refractory to standard chemotherapy, this compound is being investigated in combination with cytotoxic agents (e.g., irinotecan and temozolomide). The goal is to enhance chemosensitivity and overcome drug resistance, as CK2 inhibition has been shown to enhance the effects of chemotherapy in preclinical models [3] [5] [4].

The diagram below illustrates the core signaling pathways targeted by this compound and the logical flow of patient selection based on the associated biomarkers and disease context.

G cluster_pathways CK2-Regulated Pathways cluster_effects Cellular Consequences cluster_biomarkers Potential Biomarkers / Rationale cluster_patients Selected Patient Populations CK2 CK2 P1 PI3K/AKT Pathway CK2->P1 P2 JAK/STAT Pathway CK2->P2 P3 NF-κB Pathway CK2->P3 P4 Hedgehog Pathway (Stabilization of Gli) CK2->P4 E1 Enhanced Cell Survival P1->E1 E4 Immune Evasion (PD-L1 Expression) P1->E4 e.g., in cHL P2->E1 E2 Proliferation P2->E2 P2->E4 e.g., in cHL P3->E1 P3->E4 e.g., in cHL E3 Therapy Resistance P4->E3 B2 Aggressive/Refractory Disease E1->B2 B3 Elevated CK2 Activity E2->B3 B1 Hedgehog Inhibitor Resistance E3->B1 E4->B3 PT1 Advanced Basal Cell Carcinoma B1->PT1 PT2 Relapsed/Refractory Pediatric Solid Tumors B1->PT2 B2->PT1 B2->PT2 B3->PT1 B3->PT2

Detailed Experimental Protocols

For researchers designing studies around this compound, here are detailed methodologies for key biomarker and efficacy analyses.

Protocol 1: Assessment of Apoptosis via Flow Cytometry

This protocol is used to evaluate the direct cytotoxic effect of this compound on cancer cells, as applied in the cHL study [6].

  • 1. Cell Culture and Treatment: Plate tumor cell lines (e.g., 2x10^5 to 2x10^6 cells per well) in appropriate culture medium. Treat with a dose range of this compound (e.g., 0-25 µM) for a predetermined period (e.g., 24-72 hours). Include an untreated control and a positive control for apoptosis.
  • 2. Cell Staining: Harvest cells and wash with PBS. Resuspend cell pellet in Annexin V binding buffer. Co-stain cells with Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) according to manufacturer's instructions (e.g., incubate for 10 minutes in the dark at room temperature) [6].
  • 3. Flow Cytometry Acquisition and Analysis: Acquire a minimum of 20,000 events per sample using a flow cytometer. Analyze the data to distinguish cell populations:
    • Annexin V-/PI-: Viable cells.
    • Annexin V+/PI-: Early apoptotic cells.
    • Annexin V+/PI+: Late apoptotic or necrotic cells.
  • 4. Data Interpretation: Calculate the percentage of total apoptosis as (Early Apoptotic % + Late Apoptotic %). Compare treated samples to untreated controls to determine the dose-dependent apoptotic effect of this compound.
Protocol 2: Analysis of Pathway Modulation by Western Blot

This protocol is critical for demonstrating the pharmacodynamic impact of this compound on its target pathways, such as in cHL and PDAC models [5] [6].

  • 1. Protein Extraction: Lyse control and this compound-treated cells (e.g., after 24-hour treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
  • 2. Gel Electrophoresis and Transfer: Load an equal amount of protein (15-25 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
  • 3. Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Probe with specific primary antibodies overnight at 4°C. Key antibodies for target engagement include:
    • Phospho-STAT3 (Ser727)
    • Phospho-NF-κB p65 (Ser529)
    • Phospho-AKT (Ser129/Ser473)
    • Total forms of the above proteins (for loading control)
    • PARP (for cleavage as an apoptosis marker)
    • β-Actin, GAPDH, or α-Tubulin (as loading controls) [6].
  • 4. Detection and Analysis: Incubate with appropriate HRP-conjugated secondary antibodies. Use a chemiluminescence detection system to visualize protein bands. A successful CK2 inhibition will be evidenced by decreased phosphorylation of STAT3, NF-κB, and AKT, and/or the appearance of cleaved PARP fragments.
Protocol 3: In Vitro Drug Combination Study (e.g., with MMAE or Chemotherapy)

This protocol, used in the cHL and pediatric trial designs, evaluates the synergistic potential of this compound with other agents [3] [6].

  • 1. Experimental Setup: Plate cells in 48-well plates. Treat them with a range of concentrations of this compound and the combination agent (e.g., MMAE, irinotecan) alone and in combination. Use a constant ratio of the two drugs based on their individual EC50 values.
  • 2. Viability Assay: After incubation (e.g., 72 hours), measure cell viability using an assay like Trypan blue exclusion or MTT.
  • 3. Data Analysis and Combination Index (CI) Calculation: Determine the EC50 for each drug alone using non-linear regression analysis of the dose-response curves. Calculate the Combination Index (CI) using the method of Chou and Talalay [6]:
    • CI < 1 indicates synergy.
    • CI = 1 indicates an additive effect.
    • CI > 1 indicates antagonism.

Conclusion and Future Directions

Current application of this compound focuses on patients with advanced BCC who have failed smoothened inhibitors and young patients with high-risk relapsed/refractory solid tumors. The scientific rationale is strongly supported by CK2's role in driving pro-survival pathways and therapy resistance.

Future clinical development may expand into other CK2-driven malignancies. The exploratory findings in classical Hodgkin Lymphoma, where this compound synergized with an MMAE-based therapy and reduced PD-L1 expression, highlight its potential for combination with antibody-drug conjugates and immunotherapies [6]. Researchers should consider biomarker strategies, including assessment of CK2 expression and phosphorylation status of downstream targets like STAT3, to better select patient populations most likely to benefit from this compound therapy.

References

Comprehensive Application Notes and Protocols for Silmitasertib: Sample Preparation, Analysis, and Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silmitasertib (CX-4945)

This compound (CX-4945) is a potent and highly selective small-molecule inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that regulates multiple cellular processes including cell cycle progression, growth, and differentiation [1]. CK2 is overexpressed in various cancers, making this compound a promising therapeutic agent currently in clinical trials for several oncology indications including medulloblastoma, cholangiocarcinoma, and biliary tract cancer [2] [3]. The U.S. Food and Drug Administration has granted orphan drug designation to this compound for these conditions, highlighting its therapeutic potential [3].

To support preclinical and clinical studies, robust analytical methods for quantifying this compound in biological matrices are essential. This document provides detailed protocols for sample preparation, storage conditions, and LC-MS/MS analysis of this compound validated according to FDA guidelines [2]. These methods have been successfully applied to pharmacokinetic studies in clinical trials and are critical for therapeutic drug monitoring in cancer patients [1] [2].

Storage and Handling Conditions

Proper storage and handling of this compound are crucial for maintaining stability and ensuring accurate analytical results.

Solid Form Storage
  • Recommended temperature: Store at -20°C for long-term storage (3 years) or 4°C for shorter periods (2 years) [4].
  • Container: Keep in a tightly sealed container in a cool, well-ventilated area [4].
  • Protection: Protect from direct sunlight and sources of ignition [4].
Solution Preparation and Storage
  • Stock solution preparation: Dissolve in DMSO at 70 mg/mL (200.13 mM) [5].
  • Stock solution storage: Store at -80°C for 6 months or -20°C for 1 month [4].
  • Working solution preparation: Prepare working solutions by diluting stock solution with ACN/H₂O (4:1, v/v) [1].
  • In vivo formulation: For animal studies, this compound can be prepared as a homogeneous suspension using CMC-Na at ≥5 mg/mL or as a clear solution using 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O at 1.750 mg/mL (5.00 mM) [5].
Safety Considerations
  • Handling precautions: Avoid inhalation, contact with eyes, and skin. Use appropriate personal protective equipment including safety goggles, protective gloves, and impervious clothing [4].
  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation [4].
  • Non-hazardous classification: this compound is not classified as a hazardous substance according to GHS criteria, but standard laboratory precautions should be followed [4].

Sample Preparation Methods

Two well-validated sample preparation methods have been developed for extracting this compound from biological matrices: cation-exchange solid-phase extraction and liquid-liquid extraction.

Cation-Exchange Solid-Phase Extraction Method

This method has been validated for human plasma, cerebrospinal fluid (CSF), and brain tissue homogenate [1].

Table 1: Cation-Exchange Solid-Phase Extraction Procedure [1]

Step Procedure Specifications
1. Sample Preparation Mix 100 μL plasma with 6 μL of 100 ng/mL ISTD working solution For higher curve (32-20,000 ng/mL): use 25 μL plasma with 6 μL of 2 μg/mL ISTD
2. Acidification Dilute with 90 μL of 4% (w/w) O-phosphoric acid Ensures proper binding to cation-exchange cartridge
3. SPE Conditioning Load into MCX 96-well plate pretreated with 100 μL methanol and 200 μL H₂O Cation-exchange solid-phase extraction cartridge
4. Washing Wash with 200 μL of 2% formic acid, then 200 μL methanol Removes interfering substances
5. Elution Elute twice using 100 μL of 5% (v/v) ammonium hydroxide in methanol Collect eluate in 96-well collection plate
6. Evaporation Concentrate to dryness under gentle nitrogen stream at 45°C Complete evaporation is essential
7. Reconstitution Reconstitute with methanol/H₂O (1:1, v/v) 100 μL for lower curve, 300 μL for higher curve

The following workflow diagram illustrates the solid-phase extraction process:

G Start Start with Plasma/CSF/Brain Homogenate Sample Step1 Add Internal Standard (CX-4786) Start->Step1 Step2 Acidify with 4% Phosphoric Acid Step1->Step2 Step3 Load to MCX SPE Cartridge Step2->Step3 Step4 Wash: 2% Formic Acid Then Methanol Step3->Step4 Step5 Elute: 5% Ammonium Hydroxide in Methanol Step4->Step5 Step6 Evaporate to Dryness Under N₂ at 45°C Step5->Step6 Step7 Reconstitute in Methanol/Water (1:1) Step6->Step7 End LC-MS/MS Analysis Step7->End

Liquid-Liquid Extraction Method

This method provides a simpler alternative suitable for most clinical laboratories [2] [3].

Table 2: Liquid-Liquid Extraction Procedure [2] [3]

Step Procedure Specifications
1. Sample Preparation Aliquot 100 μL human plasma into extraction tube Use appropriate sample volume
2. Internal Standard Addition Add internal standard (acridine orange) Concentration appropriate for quantification
3. Extraction Add extraction solvent (ethyl acetate or mixture of n-hexane and ethyl acetate) Vortex mix thoroughly
4. Phase Separation Centrifuge to separate organic and aqueous phases -
5. Collection Transfer organic layer to new tube Contains extracted this compound
6. Evaporation Evaporate to dryness under nitrogen stream -
7. Reconstitution Reconstitute in appropriate mobile phase Compatible with LC-MS/MS analysis

LC-MS/MS Analytical Conditions

Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides the specificity and sensitivity required for this compound quantification in biological matrices.

Chromatographic Conditions
  • Column: Synergi Hydro-RP (4 μm, 75 × 2.0 mm) [1]
  • Mobile Phase A: 5 mM ammonium formate aqueous solution (pH 6.5) [1]
  • Mobile Phase B: 0.1% formic acid in acetonitrile [1]
  • Gradient Elution: Optimized gradient program for separation
  • Injection Volume: 5 μL for lower calibration curve (0.2-125 ng/mL) or 1 μL for higher curve (32-20,000 ng/mL) [1]
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • MRM Transitions:
    • This compound: m/z 350.2 → 223.2 [1]
    • Internal Standard (CX-4786): m/z 316.2 → 223.2 [1]
    • Alternative Internal Standard (Acridine Orange): Specific transition for LLE method [3]

Method Validation Parameters

Both sample preparation methods have been comprehensively validated according to FDA guidelines [2].

Table 3: Method Validation Summary for this compound [1] [2] [3]

Validation Parameter Solid-Phase Extraction Method Liquid-Liquid Extraction Method

| Linear Range | 0.2-125 ng/mL and 32-20,000 ng/mL (plasma) 2-40 ng/g (brain tissue) 0.2-20 ng/mL (CSF) | 1.75-35 ng/mL (plasma) | | Precision | <15% (within-day and between-day) | CV: 7.15-9.08% (inter-day) | | Accuracy | 85-115% (within-day and between-day) | RE within ±15% (±20% for LLOQ) | | Recovery | - | Approximately 50% across concentration levels | | Matrix Effect | Validated for each matrix | Ion suppression: 18-34% | | LLOQ | 0.2 ng/mL (plasma and CSF) 2 ng/g (brain tissue) | 5 nM (∼1.4 ng absolute substance) | | Stability | Established for various conditions | - |

Applications in Research and Clinical Settings

The validated methods for this compound analysis have been successfully applied in various research and clinical contexts:

  • Pharmacokinetic Studies: Monitoring this compound concentrations in plasma for patients enrolled in clinical trials (e.g., NCT03904862 for recurrent SHH medulloblastoma) [1]
  • Tissue Distribution Studies: Quantifying drug penetration into brain tumor tissue and cerebrospinal fluid [1]
  • Therapeutic Drug Monitoring: Evaluating therapeutic and toxic concentrations in cancer patients [2]
  • Preclinical Development: Studying pharmacokinetic properties in animal models including mice and rats [2] [5]

Troubleshooting and Technical Notes

  • Matrix Effects: Significant ion suppression (18-34%) has been observed with the LLE method, though this doesn't affect calibration functions. Use appropriate internal standard to compensate [3].
  • Recovery Considerations: Recovery with LLE is approximately 50% across concentration levels, which is acceptable for quantitative analysis [3].
  • Carryover Prevention: No carryover was observed when using a wash step with 80 μL of acetonitrile between HPLC runs [3].
  • Selectivity: Both methods demonstrated excellent selectivity with no interfering peaks at the retention times of this compound or internal standards [2] [3].

The following diagram illustrates the role of this compound in cancer signaling pathways and therapeutic applications:

G This compound This compound (CX-4945) CK2 CK2 Inhibition This compound->CK2 Pathways Multiple Signaling Pathway Modulation CK2->Pathways Effects Cellular Effects Pathways->Effects PI3K PI3K Pathways->PI3K Akt Akt Pathways->Akt mTOR mTOR Pathways->mTOR Hedgehog Hedgehog Pathways->Hedgehog NFkB NFkB Pathways->NFkB Outcomes Therapeutic Outcomes Effects->Outcomes Apoptosis Apoptosis Effects->Apoptosis Autophagy Autophagy Effects->Autophagy Cell Cycle\nArrest Cell Cycle Arrest Effects->Cell Cycle\nArrest Reduced\nProliferation Reduced Proliferation Effects->Reduced\nProliferation Anti-tumor\nActivity Anti-tumor Activity Outcomes->Anti-tumor\nActivity Tumor Regression Tumor Regression Outcomes->Tumor Regression Enhanced\nChemosensitivity Enhanced Chemosensitivity Outcomes->Enhanced\nChemosensitivity p1 PI3K->p1 p2 Akt->p2 p3 mTOR->p3 e1 Apoptosis->e1 e2 Autophagy->e2 e3 Cell Cycle\nArrest->e3 o1 Anti-tumor\nActivity->o1 o2 Tumor Regression->o2 o3 Enhanced\nChemosensitivity->o3

Conclusion

These detailed application notes and protocols provide comprehensive methodologies for this compound sample preparation, storage, and analysis. The two sample preparation approaches offer flexibility for different laboratory capabilities and research needs. The cation-exchange SPE method provides comprehensive validation across multiple biological matrices, while the LLE method offers simplicity and cost-effectiveness for plasma analysis. Proper implementation of these protocols will support ongoing research and clinical development of this compound as a promising anticancer therapeutic.

References

Application Notes: Validated LC-MS/MS Methods for the Quantification of Silmitasertib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Silmitasertib (CX-4945) is a potent, selective, orally bioavailable small-molecule inhibitor of the serine/threonine protein kinase CK2 [1]. CK2 promotes cell proliferation and survival in many cancers, and its overexpression is linked to poor prognosis [1] [2]. This compound has received Orphan Drug Designation from the U.S. FDA for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer, and is under investigation in multiple clinical trials [1] [3]. Reliable quantification of this compound in biological matrices like human plasma is essential for therapeutic drug monitoring and pharmacokinetic studies during these trials [1] [4]. These notes detail two fully validated LC-MS/MS methods for this purpose [1] [4].

Summary of Validated Methods

Two robust LC-MS/MS methods have been validated per FDA guidelines [1] [4]. The following table summarizes their key parameters.

Table 1: Comparison of Validated LC-MS/MS Methods for this compound Quantification

Parameter Method 1: Liquid-Liquid Extraction (LLE) [1] Method 2: Solid-Phase Extraction (SPE) [4]
Extraction Technique Liquid-Liquid Extraction Cation-Exchange Solid-Phase Extraction
Calibration Range 5 - 100 nM (≈1.75 - 35 ng/mL)* 0.2 - 125 ng/mL & 32 - 20,000 ng/mL
LLOQ 5 nM (≈1.75 ng/mL, S/N ≥5) 0.2 ng/mL (Plasma & CSF), 2 ng/g (Brain Tissue)
Internal Standard (IS) Acridine Orange CX-4786
Chromatography Column Not specified (Optimized) Synergi Hydro-RP (4 μm, 75 × 2.0 mm)

| Mobile Phase | Not specified (Optimized) | A: 5 mM Ammonium Formate (pH 6.5) B: 0.1% Formic Acid in Acetonitrile | | MS/MS Transition (m/z) | Not fully specified | This compound: 350.2 → 223.2 IS (CX-4786): 316.2 → 223.2 | | Intra-/Inter-Day Precision (CV) | ≤ 11.45% (Intra-day), ≤ 9.08% (Inter-day) | < 15% (All matrices & levels) | | Intra-/Inter-Day Accuracy (RE) | Within ±15% (±20% for LLOQ) | 85-115% (All matrices & levels) | | Recovery | ~50-57% (Concentration-independent) | Not explicitly stated | | Matrix Effect | Ion suppression (18-34%) noted, no impact on validation | Validated; no significant impact | | Key Advantage | Simple, low-cost, accessible for any MS lab | Wide dynamic range, applicable to CSF & brain tissue |

*Molecular weight of this compound is approximately 350.3 g/mol [4].

Detailed Experimental Protocols
3.1. Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) [1]

This method uses a simple LLE, ideal for laboratories seeking a straightforward, cost-effective approach.

  • Materials: Ethyl acetate, n-hexane, acetonitrile, human plasma samples.
  • Internal Standard: Acridine Orange.
  • Procedure:
    • Spike 100 µL of human plasma with the internal standard.
    • Add a mixture of ethyl acetate and n-hexane for extraction.
    • Vortex-mix and centrifuge to separate organic and aqueous layers.
    • Transfer the organic layer to a new tube.
    • Evaporate the solvent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue with an appropriate volume of LC-compatible solvent (e.g., methanol/water mixture).
    • Inject into the LC-MS/MS system.

The following diagram illustrates the LLE workflow.

LLE_Workflow start Plasma Sample (100 µL) step1 Spike with Internal Standard start->step1 step2 Add Extraction Solvent (Ethyl Acetate/n-Hexane) step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Collect Organic Layer step3->step4 step5 Evaporate to Dryness (N₂ Stream) step4->step5 step6 Reconstitute in LC-Compatible Solvent step5->step6 end LC-MS/MS Analysis step6->end

Figure 1: Workflow for LLE Sample Preparation
3.2. Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) [4]

This method uses cation-exchange SPE, offering excellent clean-up and sensitivity for a wide concentration range.

  • Materials: MCX (Mixed-mode Cation Exchange) 96-well SPE plate, methanol, water, O-phosphoric acid, formic acid, ammonium hydroxide, human plasma samples.
  • Internal Standard: CX-4786.
  • Procedure:
    • To 100 µL of human plasma, add 6 µL of the internal standard working solution.
    • Dilute the mixture with 90 µL of 4% (w/w) O-phosphoric acid.
    • Condition an MCX SPE plate with 100 µL methanol and 200 µL water.
    • Load the acidified sample onto the conditioned SPE plate.
    • Wash the plate with 200 µL of 2% formic acid, followed by 200 µL methanol.
    • Elute the analyte and IS twice with 100 µL of 5% ammonium hydroxide in methanol.
    • Collect the eluate and evaporate it to dryness under a stream of nitrogen at 45°C.
    • Reconstitute the residue (with 100 µL for low curve, 300 µL for high curve) in a 1:1 (v/v) methanol/water mixture.
    • Inject into the LC-MS/MS system (5 µL for low curve, 1 µL for high curve).

The following diagram illustrates the SPE workflow.

SPE_Workflow start Plasma Sample (100 µL) step1 Add IS & Acidify with Phosphoric Acid start->step1 step2 Load onto Conditioned MCX Plate step1->step2 step3 Wash (Formic Acid & Methanol) step2->step3 step4 Elute with Ammonia in Methanol step3->step4 step5 Collect Eluate & Evaporate (N₂, 45°C) step4->step5 step6 Reconstitute step5->step6 end LC-MS/MS Analysis step6->end

Figure 2: Workflow for SPE Sample Preparation
3.3. Liquid Chromatography and Mass Spectrometry Conditions [4]
  • HPLC System: Standard LC system capable of gradient elution.
  • Column: Synergi Hydro-RP (4 µm, 75 × 2.0 mm).
  • Mobile Phase A: 5 mM Ammonium Formate in water (pH adjusted to 6.5).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution: A specific gradient program should be optimized. A generic example starts with a high percentage of A, transitioning to a high percentage of B for elution, then re-equilibrating.
  • Flow Rate: ~0.3 - 0.5 mL/min (to be optimized).
  • Injection Volume: 1-5 µL (dependent on calibration curve range).
  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: This compound: 350.2 → 223.2; IS (CX-4786): 316.2 → 223.2.
  • Source Parameters: Desolvation temperature, capillary voltage, cone voltage, and collision energies must be optimized for the specific instrument.
Method Validation Summary

Both methods were validated according to FDA guidelines, meeting acceptance criteria for key bioanalytical parameters [1] [4].

Table 2: Key Validation Parameters and Results

Validation Parameter Method 1 (LLE) [1] Method 2 (SPE) [4] FDA Guideline Acceptance
Selectivity No interfering peaks at retention times from 6 different plasma lots. No significant interference in blank human plasma, CSF, or brain homogenate. No co-eluting interference >20% of LLOQ.
Linearity R² ≥ 0.99 (5-100 nM). R² > 0.99 across all ranges in all matrices. R² ≥ 0.99 (or equivalent).

| Precision (CV) | Intra-day: ≤11.45% Inter-day: ≤9.08% | Within-day & between-day: < 15% for all QCs in all matrices. | ≤15% (≤20% for LLOQ). | | Accuracy (RE) | Within ±15% (±20% for LLOQ). | 85-115% for all QCs in all matrices. | ±15% (±20% for LLOQ). | | Recovery | ~50-57%, consistent and precise (CV ~15-18%). | Not explicitly stated, but validated. | Consistent and reproducible. | | Matrix Effect | Ion suppression (18-34%) observed but did not affect method performance. | Validated; no significant impact on accuracy and precision. | IS-normalized MF should be consistent. | | Carryover | Not detected (acetonitrile wash between injections). | Implied by validation, not explicitly stated. | Negligible (<20% of LLOQ). |

Conclusions

The two presented LC-MS/MS methods provide robust and reliable options for quantifying this compound in human plasma.

  • The LLE-based method [1] is a simpler, cost-effective solution ideal for laboratories with standard mass spectrometry capabilities, perfectly adequate for therapeutic drug monitoring within its validated range.
  • The SPE-based method [4] offers superior sensitivity (LLOQ 0.2 ng/mL) and a much wider dynamic range, making it particularly suited for intensive pharmacokinetic studies requiring high sensitivity at low concentrations or capable of handling high concentrations. Its validation in CSF and brain tissue also makes it the preferred choice for central nervous system (CNS) cancer trials [4] [5].

Researchers can select the most appropriate method based on their specific sensitivity requirements, available laboratory resources, and the scope of their clinical study.

References

Comprehensive Application Notes and Protocols for CK2 Intracellular Activity Inhibition Assays Using Silmitasertib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CK2 Significance and Silmitasertib Properties

Casein kinase 2 (CK2) is a highly conserved, constitutively active serine/threonine protein kinase that plays fundamental roles in regulating cellular processes including proliferation, survival, and differentiation. CK2 exists as a tetrameric complex typically composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β). This kinase is notably overexpressed in multiple cancers and contributes to oncogenesis through phosphorylation of numerous substrates involved in cell growth and apoptotic resistance pathways. The deregulation of CK2 has been documented across various cancer types, including colorectal, pancreatic, breast, and hematological malignancies, making it an attractive therapeutic target for oncology drug development [1] [2].

This compound (formerly known as CX-4945) is a potent and selective ATP-competitive small molecule inhibitor of CK2, demonstrating nanomolar potency against the kinase. It possesses unusual structural characteristics for a kinase inhibitor, including a free carboxylic acid group, which contributes to its binding affinity and selectivity profile. This compound has demonstrated promising antitumor activity in various preclinical cancer models and has advanced to clinical trials for both solid tumors and hematological malignancies, including phase I/II studies for medulloblastoma and cholangiocarcinoma [3] [4]. Recent research has revealed that this compound also exhibits significant off-target activity against DYRK1A and GSK3β kinases, which are involved in neurodegenerative diseases, diabetes, and circadian rhythm regulation. This polypharmacology profile presents opportunities for therapeutic repurposing beyond oncology applications [5].

Cellular Viability and Proliferation Assays

Cell Viability Assessment via Metabolic Activity Measurements

The inhibition of CK2 with this compound directly impacts cancer cell viability, which can be quantified using standardized metabolic activity assays. These assays provide a reliable method for evaluating the cytotoxic effects of this compound across various cancer cell lines:

  • Protocol: Seed cells in 96-well plates at a density of 2-5×10³ cells/well and allow to adhere overnight. Treat with serially diluted this compound (typical concentration range: 1-100 μM) for 48-72 hours. Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with a reference wavelength of 630 nm. Normalize data to vehicle-treated controls to calculate percentage viability [1].

  • Key Observations: this compound treatment (25 μM, 48 hours) significantly reduces viability in multiple colorectal cancer (CRC) cell lines: SW-480 (~60%), DLD-1 (~70%), HT-29 (~65%), and HCT-116 (~70%). Normal colon epithelial CoN cells show reduced sensitivity (~30% decrease), suggesting a therapeutic window for this compound between malignant and non-malignant cells [1].

Clonogenic Survival Assays

The long-term anti-tumorigenic effects of this compound can be evaluated through clonogenic assays that measure anchorage-independent growth:

  • Protocol: Prepare base layer of 0.5% agar in complete culture medium in 6-well plates. Harvest trypsinized cells and resuspend in 0.35% agar medium containing appropriate this compound concentrations. Layer 10,000 cells/well over base agar and allow to solidify. Incubate plates for 21 days at 37°C with 5% CO₂, adding fresh medium with corresponding this compound concentrations twice weekly. Stain colonies with 0.005% crystal violet and count colonies >50 μm using an automated colony counter or manual microscopy [1].

  • Key Observations: this compound treatment produces a dose-dependent reduction in both the number and size of colonies formed by DLD-1 colorectal cancer cells after 21 days of treatment, demonstrating its potent effect on decreasing tumorigenic potential [1].

Table 1: Cell Viability and Proliferation Response to this compound Treatment

Cell Line Cancer Type This compound Concentration Treatment Duration Viability Reduction Assay Type
DLD-1 Colorectal 25 μM 48 hours ~70% MTT
HCT-116 Colorectal 25 μM 48 hours ~70% MTT
HT-29 Colorectal 25 μM 48 hours ~65% MTT
SW-480 Colorectal 25 μM 48 hours ~60% MTT
CoN Normal colon epithelial 25 μM 48 hours ~30% MTT
DLD-1 Colorectal Increasing concentrations 21 days Dose-dependent Clonogenic

Direct Kinase Binding and Activity Assays

Microscale Thermophoresis (MST) for Direct Binding Affinity

The direct interaction between this compound and kinase targets can be quantified using microscale thermophoresis, which measures the directed movement of molecules in temperature gradients:

  • Protocol: Express and purify recombinant kinase domains (DYRK1A: residues 126-490; GSK3β: residues 26-383) with C-terminal His-tags in E. coli. Label purified kinases with fluorescent dye following manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer (typically 20 mM HEPES, 50 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, pH 7.5). Mix constant concentration of labeled kinase (DYRK1A: 20 nM; GSK3β: 62.5 nM) with varying concentrations of this compound and incubate for 15-30 minutes at room temperature. Load samples into premium coated capillaries and measure thermophoresis using a Monolith NT.115 instrument. Analyze data using MO.Affinity Analysis software to determine dissociation constants (Kd) [5].

  • Key Observations: MST analysis demonstrates that this compound strongly binds both DYRK1A and GSK3β with nanomolar affinities. Reported Kd values are 1.8 nM for DYRK1A and 37.8 nM for GSK3β, indicating higher affinity for DYRK1A than the reference inhibitor harmine (Kd = 13.4 nM) and comparable affinity for GSK3β relative to 1-azakenpaullone [5].

In Vitro Kinase Inhibition Assays

The functional inhibition of kinase activity by this compound can be measured using immunoblot-based phosphorylation assays:

  • Protocol: Culture cells to 70-80% confluence and treat with this compound (typically 7.5-25 μM) for 16-24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve equal protein amounts by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% BSA or non-fat milk and probe with primary antibodies against phospho-targets (e.g., pS6K1-Thr389, pS6-Ser235/236, pAkt-Ser129) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence. Quantify band intensities using densitometry software [1] [2].

  • Key Observations: this compound treatment (16 hours) significantly reduces phosphorylation of S6K1 at Thr389 and S6 at Ser235/236, indicating inhibition of mTORC1 signaling. Similar effects are observed upon CK2α silencing with specific siRNA, confirming target specificity [1].

Table 2: Direct Kinase Binding and Functional Inhibition by this compound

Kinase Target Assay Type This compound Affinity/ Potency Experimental Conditions Key Findings
CK2α Functional Kᵢ = 380 pM In vitro kinase assay Primary target
DYRK1A MST binding Kd = 1.8 nM Recombinant kinase domain High affinity
GSK3β MST binding Kd = 37.8 nM Recombinant kinase domain Moderate affinity
DYRK1A Kinase activity IC₅₀ = ~35 nM Cook activity assay Functional inhibition
mTORC1 pathway Immunoblotting 7.5-25 μM (cellular) Cell-based treatment Reduced pS6K1, pS6

Mechanism-of-Action Studies

Cell Cycle Analysis

This compound's effects on cell cycle progression can be evaluated through flow cytometric analysis:

  • Protocol: Harvest this compound-treated and control cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash fixed cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL). Incubate for 30 minutes at 37°C protected from light. Analyze DNA content using a flow cytometer with appropriate excitation (488 nm) and emission filters (>570 nm). Use software such as ModFit or FlowJo to determine cell cycle phase distributions [1].

  • Key Observations: this compound treatment induces dose-dependent G2/M cell cycle arrest in colorectal cancer cells. At 24 hours post-treatment, a significant increase in G2/M population is observed, which becomes more pronounced at 48 hours. This is accompanied by a corresponding decrease in G0/G1 population. The G2/M arrest occurs regardless of PIK3CA mutation status, as demonstrated in both DLD-1 (PIK3CA mutant) and SW-480 (PIK3CA wild-type) cells [1].

Apoptosis and Cell Death Mechanisms

The induction of programmed cell death by this compound can be assessed through multiple complementary approaches:

  • Protocol for Annexin V/PI Staining: Harvest cells by gentle trypsinization, wash with cold PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and propidium iodide for 15 minutes at room temperature in the dark. Analyze by flow cytometry within 1 hour. Use caspase inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., necrostatin-1s) to delineate specific cell death pathways [1].

  • Key Observations: this compound treatment for 48 hours induces late apoptosis as evidenced by increased Annexin V+/PI+ staining and PARP-1 cleavage. The cell death induced by this compound is not rescued by the pan-caspase inhibitor Z-VAD-FMK or the necroptosis inhibitor necrostatin-1s, suggesting involvement of alternative cell death mechanisms. Further investigation reveals that this compound promotes methuosis-like cell death characterized by massive cytoplasmic vacuolization derived from macropinocytosis [1].

The following diagram illustrates the key intracellular signaling pathways affected by this compound treatment and their functional consequences:

G This compound Inhibits Multiple Kinase Pathways cluster_CK2 CK2 Pathway cluster_CMGC DYRK1A/GSK3β Pathway cluster_mTOR mTORC1 Pathway cluster_function Functional Consequences This compound This compound CK2 CK2 Kinase This compound->CK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits GSK3B GSK3β This compound->GSK3B Inhibits mTORC1 mTORC1 This compound->mTORC1 Indirectly Inhibits Akt1 Akt (pS129) CK2->Akt1 Phosphorylates PD_L1 PD-L1 Stabilization CK2->PD_L1 Stabilizes NFkB NF-κB Signaling CK2->NFkB Activates CK2->mTORC1 Regulates Tcell T-cell Reactivation CK2->Tcell Immune Suppression DYRK1A->GSK3B Primes NFAT NFAT Signaling DYRK1A->NFAT Regulates CellCycle G2/M Cell Cycle Arrest DYRK1A->CellCycle Influences CyclinD1 Cyclin D1 Phosph. GSK3B->CyclinD1 Phosphorylates GSK3B->CellCycle Affects S6K1 S6K1 (pT389) mTORC1->S6K1 Phosphorylates Vacuolization Methuosis-like Cell Death (Massive Vacuolization) mTORC1->Vacuolization Inhibition Induces mTORC1->CellCycle Promotes G2/M S6 Ribosomal Protein S6 S6K1->S6 Phosphorylates DecreasedViability Decreased Tumor Cell Viability Vacuolization->DecreasedViability Leads to CellCycle->DecreasedViability Contributes to Apoptosis Late Apoptosis Apoptosis->DecreasedViability Enhances

Quantitative Data Summary

Table 3: Comprehensive Summary of this compound Effects Across Experimental Models

Experimental Model Assay Endpoint This compound Concentration Result/Effect Size Biological Interpretation
Colorectal cancer cells Viability (MTT) 25 μM, 48 hours 60-70% reduction Selective cytotoxicity to cancer cells
DLD-1 cells Clonogenicity Dose-dependent, 21 days Significant reduction Long-term anti-tumorigenic effect
DLD-1 cells Cell cycle 25 μM, 48 hours G2/M arrest Cell cycle disruption
DLD-1 cells Apoptosis 25 μM, 48 hours Annexin V+/PI+ increase Late apoptosis induction
DLD-1 cells mTORC1 signaling 25 μM, 16 hours Reduced pS6K1, pS6 Pathway inhibition
CK2α siRNA mTORC1 signaling N/A, 16 hours post-transfection Reduced pS6K1 Target validation
In vitro binding DYRK1A affinity Kd = 1.8 nM High affinity Polypharmacology
In vitro binding GSK3β affinity Kd = 37.8 nM Moderate affinity Polypharmacology
Immune cells PD-L1 stability 7.5-10 μM, 24 hours Reduced PD-L1 Immune activation potential

Technical Notes and Applications

Technical Considerations

When implementing this compound inhibition assays, several technical aspects require careful consideration. For cellular assays, this compound is typically prepared as a 10-100 mM stock solution in DMSO, with final DMSO concentrations not exceeding 0.1% to maintain cell viability. Treatment duration varies based on assay endpoints: shorter treatments (16-24 hours) for immediate signaling responses, and longer treatments (48-72 hours) for viability and cell death assessments. For direct binding assays, this compound's fluorescence properties should be considered in MST or FRET assays, potentially requiring control experiments to account for compound autofluorescence [5] [1].

The off-target effects of this compound on DYRK1A and GSK3β should be considered when interpreting results, particularly at higher concentrations (>10 μM). Appropriate control experiments using selective inhibitors of these kinases or genetic approaches (siRNA, CRISPR) can help delineate CK2-specific effects from off-target activities. Additionally, this compound's effects on PD-L1 stabilization through CK2 inhibition present opportunities for combination with immune checkpoint inhibitors, which may be relevant for translational applications [5] [2].

Research Applications

The experimental approaches outlined here support diverse research applications. The mechanistic studies of CK2 signaling in cancer biology can leverage these protocols to understand pathway regulation and functional consequences. For drug discovery and development, these assays provide robust methods for evaluating CK2 inhibitors and characterizing their polypharmacology profiles. In translational research, these protocols enable the investigation of this compound's effects on immune checkpoint regulation and potential combinations with immunotherapies. Furthermore, the repurposing potential for diabetes and neurodegenerative diseases can be explored using the DYRK1A/GSK3β inhibition assays [5] [2].

Conclusion

This compound represents a versatile chemical probe and clinical candidate for targeting CK2 and related kinases. The comprehensive suite of assays described herein enables researchers to thoroughly characterize the intracellular activity inhibition profiles of this compound across various experimental contexts. The compound's multi-kinase inhibition profile presents both challenges for target deconvolution and opportunities for therapeutic repurposing. These standardized protocols support the systematic evaluation of this compound's mechanisms of action, off-target activities, and potential therapeutic applications in oncology, immunology, and beyond.

References

Troubleshooting Guide: Silmitasertib Low Cellular Potency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core problem and the evidence from recent literature.

Aspect Key Findings from Literature
Core Problem Low antiproliferative cell activity (IC50 > 1 μM across multiple cancer cell lines) despite potent biochemical CK2α inhibition (IC50 = 1 nM) [1].
Suggested Cause Low levels of kinase selectivity and properties leading to low cellular permeability [1]. The excellent enzymatic activities of a dual inhibitor derived from Silmitasertib did not transfer into good anti-proliferative effects, potentially due to low permeability [2].
Emerging Solution Development of novel, highly selective bivalent CK2α inhibitors (e.g., APL-5125) that engage a unique cryptic binding site (αD pocket). These are reported to have superior cellular potency and selectivity [1].

Frequently Asked Questions (FAQ)

Q1: Why is there a discrepancy between this compound's biochemical and cellular activity? The primary reason is that this compound is a Type 1 kinase inhibitor, meaning it binds only in the highly conserved ATP-binding site [1]. This leads to low kinase selectivity and potential off-target effects. Furthermore, its physicochemical properties likely result in poor cellular permeability, preventing it from effectively reaching its intracellular target in sufficient concentrations [2] [1].

Q2: What experimental evidence confirms the cellular permeability issue? Studies on dual inhibitors that hybridize the this compound structure provide indirect evidence. One publication noted that a dual inhibitor (Compound 13) combining this compound and SAHA showed excellent enzymatic inhibition but poor anti-proliferative effects against several cancer cell lines. The authors concluded this was "might be due to the low permeability of compound 13 in cell" [2].

Q3: Are there any recommended experimental workarounds for using this compound in vitro? While the search results do not provide direct formulation solutions, they suggest a strategic shift. The field is moving towards bivalent inhibitors that bind both the ATP site and a unique αD pocket on CK2α. This approach has yielded compounds like APL-5125 with significantly improved cellular potency and selectivity [1]. Researchers might consider:

  • Exploring these newer, more effective inhibitors for their studies.
  • Conducting thorough permeability assays early in their workflow.

Q4: What is the clinical status of this compound? According to the search results, this compound remains an investigational drug and is involved in several clinical trials for conditions including recurrent medulloblastoma, cholangiocarcinoma, and basal cell carcinoma [3] [4] [5]. It has not yet received full FDA approval for any indication.

Experimental Protocol & Workflow

To systematically diagnose and address cellular activity issues in your lab, you can follow this experimental workflow. The diagram below outlines the key steps from initial experiments to data interpretation and potential solutions.

workflow Experimental Workflow for Troubleshooting Cellular Activity Start Start: Weak or No Cellular Effect Observed Step1 1. Confirm Biochemical Potency Run enzymatic assay (e.g., radiometric) Expected IC50 ~1 nM Start->Step1 Step2 2. Assess Cellular Target Engagement Measure downstream biomarkers: - p-AKT S129 reduction - S6K1 phosphorylation Step1->Step2 Step3 3. Evaluate Permeability & Selectivity - Perform cellular permeability assay - Conduct kinome-wide selectivity screen Step2->Step3 Step4 4. Interpret Data & Explore Solutions Step3->Step4 Sol1 Solution A: If biochemical potency is low: Re-evaluate compound integrity & assay conditions Step4->Sol1 Sol2 Solution B: If target engagement is poor: Investigate cellular permeability & efflux mechanisms Step4->Sol2 Sol3 Solution C: If selectivity is low: Consider next-generation bivalent CK2α inhibitors Step4->Sol3

Supporting Experimental Details:

  • Biochemical Potency Assay: The standard assay to confirm this compound's direct activity is a radiometric kinase assay against CK2α, where it shows potent inhibition (IC50 = 1 nM) [1].
  • Cellular Target Engagement Biomarkers: To verify the drug is engaging its target inside cells, measure the phosphorylation status of known CK2 substrates.
    • p-AKT at Serine 129: Phosphorylation of Akt at S129 by CK2 is linked to its activation. A reduction in p-AKT S129 is a key indicator of CK2 inhibition in cells [4].
    • mTORC1/S6K1 Pathway: CK2 inhibition can lead to reduced mTORC1 activity. This can be measured by a decrease in phosphorylated S6K1 at Thr389 and its downstream target, ribosomal protein S6 [4].
  • Next-Generation Inhibitors: The bivalent inhibitor APL-5125 is highlighted as a candidate with superior cellular potency. It is described as being under evaluation in patients with advanced solid tumors as of 2025 [1].

I hope this technical support center provides a clear understanding of the challenges associated with this compound's cellular permeability and offers actionable pathways for your research.

References

reducing matrix effects in LC-MS/MS Silmitasertib analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

Matrix effects (MEs) in LC-MS/MS occur when compounds co-eluting with your analyte suppress or enhance its ionization, leading to inaccurate results [1] [2]. For Silmitasertib in biological matrices like plasma, the primary interferents are often phospholipids [1] [3].

The proposed mechanisms include:

  • Charge Competition: Matrix components compete with the analyte for charge in the electrospray droplet [1] [4].
  • Impact on Droplet Formation: Viscous or less-volatile compounds can affect the efficiency of droplet formation and evaporation, preventing the analyte from efficiently entering the gas phase [1] [4].

How to Detect and Quantify Matrix Effects

Before implementing solutions, it's crucial to assess the extent of MEs in your method. The following table summarizes two common approaches.

Method Brief Procedure Interpretation

| Post-Extraction Spiking [4] [2] | Compare the analyte signal in neat solution (A) with the signal of the same amount spiked into a blank, extracted matrix (B). | Matrix Effect (%) = (B / A) × 100% A value of 100% indicates no effect. <100% indicates suppression; >100% indicates enhancement. | | Post-Column Infusion [4] [2] | Continuously infuse the analyte into the LC eluent while injecting a blank matrix extract. | Observe the signal baseline. A dip at the analyte's retention time indicates ion suppression, while a peak indicates enhancement. |

The workflow below outlines the logical process for detecting and addressing matrix effects.

Start Start: Suspect Matrix Effects Detect Detect Matrix Effects Start->Detect Method1 Post-Extraction Spiking Detect->Method1 Method2 Post-Column Infusion Detect->Method2 Assess Assess Severity of Effects Method1->Assess Method2->Assess Mitigate Implement Mitigation Strategies Assess->Mitigate

Strategies to Overcome Matrix Effects

Once matrix effects are confirmed, you can employ the following strategies to mitigate them.

Optimize Sample Preparation

The goal is to remove phospholipids and other interferents while efficiently recovering this compound.

  • Cation-Exchange Solid Phase Extraction (SPE): This is a highly effective, validated method for this compound. The protocol involves loading the acidified sample onto a mixed-mode, strong cation-exchange (MCX) SPE plate. After washing, the analyte is eluted with a basic organic solvent, providing a very clean extract [5] [6].
  • Liquid-Liquid Extraction (LLE): A simpler, cost-effective alternative has been validated using ethyl acetate and a mixture of n-hexane/ethyl acetate. This method also demonstrated good performance, though it may require further optimization for very complex matrices [7].
  • Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid plates use zirconia-coated silica to selectively bind and remove phospholipids from plasma or serum samples via Lewis acid/base interactions, significantly reducing ion suppression [3].
Optimize Chromatographic Conditions

Adjusting the LC method can separate this compound from co-eluting interferents.

  • Increase Retention: Use a longer column, a slower gradient, or adjust the mobile phase pH to shift the retention time of this compound away from the early-eluting phospholipid region [4].
  • Mobile Phase Additives: Using volatile buffers like ammonium formate (e.g., 5 mM, pH 6.5) can improve separation and peak shape without causing source contamination [5] [6].
Use a Suitable Internal Standard

This is critical for compensating for any residual matrix effects that cannot be fully eliminated.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An isotopically labeled version of this compound (e.g., containing ¹³C or ²H) will have nearly identical chemical properties and retention time, experiencing the same matrix effects as the analyte, thus providing perfect compensation [1] [4].
  • Structural Analog: If a SIL-IS is unavailable, a closely related structural analog (like CX-4786, used in some studies) can be used. However, its ability to compensate for MEs is less perfect than a SIL-IS [5] [4] [6].

Detailed Experimental Protocols

Protocol 1: Cation-Exchange SPE for this compound [5] [6]

This workflow details the sample preparation steps for effective cleanup.

Plate Condition MCX Plate (Methanol then Water) Load Load Acidified Plasma Sample (+ Internal Standard) Plate->Load Wash1 Wash with 2% Formic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% NH₄OH in Methanol Wash2->Elute Dry Evaporate to Dryness (N₂, 45°C) Elute->Dry Recon Reconstitute in Methanol/Water (1:1) Dry->Recon

Protocol 2: Liquid-Liquid Extraction for this compound [7]
  • To 50 µL of plasma sample, add your internal standard.
  • Add a volume of organic extraction solvent (e.g., ethyl acetate or a n-hexane/ethyl acetate mixture).
  • Vortex mix vigorously for a set time (e.g., 10-15 minutes) to ensure efficient partitioning.
  • Centrifuge the samples to achieve clean phase separation.
  • Transfer the organic (upper) layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
  • Reconstitute the dry residue in a suitable mobile phase starting solvent (e.g., methanol/water) for LC-MS/MS analysis.

Comparison of Sample Prep Methods for this compound

The table below compares the two main sample preparation techniques based on published methods.

Parameter Cation-Exchange SPE [5] [6] Liquid-Liquid Extraction [7]
Principle Solid-phase binding and washing Liquid-phase partitioning
Matrix Effect Effectively minimized through selective washing Shows ion suppression (18-34% in one study) but is accounted for by internal standard
Recovery Expected to be high and consistent Good and reproducible
Complexity & Cost Higher; requires specialized plates and vacuum manifolds Lower; can be performed with common lab equipment
Throughput High, amenable to 96-well plate automation Can be lower due to manual transfer steps

Frequently Asked Questions (FAQs)

Q1: What is the single most important step I can take to reduce matrix effects for this compound quantification? The most crucial step is implementing a selective sample clean-up procedure, such as cation-exchange SPE, which is specifically designed to remove phospholipids—the primary source of ion suppression in plasma [1] [5] [3].

Q2: Can I just use protein precipitation (PPT) for this compound analysis? While PPT is simple and fast, it is not recommended for robust quantification. PPT primarily removes proteins but leaves behind most of the phospholipids, which then cause significant matrix effects and lead to poor data quality [3].

Q3: If I can't get a stable isotope internal standard, what are my options? A well-chosen structural analog (e.g., CX-4786) can be a viable alternative [5] [6]. However, for the best possible accuracy and precision, especially when method robustness is critical, investing in a SIL-IS is strongly advised [1] [4].

References

addressing Silmitasertib analytical method carryover

Author: Smolecule Technical Support Team. Date: February 2026

Published LC-MS/MS Methods for Silmitasertib

The following validated methods for this compound in human plasma provide a baseline for expected performance, including the lack of reported carryover in one method.

Extraction Method Chromatography Mass Spectrometry (MRM) Reported Carryover?

| Liquid-Liquid Extraction (LLE) [1] | Reverse-phase column | This compound: 350.2 → 223.2 [1] ISTD (Acridine Orange): Not fully specified | No carry-over was observed [1] | | Cation-Exchange SPE [2] [3] | Synergi Hydro-RP column with gradient elution [3] | This compound: 350.2 → 223.2 [2] [3] ISTD (CX-4786): 316.2 → 223.2 [2] [3] | Not explicitly mentioned |

Troubleshooting Persistent Carryover in LC-MS/MS

Carryover can originate from the autosampler, the column, or the mobile phase. The workflow below outlines a systematic approach to isolate and resolve the issue.

Start Persistent Carryover Step1 Isolate Contamination Source Start->Step1 Step2 Check Autosampler Step1->Step2 Step3 Check LC Column Step1->Step3 Step4 Check Mobile Phase Step1->Step4 Sol1 Use stronger wash solvents (e.g., IPA) Step2->Sol1 Sol2 Flush with aggressive solvent mix (e.g., ACN:IPA:MeOH:Water) Step3->Sol2 Sol4 Prepare fresh mobile phase and check balance Step4->Sol4 Sol3 Replace with new column Sol2->Sol3

Autosampler Contamination

The autosampler needle and injection loop are common culprits. Standard wash solvents like methanol or acetonitrile may not effectively remove lipophilic compounds [4].

  • Solution: Use a stronger needle wash solvent. Isopropanol (IPA) is recommended as it is a stronger organic solvent that can dissolve many persistent residues that methanol or acetonitrile cannot [4].
LC Column Contamination

Analytes can be strongly retained on the stationary phase of the column and elute in subsequent runs [4].

  • Solution: Flush the column aggressively with a solvent mixture such as H₂O:MeOH:ACN:IPA:formic acid (25:25:25:25:1 or 2), running 200 or more fast, blank injections without the MS connected. If carryover persists, replacing the column may be necessary [4].
Mobile Phase or System Contamination

Contamination can originate from the solvent reservoirs or the LC system itself [4].

  • Solution:
    • Prepare fresh mobile phases from fresh, high-quality solvents.
    • Check for contamination by performing several runs in no-injection mode. If the peak area decreases over consecutive runs and increases again after equilibration, it suggests a contaminated mobile phase or balance chamber [4].

Frequently Asked Questions

What is the recommended internal standard (ISTD) for this compound quantification? Two different ISTDs have been used in validated methods: CX-4786 [2] [3] and acridine orange [1]. CX-4786 is structurally very similar to this compound, which is often ideal for stable isotope dilution methods.

What are the mass transitions (MRM) for this compound? The consistent MRM transition used for this compound quantification across multiple studies is m/z 350.2 → 223.2 [2] [3]. The transition for the ISTD CX-4786 is m/z 316.2 → 223.2 [2] [3].

References

overcoming tumor resistance to Silmitasertib monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance & Synergistic Combinations

Understanding why resistance occurs is the first step. The table below outlines primary resistance mechanisms to Silmitasertib monotherapy and the corresponding synergistic drug combinations supported by recent research.

Mechanism of Resistance Proposed Combination Strategy Synergistic Effect & Key Findings Relevant Cancer Models
Upregulated DNA Repair Pathways [1] Cisplatin Strong synergy (CI<1); Low-dose combo overcomes CCRT resistance; Reduces cell proliferation, migration, and colony formation [1]. Cervical Cancer
Compensatory Pro-survival Signaling (e.g., BCR, Bcl-2 family) [2] Ibrutinib (BTKi) and Venetoclax (Bcl-2i) Enhances cytotoxicity; Disrupts CK2-mediated sustainment of BCR signaling (BTK, AKT, NF-κB) and Mcl-1 expression [2]. Mantle Cell Lymphoma (MCL)
Constitutive Survival Pathway Activation (NF-κB, STAT3, AKT) [3] Monomethyl Auristatin E (MMAE) Synergistic induction of apoptosis (CI<1); CK2i decreases PD-L1 expression, enhancing targeted cytotoxicity [3]. Classical Hodgkin Lymphoma (cHL)
Microtubule Inhibitor Resistance [3] Brentuximab Vedotin (Antibody-drug conjugate containing MMAE) Synergy demonstrated via CK2 inhibition; Proposed strategy to overcome resistance to the ADC itself [3]. Classical Hodgkin Lymphoma (cHL)
Hormone-Independent ERα Signaling [4] Tamoxifen / Endocrine Therapy Disrupts ERα/HSP90 interaction, driving proteolysis of both ERα66 and tamoxifen-resistant ERα36 isoforms [4]. Tamoxifen-Resistant Breast Cancer

Experimental Protocols for Key Combinations

Here are detailed methodologies for evaluating these combinations in your in vitro models.

Combination with DNA-Damaging Agents (e.g., Cisplatin) [1]

This protocol is designed to test the hypothesis that this compound sensitizes cancer cells to cisplatin by inhibiting DNA repair.

  • Cell Viability & Synergy Assay

    • Cell Seeding: Plate cervical cancer cell lines (e.g., HeLa, SiHa) in 96-well plates.
    • Drug Treatment: Treat cells with a matrix of concentrations:
      • This compound: A dose range (e.g., 0.5 - 10 µM)
      • Cisplatin: A dose range (e.g., 0.1 - 5 µM)
      • Combination: All possible pairs of the above concentrations.
    • Incubation: Incubate for 72 hours.
    • Viability Measurement: Use an MTT or CellTiter-Glo assay to quantify cell viability.
    • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy [1].
  • Functional Validation Assays

    • Clonogenic Assay: After drug treatment, re-seed cells without drugs and allow colonies to form for 1-2 weeks. Stain and count colonies to assess long-term reproductive cell death.
    • Wound Healing / Migration Assay: Create a "scratch" in a confluent cell monolayer, treat with drugs, and monitor cell migration into the wound over 24-48 hours [1].
Combination with Targeted Therapies (e.g., Ibrutinib & Venetoclax) [2]

This protocol assesses the ability of this compound to overcome resistance to BH3-mimetics and BTK inhibitors in hematological malignancies.

  • Cell Viability & Synergy Assay

    • Cell Lines: Use MCL cell lines (e.g., Jeko-1, Rec-1).
    • Treatment: Treat cells with this compound, Ibrutinib, and Venetoclax, both alone and in combination, for 72 hours.
    • Viability Measurement: Perform MTT assay.
    • Data Analysis: Calculate the Combination Index (CI) as described above [2].
  • Apoptosis Analysis by Flow Cytometry

    • Staining: After 24-48 hours of drug treatment, stain cells with Annexin V and Propidium Iodide (PI).
    • Flow Cytometry: Analyze stained cells using a flow cytometer.
    • Quantification: The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis indicates the potency of the combination to induce cell death [2].
  • Mechanistic Validation by Western Blot

    • Analyze key signaling pathways by probing for:
      • Cleaved PARP and Cleaved Caspase-3: Markers of apoptosis.
      • Phospho-S529-NF-κB p65, Phospho-S473-AKT, Phospho-S129-AKT: Direct and indirect targets of CK2.
      • Mcl-1: A pro-survival protein downregulated by CK2 inhibition [2].

Visualizing the Strategy: Overcoming Resistance

The diagram below illustrates the core logic of how combination therapies overcome common resistance mechanisms to this compound monotherapy.

G cluster_mono This compound Monotherapy This compound This compound Mono_Effect Apoptosis & Growth Arrest This compound->Mono_Effect R1 Upregulated DNA Repair Mono_Effect->R1 R2 Compensatory Pro-Survival (BCR, Bcl-2) Mono_Effect->R2 R3 Persistent Survival Pathways (NF-κB, STAT3, AKT) Mono_Effect->R3 C1 Cisplatin R1->C1 C2 Ibrutinib + Venetoclax R2->C2 C3 Monomethyl Auristatin E (MMAE) R3->C3

Frequently Asked Questions (FAQs)

Q1: What is a key pharmacokinetic property of this compound that could limit its efficacy in some models? A1: Some highly potent dual CK2/HDAC inhibitor compounds derived from this compound showed low cellular permeability despite excellent enzymatic activity, which prevented good anti-proliferative effects in cancer cell lines [5]. This highlights the need to assess not just IC50 but also cellular uptake in your models.

Q2: Beyond classic apoptosis, what other cell death mechanisms can this compound trigger? A2: In colorectal cancer cells, this compound can induce a non-apoptotic, methuosis-like cell death. This is characterized by massive cytoplasmic vacuolization derived from catastrophic macropinocytosis, leading to abolition of tumorigenicity [6].

Q3: My in vivo data isn't matching in vitro results. What should I consider? A3: First, verify that the dosing schedule achieves sufficient target inhibition in the tumor. The phase 1 BCC trial used 1000 mg twice daily [7] [8]. Second, analyze the tumor microenvironment for potential compensatory survival signals from the stroma that could necessitate a combination approach, as seen in hematological cancers [3] [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Silmitasertib Clinical Snapshot (Phase I Trial)

Aspect Details
Reported Safety Finding Adverse effects (AEs) led to treatment discontinuation in 24% of patients. [1]
Tolerability Context This discontinuation rate was reported to compare favorably with other first-line treatments like vismodegib and sonidegib. [1] [2]
Clinical Efficacy Disease control rates: 80% (metastatic), 65% (locally advanced). Median progression-free survival: 9.2 months (locally advanced), 3.7 months (metastatic). [1] [2]
Information Gap No specific types, grades, or management protocols for the adverse effects are provided in the search results.

Scientific Background and Off-Target Activity

Beyond its primary target, this compound shows significant affinity for other kinases. Understanding this mechanism is crucial for researchers as it may inform the biological basis of both efficacy and potential toxicity.

  • Primary Target: Casein Kinase 2 (CK2). [3]
  • Key Off-Targets: The drug also potently inhibits DYRK1A and GSK3β kinases. [3] This off-target activity is being investigated for potential therapeutic benefits in diseases like diabetes and Alzheimer's but also represents a broader mechanism of action to consider in experimental models. [3]

The following diagram illustrates the primary and off-target kinase interactions of this compound and their downstream cellular effects, as identified in the research.

G This compound This compound CK2 CK2 This compound->CK2 Inhibits DYRK1A DYRK1A This compound->DYRK1A Inhibits GSK3β GSK3β This compound->GSK3β Inhibits NFAT_Signaling NFAT_Signaling CK2->NFAT_Signaling Regulates DYRK1A->GSK3β Primes CyclinD1_Phospho CyclinD1_Phospho DYRK1A->CyclinD1_Phospho Mediates GSK3β->CyclinD1_Phospho Mediates

Guidance for Finding Detailed Safety Protocols

  • Consult Official Trial Registries: For the most detailed safety data, including the specific nature and frequency of adverse events, consult the clinical trial record on ClinicalTrials.gov (Identifier: NCT03897036 and others). Full study protocols are sometimes available here. [1]
  • Access Scientific Publications: Look for peer-reviewed articles in oncology or pharmacology journals that are specifically dedicated to this compound's phase I and II clinical trials. These papers typically include comprehensive safety profiles with adverse event tables.
  • Contact the Developer: Reach out to the drug's developer, Senhwa Biosciences, directly. Companies often have Investigator's Brochures that contain exhaustive preclinical and clinical safety data for qualified researchers. [1] [4]

References

improving Silmitasertib brain tissue penetration

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Preclinical Profile of Silmitasertib

The tables below summarize key data on this compound's clinical progress and its interaction with the BBB, which is central to troubleshooting brain penetration issues.

Table 1: Recent Clinical Trial Data for this compound

Tumor Type Trial Phase Key Efficacy Findings Key Safety Findings

| Advanced Basal Cell Carcinoma [1] [2] | Phase 1 | - Disease Control Rate (DCR): 65% (Locally Advanced), 80% (Metastatic) [1].

  • Median Progression-Free Survival (PFS): 9.2 months (Locally Advanced), 3.7 months (Metastatic) [1]. | - Discontinuation rate due to Adverse Events (AEs): 24% [1].
  • Superior tolerability profile compared to vismodegib and sonidegib [1]. | | Various Solid Tumors, Cholangiocarcinoma [3] [4] | Phase I/II | - Orphan Drug designation from FDA for cholangiocarcinoma [3] [4].
  • Activity in medulloblastoma and neuroblastoma [3]. | No new safety signals identified in these trials. |

Table 2: this compound's Properties and Blood-Brain Barrier (BBB) Interaction

Aspect Details Experimental Evidence / Rationale
CK2 Inhibition & BBB Homeostasis Restores BBB integrity by upregulating tight junction expression [3] [5]. In vitro hCMEC/D3 model & in vivo GBM xenograft; counters LPS- or tumor-induced BBB disruption [3] [5].
Direct Antitumor Activity in CNS Induces apoptosis, reduces proliferation in glioblastoma (GBM) cells [3] [5]. In vitro U-87 MG GBM cell line; inhibited proliferation and modulated PI3K/Akt and JAK/STAT pathways [3] [5].
Challenges for Brain Delivery Must cross the intact BBB, which excludes >98% of small-molecule drugs [6]. BBB is a semi-permeable membrane with tight junctions, efflux pumps, and metabolizing enzymes [7] [6].

Experimental Insights & Technical Guides

FAQ: Can this compound Cross the Blood-Brain Barrier?

Preclinical evidence confirms that this compound can affect the brain environment. It has shown efficacy in in vitro BBB models and in vivo glioblastoma xenograft models, indicating it can reach therapeutic targets [3] [5]. Its ability to restore BBB homeostasis further supports its interaction with CNS cellular components [3] [5].

Guide: Investigating the BBB Penetration of this compound

For researchers aiming to directly measure and improve this compound's brain penetration, here is a foundational experimental workflow.

G start Start: Objective Definition m1 In Vitro BBB Model (hCMEC/D3 cell line) start->m1 v1 In Vivo Animal Model (e.g., GBM Xenograft) start->v1 m2 Treat with LPS (to disrupt BBB) m1->m2 m3 Apply this compound (5-15 µM typical range) m2->m3 m4 Assess: TJ Protein Expression (Cell Viability MTT Assay) m3->m4 v2 Administer this compound v1->v2 v3 Collect Brain & Plasma Samples v2->v3 v4 Analyze: Drug Concentration (Tumor Size, IHC for TJs) v3->v4

Detailed Methodology:

  • In Vitro BBB Model:

    • Cell Culture: Use the human brain endothelial cell line hCMEC/D3 as a validated model of the BBB [3] [5].
    • BBB Disruption: Stimulate cells with Lipopolysaccharide (LPS) from E. coli (e.g., 10 µg/mL for 24 hours) to model an inflamed, "leaky" BBB [3] [5].
    • Drug Treatment: Apply this compound (a concentration range of 5 to 15 µM for 24 hours is a common starting point, based on literature) [3] [5].
    • Assessment:
      • Tight Junction Expression: Analyze the expression of key tight junction proteins (e.g., claudin-5, occludin) via Western Blot or Immunofluorescence [3] [5].
      • Cell Viability: Perform an MTT assay to ensure the compound's effects are not due to cytotoxicity [3] [5].
  • In Vivo Animal Model:

    • Model Establishment: Implement a glioblastoma (GBM) xenograft model in mice [3] [5].
    • Drug Administration: Administer this compound via the intended clinical route.
    • Sample Collection: Collect brain and plasma samples at designated time points.
    • Analysis:
      • Drug Concentration: Measure total and unbound drug concentrations in the brain and plasma using LC-MS/MS to calculate the brain-to-plasma ratio (Kp) and the more relevant unbound brain-to-plasma ratio (Kp,uu).
      • Efficacy & Mechanism: Assess tumor size and use immunohistochemistry (IHC) to examine tight junction expression in brain microvessels [3] [5].

Troubleshooting Common Scenarios

  • Scenario 1: Low brain concentration in wild-type animal models.

    • Investigation Path: This is expected for many drugs. Focus on calculating the unbound brain-to-plasma ratio (Kp,uu). A Kp,uu << 1 suggests active efflux at the BBB. Investigate whether this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro transport assays [7] [6].
  • Scenario 2: Variable efficacy in different brain tumor models.

    • Investigation Path: The integrity of the BBB can vary significantly between tumor types, grades, and even within different regions of the same tumor (enhancing vs. non-enhancing lesions). Correlate drug delivery efficacy with biomarkers of BBB integrity (e.g., pericyte coverage, TJ protein expression) in your specific model [6].
  • Scenario 3: Compound shows efficacy in vitro but fails in vivo.

    • Investigation Path: This strongly points to insufficient exposure in the brain. Confirm the compound's stability in plasma and liver microsomes. Proceed with definitive in vivo pharmacokinetic and brain distribution studies as described in the experimental guide above [7].

Foundational Biology of the BBB

Understanding the BBB's structure is critical for developing strategies to overcome it. The diagram below illustrates its key components.

G cluster_1 Neurovascular Unit BBB Blood-Brain Barrier (BBB) Structure EC Endothelial Cells (Tight Junctions, No Fenestrations, Efflux Transporters) PC Pericytes (BBB Regulation & Maintenance) EC->PC AS Astrocytes End-Feet (Homeostasis & Signaling) EC->AS TJ Tight Junctions (TJs) (Claudins, Occludin) Restrict Paracellular Diffusion EC->TJ

The BBB is a complex multicellular structure. Brain microvascular endothelial cells are the primary barrier, sealed by tight junctions that severely restrict the paracellular (between cells) diffusion of substances [6]. These cells are supported and regulated by pericytes and the end-feet of astrocytes, forming the "neurovascular unit" [6]. For a drug to cross the intact BBB, it must typically use transcellular pathways, such as passive diffusion (favored for small, lipophilic molecules) or active transport via specific transporters [7] [6].

References

optimizing liquid-liquid extraction for Silmitasertib recovery

Author: Smolecule Technical Support Team. Date: February 2026

Validated LLE Protocol for Silmitasertib in Human Plasma

This section provides a detailed methodology based on a validated LC-MS/MS method [1] [2].

  • Principle: this compound is isolated from human plasma using a mixture of ethyl acetate and n-hexane. The organic extract is then evaporated and reconstituted for analysis by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) [1] [2].
  • Calibration Range: The method is validated for a concentration range of 5 nM to 100 nM (approximately 1.75 to 35 ng/mL) in human plasma [1] [2].

Step-by-Step Procedure:

  • Sample Preparation: Use 100 µL of human plasma sample [1] [2].
  • Liquid-Liquid Extraction:
    • Add an extraction mixture of ethyl acetate and *n*-hexane to the plasma sample [1] [2].
    • The specific volume ratio of the solvents was not detailed in the provided excerpts.
  • Mixing and Centrifugation: Vortex-mix the samples thoroughly and then centrifuge to separate the organic and aqueous layers.
  • Collection and Evaporation: Transfer the upper organic layer, which contains the extracted this compound, to a new tube. Evaporate this extract to dryness under a gentle stream of nitrogen at 45°C [1] [2].
  • Reconstitution: Reconstitute the dry residue with a methanol/water (1:1, v/v) mixture [1] [2].
  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Performance Data of the LLE Method: The table below summarizes key validation parameters for this LLE method [1] [2].

Parameter Result Notes
Average Recovery ~50-60% Recovery was consistent across low (15 nM), medium (50 nM), and high (100 nM) concentrations [1] [2].
Precision (CV) 7.15% - 11.45% Measured as the Coefficient of Variation (CV) for inter- and intra-day studies, meeting FDA guidelines [1] [2].
Matrix Effect (Ion Suppression) 18% - 34% Significant ion suppression was observed but did not affect the accuracy of the calibration functions [1] [2].
Lower Limit of Quantification (LLOQ) 5 nM Signal-to-noise ratio (S/N) was at least 5:1 [1] [2].

Method Comparison: LLE vs. Solid-Phase Extraction (SPE)

The following table compares the validated LLE method with an alternative SPE method documented in the literature, which uses a cation-exchange sorbent (MCX plate) [3].

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Principle Partitioning between immiscible liquids [1] [2] Selective binding to a cation-exchange sorbent [3]
Procedure Complexity Simple, fewer steps [1] [2] More complex, requires conditioning and washing steps [3]
Cost Lower (uses common solvents) [1] [2] Higher (requires specialized SPE plates) [3]
Reported Recovery ~50-60% [1] [2] 85-115% [3]
Throughput Suitable for standard throughput Amenable to higher throughput (96-well plate format) [3]
Key Advantage Ease of implementation in any lab with mass spectrometry [1] [2] Higher and more consistent recovery; wider dynamic range (0.2 - 20,000 ng/mL) [3]

FAQs & Troubleshooting Guide

Q1: The recovery for our in-house LLE method is consistently low (~40%). What could be the cause? A: Low recovery in LLE is often related to incomplete partitioning of the analyte. Based on the established method, ensure you are using the recommended solvent mixture of ethyl acetate and n-hexane [1] [2]. If you are using a different solvent system, this could be the primary cause. Furthermore, the validated method itself has a recovery of approximately 50-60%, so results around 40% indicate a need for optimization [1] [2].

Q2: Our LC-MS/MS analysis shows significant ion suppression for this compound. How can this be mitigated? A: Ion suppression is a known issue with the LLE method, with reported effects between 18% and 34% [1] [2]. This is likely due to co-eluting matrix components.

  • Mitigation Strategy 1: Improve chromatographic separation to shift the retention time of this compound away from the region of highest matrix interference.
  • Mitigation Strategy 2: Consider switching to the cation-exchange SPE method, which is designed to remove more interfering compounds and demonstrated excellent accuracy and precision with minimal matrix effects [3].

Q3: We need a higher recovery and a broader dynamic range for our pharmacokinetic study. What is the recommended approach? A: For applications requiring high recovery and a wide dynamic range (e.g., from 0.2 to 20,000 ng/mL), the cation-exchange SPE method is explicitly recommended by the literature. This method has been validated to achieve recoveries between 85% and 115% across this extensive range [3].

Experimental Workflow Visualization

The following diagram illustrates the logical decision process for selecting and troubleshooting an extraction method for this compound.

silmitasertib_extraction_workflow start Start: Extract this compound method_decision Select Extraction Method start->method_decision lle_protocol LLE Protocol method_decision->lle_protocol Simplicity & Cost spe_protocol SPE Protocol method_decision->spe_protocol High Recovery & Range check_recovery Check Recovery lle_protocol->check_recovery hplc_analysis LC-MS/MS Analysis spe_protocol->hplc_analysis recovery_ok Recovery ~50-60%? check_recovery->recovery_ok recovery_ok->hplc_analysis Yes troubleshoot_lle Troubleshoot LLE recovery_ok->troubleshoot_lle No success Success: Data Acquired hplc_analysis->success consider_spe Consider SPE Method troubleshoot_lle->consider_spe Switch if needed

References

Technical Support Center: Silmitasertib Combination Therapy Research

Author: Smolecule Technical Support Team. Date: February 2026

Silmitasertib Mechanism and Clinical Significance

This compound (CX-4945) is an orally bioavailable, potent, and selective small-molecule inhibitor of casein kinase 2 (CK2), a serine/threonine protein kinase that is overexpressed in many cancers and promotes cell proliferation and survival. [1] CK2 regulates multiple critical signaling pathways including PI3K/AKT, NF-κB, Wnt, JAK/STAT, Notch1, Hedgehog/Gli1, and p53. [1] The U.S. FDA has granted orphan drug designation to this compound for advanced cholangiocarcinoma, medulloblastoma, and biliary tract cancer, accelerating its clinical development. [1]

Table: Key Characteristics of this compound

Property Description
Molecular Target Casein kinase 2 (CK2)
Mechanism ATP-competitive inhibition (Kᵢ = 0.38 nM)
Key Regulated Pathways PI3K/AKT, NF-κB, Wnt, JAK/STAT, Hedgehog
FDA Orphan Designations Cholangiocarcinoma, Medulloblastoma, Biliary Tract Cancer
Clinical Status Phase I/II trials ongoing for multiple cancers

The following diagram illustrates the key signaling pathways affected by CK2 inhibition and how this compound enhances combination therapies:

G cluster_0 Combination Therapy Enhancement CK2 CK2 ERα66 ERα66 CK2->ERα66 Stabilizes ERα36 ERα36 CK2->ERα36 Stabilizes MCL1 MCL1 CK2->MCL1 Stabilizes GSK3B GSK3B CK2->GSK3B Inactivates (phosphorylation) This compound This compound This compound->CK2 Inhibits HSP90 HSP90 This compound->HSP90 Disrupts Interaction Degradation Degradation ERα66->Degradation Increased ERα36->Degradation Increased HSP90->ERα66 Chaperone HSP90->ERα36 Chaperone MCL1->Degradation Increased GSK3B->MCL1 Targets for Degradation Apoptosis Apoptosis Sensitization Sensitization Degradation->Sensitization Leads to Sensitization->Apoptosis Enhanced

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. The following validated LC-MS/MS methods provide reliable approaches for researchers.

Table: Validated LC-MS/MS Methods for this compound Quantification

Parameter Method 1 (Human Plasma) Method 2 (Multiple Matrices)
Sample Preparation Liquid-liquid extraction with ethyl acetate/n-hexane mixture Cation-exchange solid-phase extraction

| Linear Range | 1.75–35 ng/mL (5–100 nM) | Plasma/CSF: 0.2–20,000 ng/mL Tissue: 2–40 ng/g | | LLOQ | 1.75 ng/mL (5 nM) | Plasma/CSF: 0.2 ng/mL Brain tissue: 2 ng/g | | Precision (CV) | Intra-day: 3.04–11.45% Inter-day: 7.15–9.08% | Not specified | | Accuracy (RE) | Intra-day: ±11.82% Inter-day: ±8.57% | Within ±15% across range | | Key Applications | Therapeutic drug monitoring in clinical labs | CNS penetration studies, pediatric brain tumors | | Reference | [1] | [2] |

Preferred Extraction Protocol

For most laboratory settings, the liquid-liquid extraction method provides a cost-effective approach [1]:

  • Sample Preparation: Add 200 µL of plasma sample to a glass tube
  • Internal Standard: Add appropriate volume of acridine orange (or CX-4786) solution
  • Extraction: Add 1 mL ethyl acetate:hexane mixture (ratio optimized for your matrix)
  • Mixing: Vortex for 2 minutes followed by centrifugation at 14,000 × g for 10 minutes
  • Collection: Transfer organic layer to clean tube and evaporate under nitrogen stream
  • Reconstitution: Reconstitute dried extract in 100 µL mobile phase for LC-MS/MS analysis

Proven Combination Therapies and Efficacy Data

This compound demonstrates synergistic effects with multiple chemotherapeutic agents across various cancer types. The table below summarizes key combination therapies with corresponding efficacy metrics.

Table: Clinically Demonstrated this compound Combination Therapies

Combination Therapy Cancer Type Efficacy Outcomes Synergistic Mechanism Clinical Trial Phase

| Gemcitabine + Cisplatin | Cholangiocarcinoma | mPFS: 11.2 months mOS: 17.4 months ORR: 32.1% DCR: 79.3% | CK2 inhibition enhances DNA damage response | Phase Ib/II [3] [4] | | Venetoclax | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Strong synergism in 4/6 cell lines EC₅₀ reduction up to 99.9% Enhanced apoptosis in primary samples | MCL1 downregulation via GSK3β activation | Preclinical [5] | | Standard-of-care agents | Breast Cancer (Tamoxifen-resistant) | Concentration-dependent decrease in proliferation Spheroid growth repression | Disruption of ERα/HSP90 interaction, ERα66/36 degradation | Preclinical [6] |

Clinical Evidence Highlights

The phase Ib/II study of this compound with gemcitabine and cisplatin for cholangiocarcinoma demonstrated particularly promising results [3] [4]:

  • Progression-free survival (PFS) improved to 11.2 months compared to 5.8 months in historical controls
  • Overall survival (OS) reached 17.4 months versus 11.2 months in controls
  • Tumor biomarker response: 66% of patients showed reduction in CA 19-9 levels
  • Safety profile: Most treatment-emergent adverse events were mild to moderate (diarrhea 66%, nausea 51%, vomiting 33%, fatigue 31%)

Troubleshooting Common Experimental Issues

Researchers frequently encounter specific technical challenges when working with this compound in combination therapy studies. The following table addresses common issues and provides evidence-based solutions.

Table: this compound Combination Therapy Troubleshooting Guide

Problem Potential Causes Solutions Supporting References

| Poor analytical sensitivity | Matrix effects, suboptimal extraction, ion suppression | - Use cation-exchange SPE for complex matrices

  • Implement post-column infusion for ion suppression mapping
  • Optimize liquid-liquid extraction solvents | [1] [2] | | Unexpected toxicity in combination | Drug interaction amplifying off-target effects | - Conduct dose matrix screening (checkerboard assay)
  • Implement sequential dosing (this compound pre-treatment 2-4h)
  • Monitor hematological parameters closely | [3] [5] | | Reduced combination synergy | MCL1 overexpression, GSK3β mutations | - Verify MCL1 degradation via immunoblotting
  • Check GSK3β phosphorylation status at Ser9
  • Consider GSK3β knockout controls | [5] | | Inconsistent cellular responses | Cell line-specific CK2 dependency, culture conditions | - Pre-screen CK2 expression across models
  • Use serum-free conditions during treatment
  • Implement 3D spheroid models for solid tumors | [6] | | Instability in solution | Solvent choice, temperature sensitivity | - Prepare fresh stock solutions in DMSO
  • Avoid aqueous pre-dilutions >24h
  • Store at -80°C in single-use aliquots | [1] |

Frequently Asked Questions (FAQs)

Mechanism and Applications

Q1: What is the primary molecular mechanism of this compound? A1: this compound is a potent, selective, ATP-competitive inhibitor of casein kinase 2 (CK2) with a Kᵢ value of 0.38 nM. CK2 is a serine/threonine kinase that promotes cell proliferation and survival through multiple signaling pathways including PI3K/AKT, NF-κB, and Hedgehog. [1]

Q2: Which cancer types show the most promise for this compound combination therapy? A2: Based on current evidence, cholangiocarcinoma, acute lymphoblastic leukemia (particularly venetoclax-resistant forms), breast cancer (including tamoxifen-resistant), and medulloblastoma have shown significant responses to this compound combinations in clinical and preclinical studies. [1] [3] [5]

Experimental Design

Q3: What is the recommended dosing sequence for this compound combinations? A3: Preclinical data suggests that administering this compound 2-4 hours before the combination partner often maximizes synergy, particularly for combinations with venetoclax or chemotherapeutic agents, as this allows for adequate target engagement and downstream effects (e.g., MCL1 degradation) before introducing the secondary agent. [5]

Q4: What cellular models best predict this compound combination efficacy? A4: Patient-derived xenograft cells, 3D spheroid cultures, and isogenic resistant cell lines have demonstrated better predictive value than conventional 2D cultures. For hematological malignancies, primary patient samples cultured ex vivo provide the most clinically relevant data. [6] [5]

Technical Challenges

Q5: How can I confirm adequate target engagement in my experimental system? A5: Monitor phosphorylation of known CK2 substrates (such as Cdc37 or Akt), assess ERα36 protein stability in breast cancer models, or evaluate MCL1 degradation kinetics in hematological models. These serve as reliable pharmacodynamic markers of CK2 inhibition. [6] [5]

Q6: What controls are essential for this compound combination studies? A6: Include single-agent controls for both drugs, vehicle control, synergy analysis using methods like Loewe or Bliss models, and apoptosis assays (annexin V/PI staining) to confirm mechanism of cell death. For in vivo studies, include pharmacokinetic monitoring of all agents. [5]

Experimental Protocols and Workflows

In Vitro Combination Synergy Screening

The following diagram illustrates a comprehensive workflow for evaluating this compound combination therapies:

G Start Experimental Design: Dose Matrix Setup Model Model Selection: Cell Lines/Primary Cells Start->Model Viability Cell Viability Assessment (48-72h treatment) Analysis Synergy Analysis (Loewe/Bliss Models) Viability->Analysis Mechanism Mechanistic Studies Analysis->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI staining) Analysis->Apoptosis Synergistic Combinations Biomarkers Biomarker Analysis: MCL1, p-GSK3β, ERα Analysis->Biomarkers All Active Combinations PK In Vivo PK/PD Studies Mechanism->PK Lead Combinations Report Data Interpretation & Reporting Mechanism->Report Dosing Sequential Dosing (this compound 2-4h pre-treatment) Model->Dosing Dosing->Viability Dosing->Viability Combination Treatment Apoptosis->Mechanism Biomarkers->Mechanism

Step-by-Step Synergy Screening Protocol
  • Experimental Design

    • Prepare a 6×6 dose matrix covering IC₂₀-IC₈₀ concentrations of each drug alone
    • Include single-agent and vehicle controls in triplicate
    • Plan for sequential dosing (this compound pre-incubation 2-4 hours recommended)
  • Cell Seeding and Treatment

    • Seed cells at optimal density (typically 3-5×10³ cells/well for 96-well plates)
    • Allow cell attachment for 24 hours
    • Add this compound first, incubate 2-4 hours, then add combination partner
    • Incubate for 48-72 hours depending on cell doubling time
  • Viability Assessment

    • Perform CellTiter-Glo or MTS assays according to manufacturer protocols
    • Include dead cell staining (CellTox Green) for viability normalization
    • Measure ATP levels or metabolic activity as viability proxies
  • Synergy Analysis

    • Analyze data using Combenefit software or similar packages
    • Apply Loewe model for dose matrix data
    • Calculate synergy scores and generate heat maps
    • Confirm synergistic combinations in at least two independent experiments
  • Mechanistic Follow-up

    • For synergistic combinations, perform apoptosis assays (annexin V/PI staining)
    • Analyze key biomarkers via immunoblotting (MCL1, p-GSK3β S9, ERα isoforms)
    • Validate findings in 3D spheroid models or primary patient samples when possible

References

troubleshooting intracellular vacuole accumulation in KRAS mutant cells

Author: Smolecule Technical Support Team. Date: February 2026

Confirming the Phenomenon and Its Characteristics

Before troubleshooting, it's crucial to confirm that the vacuolation you are observing aligns with the established KRAS-driven phenotype.

Characteristic Observed KRAS-Induced Phenotype [1]
Inducing Factor Expression of activated, GTP-bound mutants of H-Ras(G12V) and K-Ras4B(G12V).
Vacuole Markers Vacuoles are positive for LAMP1, a lysosomal marker.
Cell Death Type Non-apoptotic (caspase-independent); also described as autophagic cell death or Type-II programmed cell death.
Key Dependence Requires Ras farnesylation and membrane association.

Investigating the Underlying Mechanism

The search results indicate that KRAS-induced vacuolation operates through a non-canonical pathway. The table below summarizes key investigative findings.

Experimental Approach Finding & Implication [1]
Effector Domain Mutations Mutations in the Ras effector domain that impair Raf, PI3K, or RalGDS binding do not block vacuolation.
Inhibitor Studies The MEK inhibitor PD98059 does not suppress vacuolation.
Constitutively Active Effectors Expression of active Raf-CaaX does not mimic the vacuolation effect.
Conclusion Vacuolation is not mediated by the major canonical Ras effectors (Raf/MAPK, PI3K, RalGDS). The relevant signaling pathway is unconventional and not yet fully defined.

The following diagram outlines the key experimental finding that KRAS-induced vacuolation occurs independently of its major canonical effector pathways.

G cluster_canonical Canonical Effector Pathways (Not Required) Activated_KRAS Activated KRAS (e.g., G12V) Raf Raf/MEK/ERK Activated_KRAS->Raf PI3K PI3K/AKT Activated_KRAS->PI3K RalGDS RalGDS Activated_KRAS->RalGDS Unknown_Pathway Unconventional / Unknown Effector Activated_KRAS->Unknown_Pathway Vacuolation Cytoplasmic Vacuolation & Non-Apoptotic Cell Death Inhibitor MEK Inhibitor (PD98059) Inhibitor->Raf Unknown_Pathway->Vacuolation

Experimental Protocols for Analysis

Here are detailed methodologies based on the literature to help you characterize the vacuolation in your cell models [1].

Protocol 1: Immunofluorescence Staining for Lysosomal Markers

This protocol confirms the lysosomal origin of the vacuoles.

  • Objective: To co-localize cytoplasmic vacuoles with the lysosomal marker LAMP1.
  • Materials:
    • Cells grown on laminin-coated glass coverslips.
    • Methanol (ice-cold).
    • Paraformaldehyde (3%).
    • Blocking solution (e.g., 10% goat serum in PBS).
    • Primary antibody: Mouse anti-LAMP1 monoclonal antibody.
    • Secondary antibody: Goat anti-mouse IgG conjugated with Alexa Fluor 568.
  • Procedure:
    • Culture & Transfection: Plate and transfert your KRAS mutant cells on coverslips.
    • Fixation: Wash cells with HBSS and fix with ice-cold methanol for 10 minutes. (For detecting myc-tagged Ras proteins, a preliminary fixation with 3% paraformaldehyde is added).
    • Blocking: Incubate coverslips with blocking solution for 1 hour.
    • Primary Antibody: Incubate with anti-LAMP1 antibody diluted in blocking solution for 1 hour.
    • Washing: Wash with PBS.
    • Secondary Antibody: Incubate with fluorescent secondary antibody for 1 hour.
    • Mounting & Imaging: Mount coverslips and analyze using a fluorescence microscope. Vacuoles should show positive staining for LAMP1.
Protocol 2: Assessing Autophagic Activity

This protocol helps determine if the vacuolation is associated with altered autophagic flux, a process linked to this phenotype.

  • Objective: To monitor autophagic flux by detecting the accumulation of autophagy markers LC3-II and SQSTM1/p62 via western blot.
  • Materials:
    • Cell lysis buffer (e.g., EBC buffer).
    • BCA protein assay kit.
    • Antibodies: Anti-SQSTM1/p62, anti-LC3, and a loading control (e.g., β-actin).
  • Procedure:
    • Treatment: Treat KRAS mutant cells (e.g., A549) with your experimental conditions.
    • Lysis: Lyse cells in EBC buffer at 4°C for 30 minutes.
    • Centrifugation: Sonicate samples and centrifuge at 12,000×g for 15 minutes.
    • Quantification: Quantify protein concentration in the supernatant using a BCA assay.
    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-p62 and anti-LC3 antibodies. An accumulation of both p62 and LC3-II is indicative of blocked autophagic flux [2].

Frequently Asked Questions

Q1: Is cytoplasmic vacuolation in KRAS mutant cells a protective or a cell death mechanism? In the context of glioblastoma and other specific tumor cells, the evidence suggests it is a form of non-apoptotic cell death. Cells with massive vacuolation round up, detach from the substrate, and ultimately disintegrate without classic signs of apoptosis like caspase activation or DNA fragmentation [1].

Q2: My KRAS mutant cells show vacuolation after drug treatment. Does this mean the drug is working? It depends on the drug's mechanism. Some compounds, like the V-ATPase inhibitor 249C, are designed to induce lysosomal dysfunction and autophagy inhibition, leading to vacuolation and cell death in Ras-mutant cells [2]. However, vacuolation could also be an off-target effect. You should correlate this phenotype with your drug's intended target and overall cell viability assays.

Q3: Are all KRAS mutations equally likely to cause this type of vacuolation? The core phenomenon has been observed with common activating mutations like G12V in both H-Ras and K-Ras [1]. However, different KRAS mutations rewire cellular metabolism and signaling in distinct ways [3] [4]. It is therefore possible that the propensity for, or the mechanism behind, vacuolation may vary with the specific mutant allele.

References

CK2 inhibitor Silmitasertib compared to other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Kinase Inhibitors

Inhibitor Name Primary Target Key Characteristics / Mechanism Clinical Stage (as of 2025) Selectivity Profile
Silmitasertib (CX-4945) [1] [2] [3] CK2 First-in-class, ATP-competitive CK2 inhibitor [2] Phase 2 (e.g., Basal Cell Carcinoma, Cholangiocarcinoma) [4] [3] Limited specificity; inhibits other kinases (e.g., CLK2, DAPK3, HIPK3) [4] [5]
SGC-CK2-2 [1] [5] CK2 Derivative of CX-4945 designed for enhanced selectivity [1] [5] Preclinical research [5] High specificity for CK2α and CK2α' [5]
APL-5125 [4] CK2α Bivalent inhibitor; binds ATP site and cryptic αD pocket for selectivity [4] Early-phase clinical evaluation (as of 2025) [4] Exquisite kinase selectivity [4]
Onatasertib [6] mTORC1/2 ATP-competitive, dual TORC1/2 inhibitor [6] Phase 1/2 (combined with anti-PD-1) [6] Selective mTOR kinase inhibitor [6]

Experimental Data and Protocols for Comparison

When comparing kinase inhibitors, researchers focus on biochemical potency, cellular activity, and selectivity. Key experimental data for CK2 inhibitors are summarized below.

Summary of Key Experimental Findings
Assay Type This compound (CX-4945) SGC-CK2-2 APL-5125
Biochemical Potency (CK2α IC₅₀) ~1 nM [4] Not explicitly stated, but less potent than CX-4945 [5] Highly potent (specific value not stated) [4]
Cellular Potency (NanoBRET IC₅₀) 240 nM [4] 920 nM [4] Not explicitly stated
Impact on Cell Viability Reduces cell viability; induces cell death [1] [7] [2] Minimal impact at concentrations that only inhibit sensitive phosphosites [1] [5] In vivo tumor growth inhibition demonstrated [4]
Common Experimental Methodologies

The following core protocols are used to generate comparative data for CK2 inhibitors.

  • 1. Biochemical Kinase Assays

    • Purpose: Determine the direct potency and IC₅₀ of an inhibitor against the purified CK2 enzyme [4].
    • Typical Protocol: Uses a radiometric kinase assay where the transfer of the radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate is measured. The reaction is stopped, and the phosphorylated product is quantified to determine the concentration of inhibitor that reduces kinase activity by 50% (IC₅₀) [4].
  • 2. Cellular Target Engagement Assays

    • Purpose: Confirm the inhibitor enters cells and engages with CK2 [1] [5].
    • Typical Protocol (Western Blot): Cells treated with the inhibitor are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against specific CK2 phosphosubstrates (e.g., pS129-Akt, pS13-Cdc37). Reduced signal indicates successful CK2 inhibition [1] [5].
    • Advanced Protocol (NanoBRET): Cells are engineered to express CK2α fused to a NanoLuc luciferase. A cell-permeable tracer molecule binds to CK2 and carries a fluorescent acceptor. When the test inhibitor displaces the tracer, the BRET signal decreases, allowing precise calculation of cellular IC₅₀ [4].
  • 3. Kinase Selectivity Profiling

    • Purpose: Identify off-target effects by determining which other kinases the inhibitor affects [4] [5].
    • Typical Protocol: The inhibitor is tested at a single concentration (e.g., 500 nM) against a large panel of recombinant kinases (often >200). The percentage of kinase activity remaining is measured for each. A compound is considered selective if it strongly inhibits only the intended target(s) from this panel [4].
  • 4. In Vivo Efficacy Studies

    • Purpose: Evaluate the inhibitor's ability to inhibit tumor growth in a live animal model [4] [7] [3].
    • Typical Protocol: Immunodeficient mice are implanted with human cancer cells (xenografts). Mice are randomized to receive either the inhibitor (often orally), a vehicle control, or a standard therapy. Tumor volume and animal body weight are monitored over time. At the end of the study, tumors may be analyzed to confirm target inhibition (e.g., reduced pS129-Akt levels) [4] [7].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core signaling pathways regulated by CK2 and how its inhibition impacts cancer cells.

architecture cluster_paths CK2-Mediated Signaling CK2 CK2 P1 Phosphorylates & Inactivates CK2->P1:n P2 Phosphorylates & Stabilizes CK2->P2:n Survival Pro-Survival & Anti-Apoptotic Signals Apoptosis Apoptosis Induction Survival->Apoptosis CK2 Inhibition Reverses TS Tumor Suppressors (e.g., IKAROS, PTEN) A1 Loss of Tumor Suppression TS->A1 Oncogenes Oncogenic Proteins (e.g., AKT) A2 Enhanced Pro-Survival Signaling Oncogenes->A2 CK2_Inhib CK2 Inhibitor (e.g., this compound) CK2_Inhib->CK2  Inhibits P1->TS:w P2->Oncogenes:e A1->Survival A2->Survival

As the diagram shows, CK2 promotes cancer cell survival by simultaneously inactivating tumor suppressors and stabilizing oncogenic proteins [7] [2]. Inhibiting CK2 tilts this balance, reviving tumor suppressor activity and leading to apoptosis [7].

Clinical Application and Combination Strategies

This compound's role in therapy is being defined by its clinical trial results and potential in combination regimens.

  • Clinical Status and Efficacy: Recent (2025) phase 1 data in advanced Basal Cell Carcinoma (BCC) patients who relapsed on standard therapy showed this compound could provide a median Progression-Free Survival (PFS) of 9.2 months for locally advanced disease and 3.7 months for metastatic disease, demonstrating clinical activity [3].
  • Rationale for Combination Therapy: Due to CK2's role in multiple pro-survival pathways, inhibiting it can sensitize cancer cells to other drugs [2].
    • With Chemotherapy: In Acute Myeloid Leukemia (AML) models, this compound combined with daunorubicin enhanced apoptosis by restoring the tumor suppressor function of IKAROS and repressing the anti-apoptotic protein BCL-XL [7].
    • With Targeted Therapy: Synergy has been observed with the proteasome inhibitor bortezomib in hematological cancers like acute lymphoblastic leukemia (ALL), triggering ER stress-mediated cell death [2].
  • Future Directions: Next-generation CK2 inhibitors like APL-5125 are designed to exploit a unique "cryptic αD pocket" in CK2α, aiming to achieve superior selectivity and potency, and are in early clinical evaluation for solid tumors [4].

References

validating AI-predicted Silmitasertib mechanism in antigen presentation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation & Comparative Data

Treatment Condition Effect on Antigen Presentation (MHC-I) Context Dependence
Silmitasertib alone No measurable effect [1] [2] Not context-dependent
Low-dose Interferon alone Modest/weak increase [1] [2] Not context-dependent
This compound + Low-dose Interferon Synergistic effect; ~50% increase [1] [2] [3] Conditional; only effective in an immune-context-positive environment with pre-existing low-level interferon signaling [1]

Detailed Experimental Protocols

  • Cell Models: The study used two primary models to create a "dual-context" screen [1]:
    • Immune-Context-Positive: Patient-derived tumor samples with intact tumor-immune interactions and low-level interferon signaling.
    • Immune-Context-Neutral: Isolated tumor cell lines with no immune context.
  • Treatment Protocol: Researchers treated the human neuroendocrine cells with the following conditions to test for a synergistic effect [1] [2]:
    • This compound as a single agent.
    • A low dose of interferon as a single agent.
    • A combination of this compound and low-dose interferon.
  • Measurement of Antigen Presentation: The key outcome measured was the level of MHC-I (Major Histocompatibility Complex Class I) expression, which is directly responsible for presenting antigens to cytotoxic T-cells. The results were confirmed multiple times in vitro [1].

Proposed Signaling Pathway Mechanism

The experiments validated the phenotypic outcome (increased MHC-I), but the exact molecular mechanism is still under investigation. The proposed pathway involves Casein Kinase 2 (CK2) inhibition modulating the interferon response. The diagram below illustrates this proposed mechanism.

G LowIFN Low-dose Interferon (IFN) IRF1 IRF1/STAT1 Pathway (Proposed) LowIFN->IRF1 Activates CK2 Casein Kinase 2 (CK2) CK2->IRF1 Suppresses (Proposed) This compound This compound (CK2 Inhibitor) This compound->CK2 Inhibits MHC_I MHC-I Expression & Antigen Presentation IRF1->MHC_I Upregulates Invisible Invisible->MHC_I Synergistic Effect

Interpretation and Research Implications

For fellow researchers, the key implications are:

  • A Novel Biological Function: While CK2's role in immune modulation was known, its specific inhibition by this compound had not been previously linked to the conditional enhancement of MHC-I expression and antigen presentation, making this a new, AI-generated hypothesis [1] [3].
  • Blueprint for AI-Driven Discovery: This work demonstrates a paradigm where large-scale AI models can perform high-throughput virtual screens and generate biologically grounded, testable hypotheses for complex, context-dependent biology [1] [2].
  • Next Steps: Teams at Yale are now exploring the precise mechanism underlying this effect and testing other AI-generated predictions in additional immune contexts [1]. Further preclinical and clinical validation is required to translate this finding into a therapy [1] [2].

References

comparison of Silmitasertib analytical methods LC-MS/MS vs other techniques

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of LC-MS/MS Methods for Silmitasertib Analysis

Feature Liquid-Liquid Extraction (LLE) Method [1] [2] Cation-Exchange Solid-Phase Extraction (SPE) Method [3] [4]
Sample Preparation Liquid-liquid extraction with ethyl acetate/n-hexane [1] Cation-exchange solid-phase extraction [3]
Key Advantage Simple, low-cost, can be performed in any laboratory with mass spectrometry [1] Applicable to multiple matrices (plasma, CSF, brain tissue); high sensitivity [3]
Validated Matrices Human plasma [1] Human plasma, cerebrospinal fluid (CSF), brain tissue [3]
Calibration Range (Plasma) 5 - 100 nM (approx. 1.75 - 35 ng/mL) [1] 0.2 - 125 ng/mL and 32 - 20,000 ng/mL (two curves for wide range) [3]
LLOQ (Lower Limit of Quantification) 5 nM (1.4 ng absolute substance) [1] 0.2 ng/mL [3]
Linear Range 5 nM to 100 nM [1] 0.2-125 ng/mL and 32-20,000 ng/mL [3]
Precision (CV) Inter-day CV: 7.15% - 9.08%; met FDA criteria [1] Within-day & between-day precision <15% [3]
Accuracy Met FDA requirements (within ±15%/20% for LLOQ) [1] 85-115% for all concentrations [3]
Recovery ~50-57% [1] Not explicitly stated, but method deemed robust [3]
Matrix Effect Ion suppression observed (18-34%) [1] Evaluated and validated for each matrix [3]
Internal Standard Acridine Orange [1] CX-4786 [3]

Experimental Protocols and Workflows

The core difference between the two methods lies in how the sample is cleaned up and concentrated before injection into the LC-MS/MS system.

  • LLE Workflow: This method uses a straightforward liquid-liquid extraction. The plasma sample is mixed with organic solvents (ethyl acetate and a mixture of n-hexane and ethyl acetate) to separate the drug from water-soluble plasma components [1]. The organic layer containing the analyte is then collected, evaporated, and reconstituted for analysis.
  • SPE Workflow: This method uses a more selective solid-phase extraction. The plasma sample is diluted with phosphoric acid and loaded onto a cation-exchange SPE cartridge. After washing steps to remove impurities, this compound is eluted with an alkaline methanol solution. The eluate is dried and reconstituted, offering a cleaner extract [3].

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow LLE_Start Plasma Sample LLE_Step1 Add Organic Solvents (Ethyl Acetate/n-Hexane) LLE_Start->LLE_Step1 LLE_Step2 Mix & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Evaporate to Dryness LLE_Step3->LLE_Step4 LLE_End Reconstitute & LC-MS/MS LLE_Step4->LLE_End SPE_Start Plasma Sample SPE_Step1 Dilute with Phosphoric Acid SPE_Start->SPE_Step1 SPE_Step2 Load onto Cation- Exchange SPE Cartridge SPE_Step1->SPE_Step2 SPE_Step3 Wash with Formic Acid & Methanol SPE_Step2->SPE_Step3 SPE_Step4 Elute with Alkaline Methanol SPE_Step3->SPE_Step4 SPE_Step5 Evaporate to Dryness SPE_Step4->SPE_Step5 SPE_End Reconstitute & LC-MS/MS SPE_Step5->SPE_End

How to Choose an Analytical Method

Your choice between these two LC-MS/MS methods should be guided by your specific research needs:

  • Choose the LLE method if: Your work is focused only on plasma, your expected concentration range is within 1.75-35 ng/mL, and your priority is a simple, fast, and cost-effective protocol that doesn't require specialized SPE equipment [1].
  • Choose the SPE method if: You need to analyze this compound in multiple matrices like brain tissue or cerebrospinal fluid, require extremely high sensitivity (sub-ng/mL), need to measure a very wide range of concentrations, or must minimize matrix effects for the most robust results [3].

References

comparison of Silmitasertib pharmacokinetics across different patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method for Silmitasertib Quantification

A key piece of pharmacokinetic data available is a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in various biological matrices. The methodology and its validated parameters are summarized below [1].

Table: Validated LC-MS/MS Method for this compound Quantification

Parameter Details
Extraction Method Cation-exchange solid-phase extraction (SPE) [1]
Chromatography Reverse-phase, Synergi hydro-RP column, gradient elution [1]
Detection (MRM) m/z 350.2→223.2 (this compound); m/z 316.2→223.2 (Internal Standard) [1]
Calibration Ranges Human Plasma (two ranges): 0.2-125 ng/ml and 32-20,000 ng/ml [1]
Calibration Ranges Brain Tissue: 2-40 ng/g; Cerebrospinal Fluid (CSF): 0.2-20 ng/ml [1]
Performance All curves showed good linearity (R2 > 0.99). Precision <15%; Accuracy 85-115% [1]

The following diagram illustrates the workflow for sample preparation and analysis used in this validated method.

Start Biological Sample (Plasma, CSF, Brain Tissue) A Add Internal Standard (CX-4786) and 4% Phosphoric Acid Start->A B Cation-Exchange SPE (MCX 96-well plate) A->B C Wash: 2% Formic Acid Methanol B->C D Elute: 5% Ammonium Hydroxide in Methanol C->D E Dry under Nitrogen Stream at 45°C D->E F Reconstitute in Methanol/Water (1:1) E->F G LC-MS/MS Analysis F->G

Clinical Context and Available Pharmacokinetic Evidence

The search results confirm that this compound is an orally administered, small-molecule inhibitor of Casein Kinase 2 (CK2) and is currently under clinical investigation for various cancers [2] [3]. While specific comparative population data is not available in these results, some relevant clinical context and findings are provided:

  • Clinical Trials: this compound is being evaluated in clinical studies, including a Phase I/II trial in children and young adults with relapsed or refractory solid tumors (NCT03904862), which includes pharmacokinetic analysis of plasma, brain tumor tissue, and cerebrospinal fluid (CSF) [1] [4].
  • Exposure-Response Relationship: An early-phase clinical study in adults with advanced solid tumors established a relationship between drug exposure (unbound drug) and the pharmacodynamic (PD) inhibition of a target biomarker (p-AKT S129) in tumors [5]. This indicates that the pharmacokinetics of the drug are directly linked to its biological effect.
  • Dosing Considerations: One source mentions that a reduced dose is recommended for patients with severe hepatic or renal impairment, indirectly suggesting that pharmacokinetics are affected by organ function [6].

Suggestions for Further Research

To compile a more comprehensive pharmacokinetic comparison guide, you may need to consult additional, more detailed sources. I suggest you:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov often contain detailed results, including pharmacokinetic parameters from multiple study arms or different patient cohorts in their posted results.
  • Review Full Clinical Trial Publications: Look for published peer-reviewed articles from Phase I clinical trials of this compound, which typically include detailed pharmacokinetic analyses, including Cmax, Tmax, AUC, and half-life.
  • Consult Regulatory Documents: If applicable, review documents from regulatory agencies like the U.S. FDA, which may contain integrated pharmacokinetic summaries.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.0618043 g/mol

Monoisotopic Mass

349.0618043 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6RWP0N0L2

Other CAS

1009820-21-6

Wikipedia

Silmitasertib
Nangibotide

Dates

Last modified: 08-15-2023
1: Son YH, Moon SH, Kim J. The protein kinase 2 inhibitor CX-4945 regulates osteoclast and osteoblast differentiation In vitro. Mol Cells. 2013 Nov;36(5):417-23. doi: 10.1007/s10059-013-0184-9. Epub 2013 Oct 22. PubMed PMID: 24293011.
2: Quotti Tubi L, Gurrieri C, Brancalion A, Bonaldi L, Bertorelle R, Manni S, Pavan L, Lessi F, Zambello R, Trentin L, Adami F, Ruzzene M, Pinna LA, Semenzato G, Piazza F. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity. J Hematol Oncol. 2013 Oct 12;6(1):78. doi: 10.1186/1756-8722-6-78. PubMed PMID: 24283803; PubMed Central PMCID: PMC3852751.
3: Buontempo F, Orsini E, Martins LR, Antunes I, Lonetti A, Chiarini F, Tabellini G, Evangelisti C, Evangelisti C, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Cappellini A, Barata JT, Martelli AM. Cytotoxic activity of the casein kinase 2 inhibitor CX-4945 against T-cell acute lymphoblastic leukemia: targeting the unfolded protein response signaling. Leukemia. 2013 Nov 20. doi: 10.1038/leu.2013.349. [Epub ahead of print] PubMed PMID: 24253024.
4: Kim J, Hwan Kim S. CK2 inhibitor CX-4945 blocks TGF-β1-induced epithelial-to-mesenchymal transition in A549 human lung adenocarcinoma cells. PLoS One. 2013 Sep 4;8(9):e74342. doi: 10.1371/journal.pone.0074342. PubMed PMID: 24023938; PubMed Central PMCID: PMC3762800.
5: Martins LR, Lúcio P, Melão A, Antunes I, Cardoso BA, Stansfield R, Bertilaccio MT, Ghia P, Drygin D, Silva MG, Barata JT. Activity of the clinical-stage CK2-specific inhibitor CX-4945 against chronic lymphocytic leukemia. Leukemia. 2013 Aug 8. doi: 10.1038/leu.2013.232. [Epub ahead of print] PubMed PMID: 23925046.
6: Prins RC, Burke RT, Tyner JW, Druker BJ, Loriaux MM, Spurgeon SE. CX-4945, a selective inhibitor of casein kinase-2 (CK2), exhibits anti-tumor activity in hematologic malignancies including enhanced activity in chronic lymphocytic leukemia when combined with fludarabine and inhibitors of the B-cell receptor pathway. Leukemia. 2013 Oct;27(10):2094-6. doi: 10.1038/leu.2013.228. Epub 2013 Jul 31. PubMed PMID: 23900138.
7: Son YH, Song JS, Kim SH, Kim J. Pharmacokinetic characterization of CK2 inhibitor CX-4945. Arch Pharm Res. 2013 Jul;36(7):840-5. doi: 10.1007/s12272-013-0103-9. Epub 2013 Mar 31. PubMed PMID: 23543629.
8: Zanin S, Borgo C, Girardi C, O'Brien SE, Miyata Y, Pinna LA, Donella-Deana A, Ruzzene M. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells. PLoS One. 2012;7(11):e49193. doi: 10.1371/journal.pone.0049193. Epub 2012 Nov 8. PubMed PMID: 23145120; PubMed Central PMCID: PMC3493520.
9: Kim J, Kim SH. Druggability of the CK2 inhibitor CX-4945 as an anticancer drug and beyond. Arch Pharm Res. 2012 Aug;35(8):1293-6. doi: 10.1007/s12272-012-0800-9. PubMed PMID: 22941473.
10: Siddiqui-Jain A, Bliesath J, Macalino D, Omori M, Huser N, Streiner N, Ho CB, Anderes K, Proffitt C, O'Brien SE, Lim JK, Von Hoff DD, Ryckman DM, Rice WG, Drygin D. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy. Mol Cancer Ther. 2012 Apr;11(4):994-1005. doi: 10.1158/1535-7163.MCT-11-0613. Epub 2012 Jan 20. PubMed PMID: 22267551.

Explore Compound Types